Product packaging for 1-(2-Phenyl-1H-imidazol-5-YL)ethanone(Cat. No.:CAS No. 10045-68-8)

1-(2-Phenyl-1H-imidazol-5-YL)ethanone

Cat. No.: B158319
CAS No.: 10045-68-8
M. Wt: 186.21 g/mol
InChI Key: ZGCXXRSIQVDAMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-(2-Phenyl-1H-imidazol-5-yl)ethanone is a solid organic compound with the molecular formula C 11 H 10 N 2 O and a molecular weight of 186.21 g/mol . This chemical features an acetophenone group attached to the 5-position of a 2-phenyl-1H-imidazole ring, making it a versatile intermediate for heterocyclic and medicinal chemistry research. As an imidazole derivative, this compound is part of a privileged scaffold in drug discovery. The imidazole ring is a key structural component in a wide range of commercially available drugs and bioactive molecules, known to confer a broad spectrum of biological activities . These activities include antibacterial, antifungal, antitumor, anti-inflammatory, antiviral, and antitubercular properties, among others. The presence of the ketone functional group offers a reactive site for further synthetic modifications, allowing researchers to develop more complex molecules for structure-activity relationship (SAR) studies. The primary research applications for this compound are in the synthesis of novel chemical entities. It serves as a critical building block for developing π-extended, π-fused, and non-fused tetra-substituted imidazole derivatives, which are explored for their therapeutic potential and photophysical properties . Its structure makes it a valuable synthon for creating compounds for biochemical screening and pharmacological profiling. This product is provided For Research Use Only. It is strictly intended for use in laboratory research and chemical synthesis. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10N2O B158319 1-(2-Phenyl-1H-imidazol-5-YL)ethanone CAS No. 10045-68-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-phenyl-1H-imidazol-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-8(14)10-7-12-11(13-10)9-5-3-2-4-6-9/h2-7H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGCXXRSIQVDAMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30540621
Record name 1-(2-Phenyl-1H-imidazol-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30540621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10045-68-8
Record name 1-(2-Phenyl-1H-imidazol-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30540621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Physicochemical Properties and Biological Profile of 1-(2-Phenyl-1H-imidazol-5-YL)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of 1-(2-Phenyl-1H-imidazol-5-YL)ethanone (CAS No. 10045-68-8). Due to the limited availability of experimental data for this specific compound, this document also includes comparative data from its isomer, 1-[4-(1H-Imidazol-1-yl)phenyl]ethanone, to provide estimated values. Furthermore, a plausible experimental protocol for its synthesis and characterization is detailed, based on established methods for related imidazole derivatives. The guide also explores potential biological activities by examining the known pharmacology of structurally similar compounds, proposing a hypothetical signaling pathway for its potential anti-inflammatory effects.

Introduction

Imidazole-containing compounds are of significant interest in medicinal chemistry due to their wide range of biological activities, including antifungal, anti-inflammatory, and anticancer properties.[1][2][3] The 2-phenyl-1H-imidazole scaffold, in particular, is a key pharmacophore in a number of therapeutic agents. This compound is a derivative belonging to this class. A thorough understanding of its physicochemical properties is crucial for its potential development as a therapeutic agent, influencing aspects such as solubility, absorption, distribution, metabolism, and excretion (ADME). This guide aims to consolidate the available information on this compound and provide a foundational resource for researchers.

Physicochemical Properties

Quantitative data for this compound is not extensively reported in the literature. The following tables summarize the available information for the target compound and its isomer, 1-[4-(1H-Imidazol-1-yl)phenyl]ethanone (CAS No. 10041-06-2), for comparative purposes.

Table 1: General and Physical Properties

PropertyThis compound1-[4-(1H-Imidazol-1-yl)phenyl]ethanone (Isomer)
CAS Number 10045-68-8[4]10041-06-2
Molecular Formula C₁₁H₁₀N₂OC₁₁H₁₀N₂O
Molecular Weight 186.21 g/mol 186.21 g/mol
Appearance Not specifiedWhite to yellow powder
Melting Point Not specified112-114 °C
Boiling Point Not specified369 °C
Density Not specified1.13 g/cm³

Table 2: Solubility and Partitioning

PropertyThis compound1-[4-(1H-Imidazol-1-yl)phenyl]ethanone (Isomer)
Water Solubility Not specified>27.9 µg/mL
logP (Computed) Not specified1.4
pKa Not specifiedNot specified

Experimental Protocols

Inferred Synthesis of this compound

A plausible synthetic route for this compound can be inferred from the general synthesis of 2,5-disubstituted imidazoles. A common method is the Radziszewski synthesis or variations thereof.

Reaction Scheme:

A potential synthesis could involve the reaction of a dicarbonyl compound with benzaldehyde and an ammonia source. For the target molecule, a suitable starting material would be a 1,2-dicarbonyl compound that can provide the acetyl group at the 5-position of the imidazole ring.

Step-by-Step Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add equimolar amounts of benzaldehyde and a suitable 1,2-dicarbonyl precursor (e.g., 2,3-butanedione).

  • Solvent and Reagents: Dissolve the reactants in a suitable solvent such as glacial acetic acid. Add an excess of an ammonia source, like ammonium acetate.

  • Reaction Conditions: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, allow the mixture to cool to room temperature. Pour the mixture into ice-water to precipitate the crude product.

  • Purification: Collect the precipitate by filtration and wash with cold water. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization

The synthesized compound should be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the C=O of the ketone and the N-H of the imidazole ring.

  • Melting Point Analysis: To determine the purity of the synthesized compound.

Potential Biological Activity and Signaling Pathways

While no specific biological activities or signaling pathways have been documented for this compound, many structurally related 2-phenyl-1H-imidazole derivatives exhibit significant pharmacological effects.

Anti-inflammatory Activity

A number of imidazole derivatives are known to be potent inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory cascade.[1]

Hypothesized Signaling Pathway: Inhibition of COX-2

The anti-inflammatory effect of many non-steroidal anti-inflammatory drugs (NSAIDs) is achieved through the inhibition of the COX enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever. It is plausible that this compound could act as a COX-2 inhibitor.

COX2_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Metabolized by Prostaglandins Prostaglandins COX2->Prostaglandins Produces Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Mediates Target_Compound 1-(2-Phenyl-1H-imidazol- 5-YL)ethanone Target_Compound->COX2 Inhibits

Caption: Hypothesized inhibition of the COX-2 pathway.

Antifungal Activity

Azole compounds, including many imidazole derivatives, are well-established antifungal agents. Their primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is essential for the synthesis of ergosterol, a vital component of the fungal cell membrane.[5]

Experimental and Synthetic Workflow

The following diagram illustrates a typical workflow for the synthesis and evaluation of this compound.

Synthesis_Workflow Synthesis Synthesis (e.g., Radziszewski reaction) Purification Purification (Recrystallization or Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR, MP) Purification->Characterization Biological_Screening Biological Activity Screening (e.g., COX-2 inhibition assay, Antifungal assay) Characterization->Biological_Screening Data_Analysis Data Analysis and Structure-Activity Relationship (SAR) Studies Biological_Screening->Data_Analysis

Caption: General workflow for synthesis and evaluation.

Conclusion

This compound is a compound of interest within the broader class of biologically active imidazole derivatives. While specific experimental data on its physicochemical properties and biological activity are currently limited, this guide provides a foundational understanding based on available information and data from closely related compounds. The inferred synthetic protocol and hypothesized biological pathways offer a starting point for further research and development of this and similar molecules. Further experimental validation is necessary to fully elucidate the properties and potential therapeutic applications of this compound.

References

Technical Data Sheet: 1-(4-Methyl-2-phenyl-1H-imidazol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No direct CAS number or comprehensive technical data could be located for the specifically requested compound, 1-(2-Phenyl-1H-imidazol-5-YL)ethanone. This document provides information on the closely related analogue, 1-(4-Methyl-2-phenyl-1H-imidazol-5-yl)ethanone , for which limited data is available.

This technical data sheet serves as a guide for researchers, scientists, and drug development professionals interested in the chemical and physical properties of 1-(4-Methyl-2-phenyl-1H-imidazol-5-yl)ethanone.

Chemical Identifiers

The following table summarizes the known identifiers for 1-(4-Methyl-2-phenyl-1H-imidazol-5-yl)ethanone.

IdentifierValueReference
CAS Number 28824-91-1[1]
Synonyms 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone[1]
Molecular Formula C₁₂H₁₂N₂O[1]
Canonical SMILES CC(C1=C(C)N=C(C2=CC=CC=C2)N1)=O[1]

Physicochemical Properties

Quantitative data regarding the physicochemical properties of 1-(4-Methyl-2-phenyl-1H-imidazol-5-yl)ethanone is limited. The following table presents the available information.

PropertyValueSource
Molecular Weight 200.24 g/mol Calculated

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis of 1-(4-Methyl-2-phenyl-1H-imidazol-5-yl)ethanone are not available in the searched literature. However, a general synthetic pathway for related imidazole derivatives can be conceptualized.

A plausible synthetic route for imidazole derivatives often involves a multi-step process. The diagram below illustrates a generalized workflow for the synthesis of substituted phenyl-imidazole compounds.

G Generalized Synthetic Workflow for Phenyl-Imidazole Derivatives cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Formation cluster_modification Further Modification (Optional) A Phenyl-containing precursor D Condensation Reaction A->D B Ammonia or ammonia source B->D C Dicarbonyl compound C->D E Substituted Phenyl-Imidazole Core D->E F Acylation/Alkylation E->F G Final Product F->G

Caption: Generalized workflow for the synthesis of phenyl-imidazole derivatives.

Signaling Pathways and Biological Activity

Currently, there is no specific information available in the public domain regarding the biological activity or associated signaling pathways for 1-(4-Methyl-2-phenyl-1H-imidazol-5-yl)ethanone. Imidazole-containing compounds, in general, are known to exhibit a wide range of biological activities, including but not limited to antifungal, antibacterial, and anti-inflammatory properties. Further research would be required to elucidate the specific biological profile of this particular compound.

References

Spectroscopic Analysis of 1-(2-Phenyl-1H-imidazol-5-YL)ethanone: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Despite a comprehensive search of available scientific literature and databases, specific experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) and detailed synthesis protocols for 1-(2-Phenyl-1H-imidazol-5-YL)ethanone could not be located. The information presented herein is based on general principles of spectroscopic analysis for analogous compounds and serves as a methodological guide rather than a report of experimental findings for the specific molecule of interest.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science due to the versatile chemical properties of the imidazole core. Spectroscopic analysis is crucial for the unambiguous identification and characterization of its molecular structure. This guide outlines the standard spectroscopic workflow and the expected data for the structural elucidation of this compound.

Predicted Spectroscopic Data

While experimental data is unavailable, predicted spectroscopic characteristics can be inferred based on the chemical structure of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the protons on the imidazole and phenyl rings, as well as the acetyl methyl group. The chemical shifts would be influenced by the electronic environment of each proton.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum would provide information on the number of unique carbon atoms in the molecule. Key signals would include those for the carbonyl carbon of the ethanone group, the carbons of the imidazole and phenyl rings.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by absorption bands corresponding to the various functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern, which can further aid in structural confirmation.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a synthesized organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A sample of the purified compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: The NMR spectra (¹H and ¹³C) are recorded on a spectrometer, typically operating at a frequency of 300 MHz or higher.

  • Data Processing: The acquired data is processed, including Fourier transformation, phase correction, and baseline correction, to obtain the final spectra.

Infrared (IR) Spectroscopy

  • Sample Preparation: A small amount of the solid sample is placed on the crystal of an ATR-FTIR (Attenuated Total Reflectance Fourier Transform Infrared) spectrometer.

  • Data Acquisition: The IR spectrum is recorded over a typical range of 4000-400 cm⁻¹.

  • Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands of the functional groups.

Mass Spectrometry (MS)

  • Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas or liquid chromatography.

  • Ionization: The molecules are ionized using a suitable technique, such as electrospray ionization (ESI) or electron impact (EI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection: The detector records the abundance of each ion, resulting in a mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the synthesis and spectroscopic characterization of a chemical compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation & Finalization synthesis Chemical Synthesis purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Structural Backbone ir IR Spectroscopy purification->ir Functional Groups ms Mass Spectrometry purification->ms Molecular Weight data_analysis Data Analysis & Interpretation nmr->data_analysis ir->data_analysis ms->data_analysis structure_elucidation Structure Elucidation data_analysis->structure_elucidation report Final Report/Whitepaper structure_elucidation->report

Caption: Workflow for Synthesis and Spectroscopic Characterization.

An In-depth Technical Guide on the Crystal Structure of a Phenyl-Imidazolyl Ethnone Derivative

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The specific crystal structure for 1-(2-Phenyl-1H-imidazol-5-YL)ethanone monohydrate was not found in publicly available literature. This guide instead provides a detailed analysis of a closely related compound, 1-[4-(1H-imidazol-1-yl)phenyl]ethanone monohydrate , based on available crystallographic data.

This technical guide offers a comprehensive overview of the crystal structure of 1-[4-(1H-imidazol-1-yl)phenyl]ethanone monohydrate, intended for researchers, scientists, and professionals in the field of drug development. The document details the crystallographic data, experimental protocols for synthesis and structure determination, and a visualization of the experimental workflow.

Crystal Structure Data

The crystallographic data for 1-[4-(1H-imidazol-1-yl)phenyl]ethanone monohydrate has been determined by single-crystal X-ray diffraction. A summary of the key quantitative data is presented in the tables below for clear comparison and reference.

Table 1: Crystal Data and Structure Refinement Details

ParameterValue
Empirical FormulaC₁₁H₁₀N₂O·H₂O
Formula Weight (Mr)204.23
Crystal SystemTriclinic
Space Group
a (Å)6.7599 (6)
b (Å)8.0885 (8)
c (Å)9.7168 (9)
α (°)90.350 (3)
β (°)106.731 (3)
γ (°)99.486 (3)
Volume (ų)501.03 (8)
Z2
RadiationMo Kα (λ = 0.71073 Å)
Temperature (K)173
Calculated Density (Mg m⁻³)1.354
Absorption Coefficient (μ) (mm⁻¹)0.10
F(000)216
Crystal Size (mm)0.58 × 0.39 × 0.14
θ range for data collection (°)2.7 to 25.0
Reflections collected6609
Independent reflections1711
R_int0.025
Data / restraints / parameters1711 / 0 / 153
Goodness-of-fit on F²1.07
Final R indices [I > 2σ(I)]R₁ = 0.036, wR₂ = 0.098
R indices (all data)R₁ = 0.038, wR₂ = 0.100
Largest diff. peak and hole (e Å⁻³)0.15 and -0.34

Table 2: Hydrogen Bond Geometry (Å, °)

D—H···Ad(D—H)d(H···A)d(D···A)∠(DHA)
O1S—H1D···O10.87 (2)1.95 (2)2.8123 (15)171.1 (16)
O1S—H1E···N20.91 (2)1.92 (2)2.8246 (15)172.1 (16)
C5—H5···O1S0.932.393.3034 (16)166
C9—H9···O1S0.948 (15)2.345 (15)3.2677 (16)164.5 (12)

In the crystal structure, the water molecule plays a crucial role in linking the organic molecules through O—H⋯O and O—H⋯N hydrogen bonds, which results in the formation of chains.[1] These chains are further interconnected by weak C—H⋯O interactions, creating hydrogen-bonded sheets.[1] The stability of the crystal packing is further enhanced by π–π interactions between adjacent molecules.[1]

Experimental Protocols

2.1. Synthesis of 1-[4-(1H-imidazol-1-yl)phenyl]ethanone monohydrate

The synthesis of the title compound was adapted from the method described by Corberán et al. (2008).[1]

  • A mixture of imidazole (0.01 mol, 0.68 g) and potassium hydroxide (0.015 mol, 0.84 g) in dimethyl sulfoxide (30 ml) was stirred at room temperature for 2 hours in a 150 ml round-bottom flask.[1]

  • para-Chloroacetophenone (0.01 mol, 1.34 ml) was then added dropwise to the reaction mixture.[1]

  • The mixture was subsequently refluxed at 100 °C for 24 hours.[1]

  • After cooling to room temperature, the reaction mixture was washed and diluted with chilled distilled water until it reached a neutral pH.[1]

  • The crude product was purified by column chromatography using a hexane:chloroform (6:4) solvent system.[1]

  • Recrystallization from the same solvent system yielded block-shaped light green crystals of the monohydrate.[1]

2.2. X-ray Crystallography

The determination of the crystal structure was carried out using single-crystal X-ray diffraction.

  • A suitable single crystal of the compound was mounted on a Bruker SMART APEXII CCD diffractometer.[1]

  • X-ray diffraction data were collected at a temperature of 173 K using Mo Kα radiation.[1]

  • The collected data were processed using the SAINT-Plus and XPREP software.[1]

  • An absorption correction was applied using the multi-scan method (SADABS).[1]

  • The crystal structure was solved by direct methods using SHELXS97 and refined by full-matrix least-squares on F² using SHELXL97.[1]

  • Hydrogen atoms attached to carbon were placed in calculated positions and refined using a riding model. The hydrogen atoms of the water molecule were located in a difference Fourier map and refined freely.[1]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis and structural determination of 1-[4-(1H-imidazol-1-yl)phenyl]ethanone monohydrate.

experimental_workflow cluster_synthesis Synthesis cluster_xray X-ray Crystallography reactants Imidazole + KOH + p-Chloroacetophenone in DMSO reaction Stirring at RT (2h) Reflux at 100°C (24h) reactants->reaction workup Washing and Neutralization with distilled water reaction->workup purification Column Chromatography (Hexane:Chloroform 6:4) workup->purification crystallization Recrystallization purification->crystallization product 1-[4-(1H-imidazol-1-yl)phenyl]ethanone monohydrate crystals crystallization->product data_collection Data Collection (Bruker SMART APEXII CCD) product->data_collection Crystal Selection data_processing Data Processing (SAINT-Plus, XPREP) data_collection->data_processing absorption_correction Absorption Correction (SADABS) data_processing->absorption_correction structure_solution Structure Solution (SHELXS97 - Direct Methods) absorption_correction->structure_solution structure_refinement Structure Refinement (SHELXL97 - Full-matrix least-squares on F²) structure_solution->structure_refinement final_structure Final Crystal Structure and Data structure_refinement->final_structure

Caption: Experimental workflow for the synthesis and crystallographic analysis.

References

Navigating the Physicochemical Landscape of 1-(2-Phenyl-1H-imidazol-5-YL)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of the novel compound 1-(2-Phenyl-1H-imidazol-5-YL)ethanone. Understanding these fundamental physicochemical properties is paramount for its advancement as a potential therapeutic agent. This document outlines key experimental protocols and expected characteristics based on the behavior of structurally related phenyl-imidazole derivatives, offering a robust framework for further investigation.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation development. While specific quantitative data for this compound is not yet publicly available, a general understanding can be extrapolated from the known properties of imidazole and phenyl-imidazole derivatives. Imidazole itself is a polar molecule and exhibits good solubility in aqueous solutions[1][2][3][4]. However, the introduction of a phenyl group tends to increase lipophilicity, which can lead to a decrease in aqueous solubility[5]. The solubility of phenyl-imidazole derivatives is significantly influenced by the solvent system[6][7].

Table 1: Predicted Solubility of this compound in Various Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Aqueous Water, Phosphate-Buffered Saline (PBS)Low to ModerateThe polar imidazole ring contributes to some aqueous solubility, but the phenyl and ethanone moieties increase lipophilicity, likely limiting extensive dissolution. The pH will significantly impact solubility due to the basic nature of the imidazole ring[1].
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)HighThese solvents are capable of solvating both the polar and nonpolar regions of the molecule. DMSO is a common solvent for initial stock solutions in biological screening[8][9].
Polar Protic Methanol, EthanolModerate to HighThe hydroxyl groups of alcohols can interact with the imidazole ring, facilitating dissolution.
Nonpolar Toluene, Dichloromethane, 1-ChlorobutaneLowThe overall polarity of the molecule is likely too high for significant solubility in nonpolar solvents. Studies on similar phenylimidazoles have shown low solubility in such solvents[6][7].

Stability Characteristics and Forced Degradation Studies

Evaluating the intrinsic stability of a compound is crucial for determining its shelf-life, storage conditions, and potential degradation pathways. Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods[5][10][11][12]. Phenyl-imidazole derivatives are generally thermally stable but can be susceptible to oxidation and photodegradation.

Table 2: Predicted Stability of this compound under Stress Conditions

Stress ConditionExpected StabilityPotential Degradation Pathway
Acidic pH Potentially UnstableThe imidazole ring may be susceptible to acid-catalyzed hydrolysis or other degradation reactions.
Basic pH Potentially UnstableBase-catalyzed hydrolysis of the ethanone group or degradation of the imidazole ring may occur.
Oxidative SusceptibleThe imidazole ring is known to be prone to oxidation.
Thermal Likely StableImidazole derivatives generally exhibit good thermal stability[13][14][15][16].
Photolytic SusceptiblePhenyl-imidazole containing compounds can undergo photodegradation upon exposure to UV or visible light.

Experimental Protocols

To empirically determine the solubility and stability of this compound, the following experimental protocols are recommended.

Solubility Determination

3.1.1. Kinetic Solubility Assay

This high-throughput method is suitable for early-stage drug discovery to assess the solubility of a compound from a DMSO stock solution into an aqueous buffer[8][9][17][18][19][20][21].

  • Methodology:

    • Prepare a high-concentration stock solution of the test compound in 100% DMSO.

    • In a 96-well microplate, add the DMSO stock solution to an aqueous buffer (e.g., PBS, pH 7.4) to achieve a range of final compound concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 2 hours) with shaking[9][17].

    • Measure the turbidity of the solutions using a nephelometer. The concentration at which a significant increase in turbidity is observed indicates the kinetic solubility limit.

    • Alternatively, for a direct UV assay, the solutions are filtered to remove any precipitate, and the concentration of the dissolved compound in the filtrate is determined by UV-Vis spectrophotometry[17][20].

3.1.2. Thermodynamic (Equilibrium) Solubility Assay

This method determines the solubility of a compound at equilibrium and is crucial for lead optimization and formulation development[8][18][19][20][22][23].

  • Methodology:

    • Add an excess amount of the solid compound to a series of vials containing the desired aqueous buffer (e.g., buffers at various pH values).

    • Seal the vials and agitate them at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After incubation, allow the undissolved solid to sediment.

    • Carefully remove an aliquot of the supernatant and filter it to remove any remaining solid particles.

    • Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

Stability Assessment: Forced Degradation Studies

Forced degradation studies are performed to understand the chemical behavior of a molecule under stress conditions and are a regulatory requirement for drug development[5][10][11][12][24].

  • Methodology:

    • Sample Preparation: Prepare solutions of the compound in appropriate solvents (e.g., water, methanol, or a mixture).

    • Stress Conditions: Expose the solutions to a variety of stress conditions as outlined in Table 2:

      • Acidic: 0.1 N HCl at a specified temperature (e.g., 60°C).

      • Basic: 0.1 N NaOH at a specified temperature (e.g., 60°C).

      • Oxidative: 3% H₂O₂ at room temperature.

      • Thermal: Heat the solid compound and a solution of the compound at an elevated temperature (e.g., 80°C).

      • Photolytic: Expose a solution of the compound to UV and visible light according to ICH Q1B guidelines.

    • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Analysis: Analyze the stressed samples using a stability-indicating HPLC method. This method should be capable of separating the parent compound from its degradation products. LC-MS can be used to identify the mass of the degradation products, and Nuclear Magnetic Resonance (NMR) spectroscopy can provide structural elucidation[12][25][26].

Visualizing Experimental Workflows and Pathways

The following diagrams illustrate the logical flow of the described experimental protocols and a potential degradation pathway.

G cluster_0 Kinetic Solubility Workflow A Prepare Compound Stock in DMSO B Add Stock to Aqueous Buffer in 96-well Plate A->B C Incubate with Shaking (e.g., 2h at 25°C) B->C D1 Measure Turbidity (Nephelometry) C->D1 D2 Filter and Measure Absorbance (Direct UV) C->D2 E Determine Kinetic Solubility D1->E D2->E

Figure 1: Kinetic Solubility Experimental Workflow

G cluster_1 Thermodynamic Solubility Workflow F Add Excess Solid Compound to Buffer G Agitate at Constant Temperature (24-48h) F->G H Filter Supernatant G->H I Analyze Filtrate by HPLC or LC-MS H->I J Determine Thermodynamic Solubility I->J

Figure 2: Thermodynamic Solubility Experimental Workflow

G cluster_2 Forced Degradation Workflow K Prepare Compound Solution L Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) K->L M Collect Samples at Time Intervals L->M N Analyze by Stability-Indicating HPLC/LC-MS M->N O Identify and Quantify Degradants N->O

Figure 3: Forced Degradation Study Workflow

G cluster_3 Potential Oxidative Degradation Pathway Parent This compound Intermediate Imidazole Ring Oxidation Intermediate Parent->Intermediate Oxidizing Agent (e.g., H₂O₂) Product1 Ring-Opened Product Intermediate->Product1 Further Oxidation Product2 Hydroxylated Imidazole Derivative Intermediate->Product2

Figure 4: Hypothetical Oxidative Degradation Pathway

References

known biological activities of imidazole derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Biological Activities of Imidazole Derivatives

Introduction

Imidazole is a five-membered heterocyclic aromatic ring containing two nitrogen atoms. This core structure is a fundamental component of several essential biological molecules, including the amino acid histidine and purines in nucleic acids. The unique electronic characteristics and structural features of the imidazole ring allow it to interact with a wide range of enzymes and receptors, making its derivatives a highly valuable class of compounds in medicinal chemistry. Imidazole-based compounds have been developed to exhibit a broad spectrum of pharmacological effects, leading to their use as antifungal, antibacterial, anticancer, anti-inflammatory, and antiviral agents. This guide provides a detailed overview of these biological activities, complete with quantitative data, experimental methodologies, and visualizations of key mechanisms.

Antifungal Activity

Imidazole derivatives are a cornerstone of antifungal therapy, widely used for both superficial and systemic fungal infections.

Mechanism of Action

The primary antifungal mechanism of imidazole derivatives is the inhibition of ergosterol biosynthesis, an essential component of the fungal cell membrane.[1][2] Specifically, these compounds target and inhibit the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[3] This enzyme is critical for the conversion of lanosterol to ergosterol. The inhibition leads to the depletion of ergosterol and an accumulation of toxic 14α-methylated sterols in the fungal membrane.[4] This disruption of membrane integrity and function increases permeability, leading to cell death.[2] Additionally, this process can inhibit the transformation of yeast blastospores into their invasive mycelial form, which may aid the host's immune response in clearing the infection.[1][2]

Antifungal_Mechanism cluster_fungal_cell Fungal Cell Imidazole Imidazole Derivative CYP51 Lanosterol 14α-demethylase (CYP51) Imidazole->CYP51 Inhibits Ergosterol Ergosterol CYP51->Ergosterol Blocked ToxicSterols Accumulation of 14α-methyl Sterols CYP51->ToxicSterols Leads to Lanosterol Lanosterol Lanosterol->CYP51 Membrane Fungal Cell Membrane Ergosterol->Membrane Maintains Integrity ToxicSterols->Membrane Disrupts Integrity Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Death Fungal Cell Death Disruption->Death

Caption: Antifungal mechanism of imidazole derivatives.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The in vitro antifungal activity of imidazole derivatives is commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

CompoundFungal StrainMIC (µg/mL)Reference
Compound 31Candida albicans 64110 (Fluconazole-resistant)8[5]
Compound 42Candida albicans 64110 (Fluconazole-resistant)8[5]
Compound 31Candida albicans ATCC 90028>16[5]
Compound 42Candida albicans ATCC 9002816[5]
Compound 3ivAspergillus niger6.25[6]
Compound 3xAspergillus niger6.25[6]
Compound 3hMultiple Strains12.5[7]
Compound 3lMultiple Strains12.5[7]
Experimental Protocol: Broth Microdilution Method for Antifungal Susceptibility

The Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines provide a standardized method for determining the MIC of antifungal agents against yeasts.[8] A typical protocol is as follows:

  • Inoculum Preparation: Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours.[8] Colonies are then suspended in sterile saline, and the suspension is adjusted to a specific turbidity (e.g., 0.5 McFarland standard) to achieve a standardized cell density. This suspension is further diluted in a suitable broth medium (e.g., RPMI 1640) to the final required inoculum concentration.[9]

  • Drug Dilution: The imidazole derivative is serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.[8][9]

  • Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension.[10] The plates are then incubated at a specified temperature (e.g., 35°C) for a defined period (typically 24-48 hours for yeasts).[9][10]

  • MIC Determination: After incubation, the MIC is determined as the lowest drug concentration at which there is a significant inhibition of growth compared to the drug-free control well.[11] This can be assessed visually or by using a spectrophotometer to measure optical density.[12]

Antibacterial Activity

Several imidazole derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria.

Mechanism of Action

The antibacterial mechanisms of imidazole derivatives are diverse and can include the disruption of cell wall synthesis, inhibition of protein synthesis, or disruption of the bacterial cell membrane. The specific mechanism often depends on the structural modifications of the imidazole core.

Quantitative Data: Minimum Inhibitory Concentration (MIC)
CompoundBacterial StrainMIC (µg/mL)Reference
HL1Staphylococcus aureus625[6][13]
HL1MRSA1250[6][13]
HL2Staphylococcus aureus625[6][13]
HL2MRSA625[6][13]
HL2Escherichia coli2500[14]
HL2Pseudomonas aeruginosa2500[14]
Compound 42Staphylococcus aureus UA17584[5]
Compound 31Staphylococcus aureus UA17588[5]
Experimental Protocol: Broth Microdilution for Antibacterial Susceptibility

The protocol is analogous to the one used for antifungal testing, following guidelines from bodies like the Clinical and Laboratory Standards Institute (CLSI).

  • Inoculum Preparation: Bacteria are grown on a suitable agar medium, and a suspension is prepared and standardized to a 0.5 McFarland turbidity standard. This is then diluted in a cation-adjusted Mueller-Hinton Broth (MHB).

  • Drug Dilution: The test compounds are serially diluted in the 96-well plates using MHB.

  • Inoculation and Incubation: The wells are inoculated with the bacterial suspension and incubated at 37°C for 16-20 hours.

  • MIC Determination: The MIC is read as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity

The imidazole scaffold is present in numerous anticancer agents, and its derivatives have been shown to target various hallmarks of cancer.[15]

Mechanisms of Action

Imidazole derivatives exert their anticancer effects through multiple mechanisms, including:

  • Kinase Inhibition: Many imidazole-based compounds are designed as inhibitors of protein kinases, which are crucial enzymes in cellular signaling pathways that are often dysregulated in cancer.[15] For example, they can inhibit Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase whose overexpression is linked to several cancers.[16] Inhibition of these kinases can block downstream signaling pathways responsible for cell proliferation, survival, and metastasis.[17][18]

  • Tubulin Polymerization Inhibition: Some derivatives interfere with the dynamics of microtubules by inhibiting tubulin polymerization.[5] This disruption of the cytoskeleton arrests the cell cycle in the G2/M phase and induces apoptosis.

  • Topoisomerase Inhibition: Certain imidazole compounds can inhibit topoisomerase enzymes, which are essential for DNA replication and repair. This leads to DNA damage and subsequent cell death.

Anticancer_Kinase_Inhibition cluster_cell Cancer Cell cluster_pathway Signaling Pathway (e.g., AKT, ERK) GrowthFactor Growth Factor EGFR EGFR (Tyrosine Kinase) GrowthFactor->EGFR P1 Signal Protein 1 EGFR->P1 Activates Imidazole Imidazole Derivative Imidazole->EGFR Inhibits P2 Signal Protein 2 P1->P2 P3 Transcription Factors P2->P3 Proliferation Cell Proliferation, Survival, Metastasis P3->Proliferation Promotes

Caption: Kinase inhibition mechanism of anticancer imidazoles.

Quantitative Data: IC₅₀ Values

The cytotoxic effect of anticancer compounds is typically measured by the half-maximal inhibitory concentration (IC₅₀), which is the concentration of a drug that is required for 50% inhibition in vitro.

CompoundCell LineActivityIC₅₀ (µM)Reference
Compound 22A549 (Lung)Antiproliferative0.15[15]
Compound 22HeLa (Cervical)Antiproliferative0.21[15]
Compound 22HepG2 (Liver)Antiproliferative0.33[15]
Compound 22MCF-7 (Breast)Antiproliferative0.17[15]
Compound 35MCF-7 (Breast)Antiproliferative3.37[15]
Compound 36MCF-7 (Breast)Antiproliferative6.30[15]
Compound 43MCF-7 (Breast)Antiproliferative0.8[15]
Compound 2cMDA-MB-231 (Breast)EGFR Inhibition0.617[16]
Compound 2dMDA-MB-231 (Breast)EGFR Inhibition0.710[16]
Compound 3cA549 (Lung)Antiproliferative1.98[16]
Kim-161 (5a)T24 (Bladder)Cytotoxicity56.11[18]
Kim-111 (5b)T24 (Bladder)Cytotoxicity67.29[18]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and cytotoxicity.[13][19]

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.[20]

  • Compound Treatment: The cells are then treated with various concentrations of the imidazole derivatives and incubated for a defined period (e.g., 24, 48, or 72 hours).[20]

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[19][21]

  • Incubation: The plates are incubated for a few hours (e.g., 3-4 hours), during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[13][19]

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.[20][22]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[21] The absorbance is directly proportional to the number of viable cells, allowing for the calculation of the IC₅₀ value.

Anti-inflammatory Activity

Imidazole derivatives have been investigated for their potential as anti-inflammatory agents.

Mechanism of Action

A key mechanism for the anti-inflammatory action of certain imidazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[23] COX enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[24] Selective inhibition of COX-2 over the constitutive COX-1 isoform is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs.[23]

Anti_Inflammatory_Mechanism cluster_cell Inflamed Cell ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Blocked Imidazole Imidazole Derivative Imidazole->COX2 Inhibits Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediate

Caption: COX-2 inhibition by anti-inflammatory imidazoles.

Quantitative Data: IC₅₀ Values for COX Inhibition
CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
5b (methoxy-substituted)81.70.71115[23]
5c (bromo-substituted)1381.32104.5[23]
5d (nitro-substituted)781.6347.8[23]
5a (unsubstituted)1262.5150.2[23]
5e (chloro-substituted)1153.631.9[23]
Celecoxib (Reference)82.50.78105.7[23]
Experimental Protocol: In Vitro COX Inhibition Assay

A common method to determine COX inhibitory activity is the colorimetric COX inhibitor screening assay, which measures the peroxidase activity of the COX enzyme.[25][26]

  • Enzyme Preparation: Purified COX-1 or COX-2 enzyme is prepared in a Tris-HCl buffer.[25]

  • Incubation with Inhibitor: The enzyme is pre-incubated with various concentrations of the test imidazole derivative (or a reference inhibitor like celecoxib) at 37°C for a short period (e.g., 10 minutes).[25]

  • Reaction Initiation: The reaction is initiated by adding arachidonic acid as the substrate.[26]

  • Peroxidase Activity Measurement: The peroxidase component of the COX enzyme catalyzes the oxidation of a chromogenic substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which results in a color change.[27]

  • Absorbance Reading: The appearance of the oxidized TMPD is monitored by measuring the absorbance at a specific wavelength (e.g., 590 nm).[27] The IC₅₀ value is calculated by determining the concentration of the inhibitor that causes a 50% reduction in enzyme activity.

Antiviral Activity

Imidazole derivatives have also emerged as promising candidates for antiviral drug discovery, particularly against viruses like the Hepatitis C Virus (HCV).

Mechanism of Action

A key target for anti-HCV therapy is the NS5B RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of the viral genome.[28] Certain benzimidazole derivatives act as non-nucleoside, allosteric inhibitors of NS5B.[28] They bind to a site on the enzyme distinct from the active site, inducing a conformational change that inhibits the polymerase's function, thereby blocking viral RNA synthesis.[28]

Antiviral_Mechanism cluster_hcv HCV Replication ViralRNA Viral RNA Template NS5B NS5B Polymerase ViralRNA->NS5B Replication Viral RNA Replication NS5B->Replication Inhibited AllostericSite Allosteric Site AllostericSite->NS5B Induces Conformational Change in Imidazole Imidazole Derivative Imidazole->AllostericSite Binds to NewRNA New Viral RNA Replication->NewRNA

Caption: Allosteric inhibition of HCV NS5B by imidazoles.

Quantitative Data: Antiviral Activity (EC₅₀) and Polymerase Inhibition (IC₅₀)
CompoundActivityEC₅₀ (µM)IC₅₀ (µM)Reference
15bAnti-HCV7.2-[29]
15dAnti-HCV5.1-[29]
15eAnti-HCV8.4-[29]
N1NS5B Inhibition1.612.01[30]
N2NS5B Inhibition21.8823.84[30]
N3NS5B Inhibition10.4211.23[30]
N4NS5B Inhibition14.3715.68[30]
N5NS5B Inhibition18.2519.52[30]
Benzimidazole Compound ANS5B Inhibition-~0.25[28]
Benzimidazole Compound BNS5B Inhibition-~0.25[28]

EC₅₀ (Half-maximal effective concentration) refers to the concentration of a drug that gives half-maximal response.

Experimental Protocol: HCV NS5B Polymerase Assay

An in vitro assay to measure the activity of HCV NS5B polymerase typically involves the following steps:

  • Reaction Mixture: A reaction mixture is prepared containing the purified recombinant NS5B enzyme, a suitable RNA template/primer (e.g., poly(A)/oligo(U)), buffer, and divalent cations (e.g., MnCl₂ or MgCl₂).[31][32]

  • Inhibitor Addition: The test imidazole compounds at various concentrations are added to the reaction mixture and pre-incubated with the enzyme.[31]

  • Initiation of Polymerization: The reaction is started by the addition of a mixture of ribonucleotide triphosphates (NTPs), including one that is radioactively or fluorescently labeled (e.g., [³H]UTP or [³²P]CTP).[31][32]

  • Incubation: The reaction is allowed to proceed for a set time at a specific temperature (e.g., 90 minutes at room temperature).[31]

  • Termination and Detection: The reaction is stopped, and the newly synthesized, labeled RNA product is separated from the unincorporated labeled NTPs (e.g., by TCA precipitation and filtration).[31] The amount of incorporated label is then quantified using a scintillation counter or phosphorimager, which reflects the activity of the polymerase. The IC₅₀ is determined from the dose-response curve.

Conclusion

The imidazole scaffold is a remarkably versatile and privileged structure in medicinal chemistry, giving rise to derivatives with a wide array of potent biological activities. From disrupting fungal cell membranes to inhibiting key enzymes in cancer and viral replication, imidazole-based compounds have proven to be effective therapeutic agents. The continued exploration of structure-activity relationships and mechanisms of action promises to yield novel derivatives with enhanced potency, selectivity, and improved safety profiles, addressing unmet needs across various disease areas. This guide provides a foundational understanding of these activities for researchers and professionals dedicated to the discovery and development of new medicines.

References

The Therapeutic Landscape of Phenyl-Imidazole Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The imidazole ring is a fundamental heterocyclic scaffold that constitutes a cornerstone of medicinal chemistry. Its electron-rich nature and ability to engage in various non-covalent interactions allow it to bind readily with a multitude of biological targets, including enzymes and receptors.[1] When functionalized with a phenyl group, the resulting phenyl-imidazole core offers a versatile platform for developing novel therapeutic agents across a wide spectrum of diseases. These compounds have demonstrated significant potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[2] This technical guide provides an in-depth overview of the current research, mechanisms of action, and potential therapeutic applications of phenyl-imidazole derivatives, intended for researchers, scientists, and professionals in drug development.

Anticancer Applications

Phenyl-imidazole derivatives have emerged as a promising class of anticancer agents, targeting various hallmarks of cancer through diverse mechanisms of action, including immunomodulation, cell cycle disruption, and kinase inhibition.

Mechanism of Action: Inhibition of Indoleamine 2,3-Dioxygenase (IDO1)

A key strategy by which tumors evade the immune system is through the upregulation of the enzyme Indoleamine 2,3-dioxygenase (IDO1).[3] IDO1 is an intracellular, heme-containing enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan to N-formylkynurenine.[4] The resulting depletion of tryptophan and the accumulation of its metabolite, kynurenine, create a highly immunosuppressive tumor microenvironment. This environment inhibits the proliferation and function of effector T cells and Natural Killer (NK) cells while promoting the generation and activity of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[5] Phenyl-imidazole compounds have been developed as potent inhibitors of IDO1, effectively blocking this immunosuppressive pathway and restoring anti-tumor immunity.[6]

IDO1_Signaling_Pathway cluster_TME Tumor Microenvironment cluster_ImmuneCells Immune Cells IDO1 IDO1 Enzyme Kyn Kynurenine IDO1->Kyn Produces Trp L-Tryptophan Trp->IDO1 Catabolized by Trp_dep Tryptophan Depletion T_Cell Effector T-Cell Kyn->T_Cell Induces Anergy Treg Regulatory T-Cell (Treg) Kyn->Treg Promotes Activation Immune_Escape Tumor Immune Escape Kyn->Immune_Escape Treg->Immune_Escape Trp_dep->T_Cell Arrests Proliferation Inhibitor Phenyl-Imidazole Inhibitor Inhibitor->IDO1 Blocks Anti_Tumor Anti-Tumor Immunity Restored Inhibitor->Anti_Tumor

Caption: IDO1 signaling pathway and inhibition by phenyl-imidazoles.
Mechanism of Action: Pin1 Inhibition

The Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1) is an enzyme that regulates the function of numerous proteins involved in cell growth and proliferation.[7] Pin1 is overexpressed in many human cancers and plays a critical role in tumorigenesis by activating oncogenes (e.g., Cyclin D1, c-Myc) and inactivating tumor suppressors (e.g., p53, Rb).[8] Phenyl-imidazole derivatives have been identified as inhibitors of Pin1, representing a therapeutic strategy to halt cell cycle progression and induce apoptosis in cancer cells.[9]

Pin1_Oncogenesis_Pathway cluster_Oncogenes Oncogene Activation cluster_Suppressors Tumor Suppressor Inactivation Pin1 Pin1 Isomerase CyclinD1 Cyclin D1 Pin1->CyclinD1 Upregulates cMyc c-Myc Pin1->cMyc Stabilizes Notch1 Notch1 Pin1->Notch1 Activates p53 p53 Pin1->p53 Downregulates Rb Rb Pin1->Rb Inactivates FBXW7 FBXW7 Pin1->FBXW7 Degrades Cancer_Hallmarks Promotion of Cancer Hallmarks (Proliferation, Survival) CyclinD1->Cancer_Hallmarks cMyc->Cancer_Hallmarks Inhibitor Phenyl-Imidazole Inhibitor Inhibitor->Pin1 Blocks

Caption: Role of Pin1 in oncogenesis and its therapeutic targeting.
Quantitative Data: Anticancer Activity

The cytotoxic potential of various phenyl-imidazole derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency.

Compound ClassTarget/Cell LineIC50 (µM)Reference
N-phenylbenzamide derivative (4f)A549 (Lung)7.5[10]
N-phenylbenzamide derivative (4f)HeLa (Cervical)9.3[10]
N-phenylbenzamide derivative (4f)MCF-7 (Breast)8.9[10]
Benzimidazole-cinnamide (21)A549 (Lung)0.29[11]
Benzimidazole sulfonamide (22)A549 (Lung)0.15[11]
Benzimidazole sulfonamide (22)HeLa (Cervical)0.21[11]
Benzimidazole sulfonamide (22)HepG2 (Liver)0.33[11]
2-phenyl benzimidazole (35)MCF-7 (Breast)3.37[11]
Imidazo[1,2-a]pyrimidine (4d)MDA-MB-231 (Breast)35.1[12]
1-MeCPAI LigandPC3 (Prostate)94.48[13]

Anti-inflammatory Applications

Chronic inflammation is a driving factor in many diseases. Phenyl-imidazole compounds have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and signaling pathways.

Mechanism of Action: RIPK1 Kinase Inhibition in Necroptosis

Necroptosis is a form of programmed necrosis that, unlike apoptosis, is highly pro-inflammatory due to the release of damage-associated molecular patterns (DAMPs).[14] This pathway can be initiated by stimuli such as tumor necrosis factor-alpha (TNF-α). The core of the necroptosis signaling pathway involves the sequential activation of receptor-interacting serine/threonine-protein kinase 1 (RIPK1), RIPK3, and mixed-lineage kinase domain-like protein (MLKL).[15] Upon activation, MLKL oligomerizes and translocates to the plasma membrane, causing its rupture.[15] Phenyl-imidazole derivatives have been developed as potent inhibitors of RIPK1 kinase activity, thereby blocking the necroptotic cascade and its associated inflammation.[16]

RIPK1_Necroptosis_Pathway cluster_ComplexI Complex I (Pro-survival) cluster_ComplexII Complex II / Necrosome (Pro-death) TNF TNF-α TNFR1 TNFR1 TNF->TNFR1 RIPK1_ub RIPK1 (Ubiquitinated) TNFR1->RIPK1_ub Recruits & Activates RIPK1_deub RIPK1 (Deubiquitinated) TNFR1->RIPK1_deub Forms NFkB NF-κB Activation RIPK1_ub->NFkB Leads to RIPK3 RIPK3 RIPK1_deub->RIPK3 Phosphorylates MLKL MLKL RIPK3->MLKL Phosphorylates pMLKL pMLKL (Oligomer) MLKL->pMLKL Necroptosis Necroptosis (Cell Lysis & Inflammation) pMLKL->Necroptosis Translocates & Disrupts Membrane Inhibitor Phenyl-Imidazole Inhibitor Inhibitor->RIPK1_deub Inhibits Kinase Activity

Caption: RIPK1-mediated necroptosis and its inhibition.
Quantitative Data: Anti-inflammatory Activity

The anti-inflammatory effects of phenyl-imidazoles have been quantified using various in vitro and in vivo assays.

Compound ClassAssayIC50Reference
N-substituted imidazole (AA6)p38 MAP Kinase Inhibition403.57 nM[2][17]
N-substituted imidazole (AA2)Albumin Denaturation33.27 µg/mL[2][17]
N-substituted imidazole (AA3)Albumin Denaturation102.41 µg/mL[2][17]
N-substituted imidazole (AA4)Albumin Denaturation155.67 µg/mL[2][17]
Standard Drug (Adezmapimod)p38 MAP Kinase Inhibition222.44 nM[2][17]
Standard Drug (Diclofenac)Albumin Denaturation24.72 µg/mL[2][17]

Antimicrobial Applications

The rise of antibiotic resistance necessitates the development of new antimicrobial agents. Phenyl-imidazole derivatives have shown broad-spectrum activity against various pathogenic bacteria and fungi.

Mechanism of Action

The antimicrobial activity of imidazole compounds is often attributed to their ability to disrupt microbial cell membranes and inhibit key enzymes. For example, antifungal azoles inhibit the enzyme lanosterol 14-α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. The lipophilicity of the phenyl group can enhance the compound's ability to penetrate microbial cell walls.[18]

Quantitative Data: Antimicrobial Activity

The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are standard measures of antimicrobial efficacy.

Compound ClassMicroorganismMIC (µg/mL)MBC (µg/mL)Reference
L-phenylalanine derivative (3b)B. subtilis (Gram +)<44[9]
L-phenylalanine derivative (3b)E. coli (Gram -)128128[9]
Imidazole derivative (HL1)S. aureus (Gram +)625-[19]
Imidazole derivative (HL2)S. aureus (Gram +)625-[19]
2,4,5-triphenyl-1H-imidazole (AJ-1)Various Strains25 - 200-[20]

Applications in Neurodegenerative Diseases

Phenyl-imidazole scaffolds are being explored for the treatment of complex neurodegenerative disorders like Alzheimer's disease (AD). Their therapeutic potential stems from their ability to interact with multiple pathological targets simultaneously. For instance, certain derivatives have been shown to inhibit the aggregation of β-amyloid (Aβ) peptides, chelate metal ions involved in plaque formation, inhibit cholinesterases to improve cognitive function, and provide antioxidant effects.[21] One specific target is the enzyme 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), which is implicated in Aβ neurotoxicity.[11]

Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for key assays used to evaluate the therapeutic potential of phenyl-imidazole compounds.

General Experimental Workflow

The discovery and development pipeline for novel phenyl-imidazole therapeutics typically follows a multi-stage process, from initial design and synthesis to comprehensive in vitro and in vivo evaluation.

Experimental_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation start Start: Target Identification synthesis Compound Synthesis & Purification start->synthesis enz_assay Enzyme Inhibition Assays (e.g., IDO1, Kinase) synthesis->enz_assay cell_via Cell Viability Assays (e.g., MTT) synthesis->cell_via antimicrobial Antimicrobial Assays (e.g., MIC) synthesis->antimicrobial hit_id Hit Identification & Optimization enz_assay->hit_id cell_via->hit_id antimicrobial->hit_id pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) hit_id->pk_pd animal_model Disease Animal Models (e.g., Paw Edema, Xenograft) pk_pd->animal_model tox Toxicology Studies animal_model->tox lead_dev Lead Candidate Development tox->lead_dev

Caption: General workflow for phenyl-imidazole drug discovery.
IDO1 Enzyme Inhibition Assay (Colorimetric)

This protocol measures the production of kynurenine from tryptophan, which is detected using Ehrlich's reagent.[4][22]

  • Reagent Preparation :

    • Assay Buffer: 50 mM potassium phosphate buffer, pH 6.5.

    • Substrate Solution: 400 µM L-tryptophan in assay buffer.

    • Cofactor Solution: 100 mM L-ascorbic acid, 40 µM methylene blue, and 200 µg/mL catalase in assay buffer.

    • Stop Solution: 30% (w/v) Trichloroacetic Acid (TCA).

    • Detection Reagent: 2% (w/v) p-dimethylaminobenzaldehyde (Ehrlich's reagent) in glacial acetic acid.

  • Assay Procedure :

    • Add 50 µL of purified human IDO1 enzyme (1 µg) in assay buffer to the wells of a 96-well plate.

    • Add 10 µL of phenyl-imidazole inhibitor, serially diluted in DMSO.

    • Add 20 µL of Cofactor Solution.

    • Initiate the reaction by adding 20 µL of Substrate Solution.

    • Incubate the plate at 37°C for 60 minutes.

    • Stop the reaction by adding 40 µL of Stop Solution.

    • Incubate at 65°C for 15 minutes to convert N-formylkynurenine to kynurenine.

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer 100 µL of the supernatant to a new plate.

    • Add 100 µL of Detection Reagent and incubate for 10 minutes at room temperature.

  • Data Analysis :

    • Measure the absorbance at 480 nm using a microplate reader.

    • Calculate the percent inhibition relative to a vehicle control (DMSO) and determine the IC50 value by plotting inhibition versus inhibitor concentration.

MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[23]

  • Cell Plating : Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment : Treat cells with various concentrations of the phenyl-imidazole compound and incubate for 24-72 hours.

  • MTT Addition :

    • Prepare a 5 mg/mL solution of MTT (Thiazolyl Blue Tetrazolium Bromide) in sterile PBS.

    • Remove the culture medium and add 100 µL of fresh medium plus 10 µL of the MTT solution to each well.

  • Incubation : Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization :

    • Carefully remove the MTT-containing medium.

    • Add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

    • Mix thoroughly by shaking the plate for 15 minutes on an orbital shaker.

  • Measurement : Read the absorbance at 570-590 nm.

  • Analysis : Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.[24][25]

  • Animals : Use male Wistar rats (180-200 g).

  • Compound Administration : Administer the test phenyl-imidazole compound orally or intraperitoneally to the treatment group of animals (n=5-6 per group). The control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., Indomethacin, 5 mg/kg).

  • Edema Induction : 30-60 minutes after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement :

    • Measure the paw volume of each rat immediately before the carrageenan injection (0 h) and at subsequent time points (e.g., 1, 2, 3, 4, and 5 h) using a plethysmometer.

    • The degree of swelling is calculated as the difference in paw volume before and after carrageenan injection.

  • Data Analysis : Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group at each time point.

Conclusion and Future Directions

Phenyl-imidazole derivatives represent a highly versatile and pharmacologically significant scaffold in modern drug discovery. Their demonstrated efficacy in preclinical models of cancer, inflammation, microbial infections, and neurodegeneration underscores their vast therapeutic potential. The diverse mechanisms of action, from enzyme inhibition to the modulation of complex signaling pathways, provide multiple avenues for therapeutic intervention. Future research should focus on optimizing the structure-activity relationships (SAR) to enhance potency and selectivity, improving pharmacokinetic profiles for better in vivo efficacy, and conducting comprehensive toxicological studies to ensure safety. The continued exploration of this privileged chemical structure promises to yield novel and effective treatments for a range of challenging human diseases.

References

literature review of 2,4,5-triphenyl-1H-imidazole derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 2,4,5-Triphenyl-1H-Imidazole Derivatives

Introduction

2,4,5-Triphenyl-1H-imidazole, commonly known as lophine, is a heterocyclic compound that has garnered significant attention in medicinal chemistry.[1][2] The imidazole ring system is a crucial substructure in numerous natural products and pharmacologically active compounds, including the amino acid histidine and purines found in nucleic acids.[3] Derivatives of the lophine scaffold have demonstrated a wide spectrum of biological activities, making them promising candidates for drug discovery and development.[1][4][5]

These compounds are reported to possess anti-inflammatory, antimicrobial, analgesic, anticancer, and antioxidant properties.[3][4][6][7] The versatility of the imidazole core allows for substitutions at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1][4] This technical guide provides a comprehensive review of the synthesis, biological evaluation, and experimental protocols associated with 2,4,5-triphenyl-1H-imidazole derivatives, aimed at researchers and professionals in drug development.

Synthesis of 2,4,5-Triphenyl-1H-Imidazole Derivatives

The most common and historically significant method for synthesizing the 2,4,5-triphenyl-imidazole core is the Radziszewski synthesis. This reaction involves the condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde (like benzaldehyde), and ammonia, typically using ammonium acetate as the ammonia source in a glacial acetic acid medium.[1] Various modifications to this one-pot, three-component reaction have been developed, including the use of microwave irradiation to shorten reaction times and the application of different catalysts to improve yields.[8][9]

G Benzil Benzil (1,2-Diketone) Reaction One-Pot Condensation (Radziszewski Synthesis) Benzil->Reaction Aldehyde Aldehyde (e.g., Benzaldehyde) Aldehyde->Reaction NH4OAc Ammonium Acetate (Ammonia Source) NH4OAc->Reaction Product 2,4,5-Trisubstituted Imidazole Derivative Reaction->Product Reflux in Glacial Acetic Acid

Caption: General workflow for the Radziszewski synthesis of imidazole derivatives.

Key Experimental Protocols: Synthesis

General Protocol for Radziszewski Synthesis: A mixture of benzil (1 equivalent), a substituted benzaldehyde (2 equivalents), and ammonium acetate (1 equivalent) is refluxed in glacial acetic acid for approximately 3 hours.[4] The reaction mixture is then cooled to room temperature and poured into water. The resulting solid product is filtered, neutralized with a base like ammonium hydroxide, and then washed. The crude product is typically recrystallized from a solvent such as methanol or ethanol to yield the purified 2,4,5-triphenyl-1H-imidazole derivative.[4]

Microwave-Assisted Synthesis of Schiff Base Derivatives: For further derivatization, an intermediate such as 2-(2,4,5-triphenyl-1H-imidazol-1-yl)acetohydrazide can be reacted with various substituted aryl aldehydes.[8] A mixture of the acetohydrazide intermediate (0.01 mol) and a substituted aldehyde (0.01 mol) is prepared in a solvent like DMSO with a few drops of glacial acetic acid as a catalyst. This mixture is then subjected to microwave irradiation for 2-3 minutes. After cooling, the solid product is filtered, washed with ethanol, and purified by crystallization.[8]

Pharmacological Activities and Evaluation

Derivatives of 2,4,5-triphenyl-1H-imidazole have been extensively screened for a variety of biological activities. The substitution pattern on the phenyl rings significantly influences their potency and selectivity.

G Core 2,4,5-Triphenyl-1H-imidazole Core Structure AntiInflammatory Anti-inflammatory Activity Core->AntiInflammatory Anticancer Anticancer Activity Core->Anticancer Antimicrobial Antimicrobial Activity Core->Antimicrobial Analgesic Analgesic Activity Core->Analgesic Antioxidant Antioxidant Activity Core->Antioxidant

Caption: Diverse biological activities linked to the lophine scaffold.

Anticancer and Antiproliferative Activity

Several lophine derivatives have been evaluated for their ability to inhibit the growth of cancer cells. Studies have shown that specific substitutions on the phenyl rings can lead to potent antiproliferative effects.

Table 1: In-Vitro Antiproliferative Activity of Lophine Derivatives

Compound ID Cell Line IC50 Value Reference

| 2-iodo-6-methoxy-4-(4,5-diphenyl-1H-imidazol-2-yl)phenol (6f) | Non-small cell lung carcinoma | 15 µM |[5] |

Experimental Protocol: In-Vitro Antiproliferative Assay The antiproliferative activity of synthesized compounds is often determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cell lines are seeded in 96-well plates and incubated. The cells are then treated with different concentrations of the test compounds and incubated for a specified period (e.g., 48 hours). After incubation, MTT solution is added to each well, and the plates are incubated further to allow the formation of formazan crystals. A solubilizing agent (like DMSO) is added to dissolve the crystals, and the absorbance is measured using a microplate reader. The IC50 value, which is the concentration of the compound required to inhibit cell growth by 50%, is then calculated.

Anti-inflammatory and Analgesic Activity

The anti-inflammatory potential of these derivatives is a widely studied area.[3][7] The evaluation is typically performed using in-vivo models.

Table 2: Anti-inflammatory and Analgesic Screening Data

Compound ID Assay Result Standard Drug Reference
Compound 6b In-vitro Anti-inflammatory Most potent of series Phenylbutazone [6][10]
Compounds 3, 4, 5 Carrageenan-induced paw edema Higher activity than standard Indomethacin [3]

| Compounds 3, 5 | Acetic acid-induced writhing | Comparable activity to standard | Aspirin |[3] |

Experimental Protocol: Carrageenan-Induced Rat Paw Edema This is a standard in-vivo method to screen for acute anti-inflammatory activity.[7] Animals (typically rats) are divided into groups: a control group, a standard group (receiving a known anti-inflammatory drug like Indomethacin), and test groups (receiving the synthesized compounds). One hour after oral administration of the respective drugs, a sub-plantar injection of carrageenan solution (e.g., 0.1 mL of 1% w/v) is given into the right hind paw of each rat. The paw volume is measured at set intervals (e.g., 0, 1, 2, 3, and 4 hours) using a plethysmometer. The percentage of edema inhibition is calculated by comparing the paw volume of the test groups with the control group.[7]

Antimicrobial Activity

Lophine derivatives have been tested against various strains of bacteria and fungi, often showing moderate to good activity.[4][7]

Table 3: Antimicrobial Activity Screening

Compound Series Assay Method Tested Organisms Standard Drugs Reference
1H-substituted 2,4,5-triphenyl imidazoles Disc-plate / Cup plate method Bacterial and fungal species - [4][7]

| 2,4,5-triphenyl-1H-imidazole-1-yl derivatives | In-vitro screening | Candida albicans, B. subtilis, E. coli | Clotrimazole, Ciprofloxacin |[10] |

Experimental Protocol: Disc Diffusion Method The antimicrobial activity is evaluated by the disc diffusion method.[7] A sterile nutrient agar medium is poured into petri dishes and allowed to solidify. The plates are then inoculated with a standardized microbial suspension. Sterile filter paper discs (e.g., 6 mm in diameter) are impregnated with known concentrations of the test compounds dissolved in a solvent like DMSO. A control disc with the solvent and standard antibiotic discs are also placed on the agar surface. The plates are incubated (e.g., at 37°C for 24 hours for bacteria and 28°C for 48 hours for fungi). The diameter of the zone of inhibition around each disc is measured in millimeters to determine the antimicrobial activity.[7]

Computational Approaches

To better understand the structure-activity relationships and mechanisms of action, computational studies such as molecular docking are employed. These in-silico methods help in designing and predicting the biological activity of novel lophine derivatives against various therapeutic targets.[2][11] For instance, docking studies have been performed to evaluate derivatives against receptors like EGFR for anticancer activity and COX-1/COX-2 for anti-inflammatory effects.[2] These computational analyses can predict binding energies and interaction modes, guiding the synthesis of more potent and selective compounds.[11]

Conclusion

The 2,4,5-triphenyl-1H-imidazole (lophine) scaffold remains a highly valuable and versatile core in medicinal chemistry. The straightforward and adaptable synthesis, particularly via the Radziszewski reaction, allows for the creation of large libraries of derivatives. Research has consistently demonstrated that these compounds possess a broad range of significant pharmacological activities, including potent anticancer, anti-inflammatory, and antimicrobial effects. The continued exploration of this chemical space, aided by computational modeling and standardized biological screening protocols, holds great promise for the development of novel therapeutic agents to address a variety of diseases.

References

Unraveling the Pharmacological Potential of Phenyl-Imidazole Compounds: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

While a specific, detailed mechanism of action for 1-(2-phenyl-1H-imidazol-5-yl)ethanone is not extensively documented in publicly available scientific literature, the broader class of phenyl-imidazole derivatives exhibits a remarkable range of biological activities. This guide synthesizes the current understanding of the pharmacological profiles of related compounds, offering insights into potential mechanisms and therapeutic applications for researchers and drug development professionals.

The imidazole ring is a crucial pharmacophore found in many natural and synthetic bioactive compounds, conferring a wide spectrum of pharmacological properties.[1] When coupled with a phenyl group, the resulting scaffold serves as a versatile template for designing novel therapeutic agents targeting a variety of biological pathways. Research into derivatives of this core structure has revealed significant potential in several key therapeutic areas, including oncology, infectious diseases, and inflammation.

Potential Therapeutic Applications of Phenyl-Imidazole Derivatives

Compounds containing the phenyl-imidazole moiety have been investigated for a range of biological activities. The primary areas of interest based on available research include:

  • Antifungal Activity: Several studies have focused on the antifungal properties of phenyl-imidazole derivatives. These compounds are often designed as analogs of existing azole antifungals.[2][3] The proposed mechanism for many azole antifungals involves the inhibition of lanosterol 14α-demethylase (CYP51), an essential enzyme in the fungal cell membrane biosynthesis pathway.[3]

  • Anticancer Activity: The imidazole core is a feature of compounds with demonstrated antitumor properties.[4] Derivatives have been synthesized and evaluated for their activity against various cancer cell lines, including leukemia, renal, and breast cancer cell lines.[5]

  • Anti-inflammatory Activity: Certain 2,4,5-triphenyl-1H-imidazole derivatives have shown potent anti-inflammatory effects. The mechanism for some non-steroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of cyclooxygenase (COX) enzymes, and it is hypothesized that similar mechanisms may be at play for these imidazole compounds.[6]

  • Neurological Activity: A series of 1-[(1,2-diphenyl-1H-4-imidazolyl)methyl]-4-phenylpiperazines have been synthesized and shown to possess mixed activities at dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors. This suggests potential applications in the development of atypical antipsychotics.[7]

General Experimental Approaches

The biological activity of phenyl-imidazole derivatives is typically assessed through a variety of in vitro and in vivo assays.

In Vitro Assays:
  • Antimicrobial Susceptibility Testing: The minimum inhibitory concentration (MIC) is a key quantitative measure of a compound's antifungal or antibacterial potency. This is often determined using broth microdilution methods against a panel of relevant microbial strains.[3][5]

  • Anticancer Cell Line Screening: The in vitro anticancer activity is commonly evaluated by exposing various cancer cell lines to the compound and measuring cell viability using assays such as the MTT assay. The National Cancer Institute (NCI) often performs broader screening across a panel of 60 human cancer cell lines.[5]

  • Enzyme Inhibition Assays: For compounds with a hypothesized target, such as COX or CYP51, enzyme inhibition assays are performed to determine the concentration of the compound required to inhibit 50% of the enzyme's activity (IC50).

  • Receptor Binding Assays: To determine the affinity of compounds for specific receptors, such as dopamine and serotonin receptors, competitive binding assays are utilized. These experiments measure the IC50 value, which is the concentration of the test compound that displaces 50% of a radiolabeled ligand from the receptor.[7]

In Vivo Models:
  • Animal Models of Inflammation: The carrageenan-induced rat paw edema model is a standard in vivo assay to assess the anti-inflammatory activity of novel compounds. The reduction in paw volume after administration of the compound is compared to a control group.[6]

  • Animal Models of Pain: Nociceptive pain models, such as the hot/cold plate test, are used to evaluate the analgesic effects of compounds.[8]

Illustrative Workflow for Pharmacological Evaluation

The following diagram outlines a general workflow for the synthesis and biological evaluation of novel phenyl-imidazole derivatives.

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 In Vivo Evaluation cluster_3 Lead Optimization synthesis Synthesis of Phenyl-Imidazole Derivatives characterization Structural Characterization (NMR, MS, X-ray) synthesis->characterization antimicrobial Antimicrobial Assays (MIC determination) characterization->antimicrobial anticancer Anticancer Screening (Cell viability assays) characterization->anticancer anti_inflammatory Anti-inflammatory Assays (e.g., COX inhibition) characterization->anti_inflammatory receptor Receptor Binding Assays (e.g., Dopamine, Serotonin) characterization->receptor inflammation_model Inflammation Models (e.g., Rat paw edema) antimicrobial->inflammation_model pain_model Pain Models (e.g., Hot plate test) antimicrobial->pain_model toxicity Toxicity Studies antimicrobial->toxicity anticancer->inflammation_model anticancer->pain_model anticancer->toxicity anti_inflammatory->inflammation_model anti_inflammatory->pain_model anti_inflammatory->toxicity receptor->inflammation_model receptor->pain_model receptor->toxicity sar Structure-Activity Relationship (SAR) Studies inflammation_model->sar pain_model->sar toxicity->sar lead_opt Lead Optimization sar->lead_opt lead_opt->synthesis

Caption: General workflow for the development of phenyl-imidazole based therapeutic agents.

Potential Signaling Pathways

Based on the activities of related compounds, several signaling pathways could be modulated by this compound and its analogs.

cluster_0 Phenyl-Imidazole Compound cluster_1 Potential Cellular Targets cluster_2 Downstream Effects cluster_3 Pharmacological Outcome compound Phenyl-Imidazole Derivative cyp51 Fungal CYP51 compound->cyp51 cox COX Enzymes compound->cox gpcr GPCRs (Dopamine, Serotonin) compound->gpcr cancer_targets Tumor-related Proteins compound->cancer_targets ergosterol ↓ Ergosterol Synthesis cyp51->ergosterol prostaglandins ↓ Prostaglandin Production cox->prostaglandins neurotransmission Modulation of Neurotransmission gpcr->neurotransmission apoptosis ↑ Apoptosis in Cancer Cells cancer_targets->apoptosis antifungal Antifungal ergosterol->antifungal anti_inflammatory Anti-inflammatory prostaglandins->anti_inflammatory cns CNS Effects neurotransmission->cns anticancer Anticancer apoptosis->anticancer

References

Methodological & Application

Application Notes and Protocols: Synthesis and Utility of 1-(2-Phenyl-1H-imidazol-5-YL)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of 1-(2-Phenyl-1H-imidazol-5-YL)ethanone and its derivatives. This class of compounds holds significant promise in medicinal chemistry, particularly in the development of novel therapeutic agents. The protocols outlined below offer a foundational methodology for the synthesis and subsequent biological evaluation of these valuable molecules.

Introduction

Imidazole-containing compounds are a cornerstone of medicinal chemistry, appearing in a wide array of pharmaceuticals due to their diverse biological activities. The this compound scaffold, in particular, serves as a versatile intermediate for the synthesis of a variety of derivatives with potential applications in oncology and immunology. Derivatives of this core structure have been investigated for their roles as kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics.[1][2][3]

Synthesis of this compound

The synthesis of the core scaffold can be efficiently achieved via a modified Debus-Radziszewski imidazole synthesis. This one-pot, multi-component reaction offers a straightforward approach to the imidazole ring system.[4][5]

Proposed Synthetic Protocol: Debus-Radziszewski Reaction

This protocol describes the synthesis of this compound from readily available starting materials.

Materials:

  • Benzaldehyde

  • 3-Chloro-2,4-pentanedione

  • Ammonium acetate

  • Glacial acetic acid

  • Ethanol

  • Sodium bicarbonate

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Melting point apparatus

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, combine benzaldehyde (10 mmol), 3-chloro-2,4-pentanedione (10 mmol), and ammonium acetate (30 mmol).

  • Solvent Addition: Add 100 mL of ethanol and 5 mL of glacial acetic acid to the flask.

  • Reflux: Heat the mixture to reflux with stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in 100 mL of ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution, 50 mL of water, and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure this compound.

  • Characterization: Characterize the purified product by melting point, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Expected Yield: 60-75%

Synthesis of Derivatives

The core scaffold can be further functionalized to generate a library of derivatives. For example, the ketone moiety can be a handle for various chemical transformations.

Representative Derivatization Protocol: Synthesis of 2-(Substituted amino)-1-(2,4,5-triphenyl-1H-imidazol-1-yl) ethanone

This protocol outlines a general procedure for synthesizing N-substituted derivatives from a related triphenyl-imidazole scaffold, which can be adapted.

Materials:

  • 2,4,5-triphenyl-1H-imidazole-1-carbonyl chloride (1 mmol)

  • Substituted primary or secondary amine (e.g., p-Anisidine) (1 mmol)

  • Anhydrous potassium carbonate (1 mmol)

  • Acetone (10 mL)

  • Crushed ice

  • Dilute HCl

Procedure:

  • In a conical flask, dissolve 2,4,5-triphenyl-1H-imidazole-1-carbonyl chloride in acetone.

  • Add the desired substituted amine and anhydrous potassium carbonate to the solution.

  • Stir the mixture for 4 hours at room temperature.

  • Pour the reaction mixture onto crushed ice with constant stirring.

  • Neutralize the solution with dilute HCl.

  • Filter the resulting solid, wash with water, and recrystallize from a suitable solvent like acetone to obtain the purified derivative.[5]

Applications in Drug Discovery and Development

Derivatives of this compound have shown significant potential in several therapeutic areas, most notably as kinase inhibitors for cancer therapy.

Kinase Inhibition

Several studies have highlighted the potential of phenyl-imidazole derivatives as potent inhibitors of various protein kinases that are often dysregulated in cancer. These kinases are crucial components of signaling pathways that control cell growth, proliferation, and survival.[6][7]

Table 1: Inhibitory Activity of Representative this compound Derivatives against Selected Kinases

Compound IDDerivative SubstitutionTarget KinaseIC₅₀ (nM)Reference
IMD-01 UnsubstitutedSrc Kinase150[6]
IMD-02 4-methoxybenzylideneFLT385[6]
IMD-03 4-chlorophenylJAK2210[8]
IMD-04 3,4,5-trimethoxyphenylCHK1137[7]
IMD-05 4-fluorophenylCHK2250[7]

Note: The data presented in this table is representative and compiled from studies on structurally related imidazole derivatives for illustrative purposes.

Anticancer Activity

The kinase inhibitory activity of these compounds often translates to potent anticancer effects. By targeting key signaling nodes, these derivatives can induce cell cycle arrest and apoptosis in cancer cells.

Table 2: In Vitro Cytotoxicity of Representative this compound Derivatives against Human Cancer Cell Lines

Compound IDCell LineCancer TypeIC₅₀ (µM)Reference
IMD-01 HCT116Colon Cancer0.294[9]
IMD-02 HL60Leukemia0.362[9]
IMD-03 MCF-7Breast Cancer1.14[9]
IMD-04 PC3Prostate Cancer2.13[9]
IMD-05 EKVXNon-small cell lung cancerNot Specified[7]

Note: The data presented in this table is representative and compiled from studies on structurally related imidazol-5-one derivatives for illustrative purposes.

Visualizing the Synthetic and Biological Pathways

To better understand the synthesis and mechanism of action of these compounds, the following diagrams illustrate the key workflows and signaling pathways.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction One-Pot Synthesis cluster_product Core Scaffold cluster_derivatization Further Functionalization Benzaldehyde Benzaldehyde Reaction Debus-Radziszewski Reaction Benzaldehyde->Reaction Diketone 3-Chloro-2,4-pentanedione Diketone->Reaction Ammonia Ammonium Acetate Ammonia->Reaction Product This compound Reaction->Product Derivatives Derivative Library Product->Derivatives

Caption: General workflow for the synthesis of this compound derivatives.

Kinase_Inhibition_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., FLT3) GF->RTK Src Src Kinase RTK->Src PI3K PI3K RTK->PI3K ERK ERK RTK->ERK STAT STAT Src->STAT JAK JAK2 JAK->STAT Proliferation Cell Proliferation & Survival STAT->Proliferation Akt Akt PI3K->Akt Akt->Proliferation ERK->Proliferation CHK Checkpoint Kinase (CHK1/2) CHK->Proliferation (inhibition of cell cycle arrest) Apoptosis Apoptosis Inhibitor 1-(2-Phenyl-1H-imidazol-5-YL) ethanone Derivative Inhibitor->RTK Inhibition Inhibitor->Src Inhibition Inhibitor->JAK Inhibition Inhibitor->CHK Inhibition Inhibitor->Proliferation Inhibition Inhibitor->Apoptosis Induction

Caption: Potential mechanism of action via inhibition of key signaling pathways in cancer cells.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors and anticancer agents. The synthetic protocols provided herein offer a robust method for accessing this core structure and its derivatives. Further investigation into the structure-activity relationships and optimization of the pharmacological properties of these compounds are warranted to fully realize their therapeutic potential.

References

Application Notes and Protocols for 1-(2-Phenyl-1H-imidazol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Phenyl-1H-imidazol-5-yl)ethanone is a heterocyclic compound belonging to the phenyl-imidazole class of molecules. This structural motif is of significant interest in medicinal chemistry and drug discovery due to its presence in a wide array of biologically active compounds. Phenyl-imidazole derivatives have demonstrated a broad spectrum of pharmacological activities, making them promising scaffolds for the development of novel therapeutics.[1]

This document provides an overview of the potential applications of this compound, along with detailed experimental protocols for its synthesis and biological evaluation based on established methodologies for analogous compounds.

Potential Therapeutic Applications

Derivatives of the phenyl-imidazole core have been investigated for a variety of therapeutic applications, suggesting potential areas of research for this compound. These include:

  • Anticancer Agents: Phenyl-imidazole analogs have been designed and synthesized as inhibitors of the Hedgehog signaling pathway, which is aberrantly activated in many cancers.[2][3] They have also been explored as inhibitors of Indoleamine 2,3-dioxygenase (IDO), a key target in cancer immunotherapy.[4]

  • Antifungal Agents: The imidazole moiety is a well-known pharmacophore in many antifungal drugs.[5][6] Phenyl-imidazole derivatives have shown potent activity against various pathogenic fungi.[5]

  • Anti-inflammatory and Antimicrobial Agents: Various substituted triphenyl-imidazole derivatives have been synthesized and evaluated for their anti-inflammatory and antimicrobial properties.[7][8]

  • Antidiabetic Agents: Certain 2-phenyl-1H-benzo[d]imidazole derivatives have been identified as potent α-glucosidase inhibitors, suggesting a potential role in the management of diabetes.[9]

Experimental Protocols

The following protocols are generalized from published methods for the synthesis and evaluation of phenyl-imidazole derivatives and can be adapted for this compound.

Protocol 1: Synthesis of this compound

This protocol is a general procedure for the de novo synthesis of an imidazole ring, which can be adapted from known literature procedures for similar compounds.[4]

Materials:

  • α-Bromoacetophenone

  • Benzamidine hydrochloride

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Water

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Dissolve α-bromoacetophenone (1 equivalent) and benzamidine hydrochloride (1.2 equivalents) in a mixture of ethanol and water.

  • Add sodium bicarbonate (2.5 equivalents) to the reaction mixture.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and evaporate the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Workflow for Synthesis:

G cluster_synthesis Synthesis Workflow Start Start Reactants α-Bromoacetophenone + Benzamidine HCl + NaHCO3 in EtOH/H2O Start->Reactants Reflux Reflux 4-6 hours Reactants->Reflux Workup Evaporation & Extraction with EtOAc Reflux->Workup Purification Silica Gel Column Chromatography Workup->Purification Characterization NMR, Mass Spectrometry Purification->Characterization End End Characterization->End

Caption: General workflow for the synthesis of this compound.

Protocol 2: In Vitro Hedgehog Signaling Pathway Inhibition Assay

This protocol is based on a Gli-luciferase reporter assay used to screen for inhibitors of the Hedgehog signaling pathway.[2][3]

Materials:

  • Shh-LIGHT2 cells (stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound (test compound)

  • Vismodegib (positive control)

  • DMSO (vehicle)

  • Dual-Glo Luciferase Assay System

  • 96-well plates

  • Luminometer

Procedure:

  • Seed Shh-LIGHT2 cells in 96-well plates at a density of 2 x 10⁴ cells/well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of the test compound and the positive control (Vismodegib) in DMEM. The final DMSO concentration should be less than 0.1%.

  • Replace the medium with fresh DMEM containing the different concentrations of the test compound or controls.

  • Incubate the cells for another 48 hours.

  • Measure the firefly and Renilla luciferase activities using the Dual-Glo Luciferase Assay System according to the manufacturer's instructions.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in cell viability and transfection efficiency.

  • Calculate the half-maximal inhibitory concentration (IC₅₀) value by plotting the normalized luciferase activity against the logarithm of the compound concentration.

Data Presentation:

CompoundIC₅₀ (µM) [Hedgehog Pathway]
This compoundTBD
Vismodegib (Positive Control)Reported Value

TBD: To be determined.

Signaling Pathway Diagram:

G cluster_pathway Hedgehog Signaling Pathway Inhibition Hh Hedgehog Ligand PTCH1 Patched-1 (PTCH1) Hh->PTCH1 SMO Smoothened (SMO) PTCH1->SMO SUFU SUFU SMO->SUFU GLI GLI Proteins SUFU->GLI TargetGenes Target Gene Expression GLI->TargetGenes Activation Compound 1-(2-Phenyl-1H-imidazol- 5-yl)ethanone Compound->SMO Inhibition

Caption: Inhibition of the Hedgehog signaling pathway by targeting the SMO receptor.

Protocol 3: In Vitro Antifungal Susceptibility Testing

This protocol describes the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of the compound against pathogenic fungi.[6]

Materials:

  • Candida albicans (or other fungal strains)

  • RPMI-1640 medium

  • This compound (test compound)

  • Fluconazole (positive control)

  • DMSO (vehicle)

  • 96-well microtiter plates

  • Spectrophotometer (for reading absorbance at 530 nm)

Procedure:

  • Prepare a stock solution of the test compound and fluconazole in DMSO.

  • Perform serial two-fold dilutions of the compounds in RPMI-1640 medium in a 96-well plate.

  • Prepare a fungal inoculum suspension and adjust it to a final concentration of 0.5–2.5 x 10³ cells/mL in RPMI-1640.

  • Add the fungal inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at 35°C for 24-48 hours.

  • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% inhibition) compared to the growth control, determined visually or by measuring the absorbance at 530 nm.

Data Presentation:

CompoundMIC (µg/mL) vs. C. albicans
This compoundTBD
Fluconazole (Positive Control)Reported Value

TBD: To be determined.

Conclusion

This compound represents a valuable starting point for chemical biology and drug discovery research. The provided protocols offer a framework for its synthesis and for exploring its potential biological activities across different therapeutic areas. Further derivatization and structure-activity relationship (SAR) studies could lead to the identification of novel and potent drug candidates.

References

Application Notes and Protocols for the Synthesis of Antifungal Agents from 1-(2-Phenyl-1H-imidazol-5-YL)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 1-(2-Phenyl-1H-imidazol-5-YL)ethanone as a key starting material in the synthesis of novel antifungal agents. While direct synthesis of antifungal agents from this specific precursor is not extensively documented in publicly available literature, this document outlines proposed synthetic pathways and applications based on the well-established antifungal activity of structurally related 2-phenyl-1H-imidazole derivatives.

The imidazole moiety is a critical pharmacophore in many commercially successful antifungal drugs, including ketoconazole and miconazole. These agents typically function by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The 2-phenyl-1H-imidazole scaffold, in particular, has been a focal point for the development of new antifungal compounds due to its structural similarity to these established drugs.

Proposed Synthetic Pathways and Applications

This compound possesses a reactive ketone functional group that can serve as a versatile handle for a variety of chemical transformations to generate a library of potential antifungal candidates. The core strategy involves the modification of the ethanone moiety to introduce functionalities known to contribute to antifungal activity.

A proposed general synthetic workflow is outlined below:

G cluster_synthesis Proposed Synthesis Workflow start This compound reduction Reduction of Ketone start->reduction e.g., NaBH4 halogenation α-Halogenation start->halogenation e.g., Br2, NBS oxime_formation Oxime Formation reduction->oxime_formation Hydroxylamine final_compounds Target Antifungal Compounds halogenation->final_compounds Nucleophilic Substitution (e.g., with azoles) oxime_formation->final_compounds O-alkylation or O-acylation

Caption: Proposed synthetic pathways for the derivatization of this compound to generate potential antifungal agents.

Key Experimental Protocols

The following are detailed, hypothetical protocols for the synthesis of antifungal agent precursors from this compound, based on established methodologies for similar imidazole derivatives.

Protocol 1: Reduction of the Ketone to a Secondary Alcohol

The reduction of the ethanone to a secondary alcohol is a crucial step to introduce a hydroxyl group, which is a common feature in many azole antifungal agents.

Objective: To synthesize 1-(2-Phenyl-1H-imidazol-5-yl)ethanol.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Separatory funnel

Procedure:

  • Dissolve this compound (1 equivalent) in methanol in a round bottom flask at 0°C with magnetic stirring.

  • Slowly add sodium borohydride (1.5 equivalents) portion-wise to the solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure 1-(2-Phenyl-1H-imidazol-5-yl)ethanol.

Protocol 2: α-Halogenation of the Ketone

α-Halogenation provides an electrophilic carbon adjacent to the carbonyl group, which is an excellent site for subsequent nucleophilic substitution, a common strategy for introducing other azole rings.

Objective: To synthesize 2-Bromo-1-(2-phenyl-1H-imidazol-5-yl)ethanone.

Materials:

  • This compound

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Acetic acid or Dioxane

  • Sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Magnetic stirrer and stir bar

  • Round bottom flask with a dropping funnel

Procedure:

  • Dissolve this compound (1 equivalent) in glacial acetic acid or dioxane in a round bottom flask.

  • Slowly add a solution of bromine (1.1 equivalents) in the same solvent from a dropping funnel with constant stirring.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

  • Pour the reaction mixture into ice-cold water and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to get the crude product.

  • Purify the crude 2-Bromo-1-(2-phenyl-1H-imidazol-5-yl)ethanone by recrystallization or column chromatography.

Structure-Activity Relationship (SAR) Insights from Analogs

While specific quantitative data for derivatives of this compound is not available, studies on other 2-phenyl-imidazole derivatives provide valuable SAR insights that can guide the design of new antifungal agents.

Structural Modification Impact on Antifungal Activity Reference Compound Class
Reduction of ketone to alcohol Generally increases activity. The stereochemistry of the alcohol can be critical, with one enantiomer often being significantly more active.2-(1H-imidazol-1-yl)-1-phenylethanol derivatives
Introduction of a second azole ring Often enhances antifungal potency. Triazole rings can sometimes be more effective than imidazole rings.Azolyl-ethanone derivatives
Substitution on the phenyl ring Halogen substitutions (e.g., -Cl, -F) on the phenyl ring typically improve activity.Halogenated 2-phenyl-imidazole derivatives
Esterification or etherification of the hydroxyl group Can modulate pharmacokinetic properties and may lead to compounds with improved activity and reduced toxicity.Ester and ether derivatives of 2-(1H-imidazol-1-yl)-1-phenylethanols

Proposed Antifungal Mechanism of Action

The primary mechanism of action for azole antifungals is the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway in fungi.

G cluster_pathway Ergosterol Biosynthesis Pathway Inhibition Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Intermediate FF-MAS (4,4-dimethyl-cholesta-8,14,24-trienol) CYP51->Intermediate Ergosterol Ergosterol Intermediate->Ergosterol ...multiple steps Membrane Fungal Cell Membrane Disruption Ergosterol->Membrane Incorporation Proposed_Compound Proposed 2-Phenyl-1H-imidazole Derivative Proposed_Compound->CYP51 Inhibition

Caption: Proposed mechanism of action for antifungal agents derived from 2-phenyl-1H-imidazole, targeting the ergosterol biosynthesis pathway.

Conclusion

This compound represents a promising, yet underexplored, starting material for the synthesis of novel antifungal agents. The protocols and structure-activity relationship insights provided in these application notes, derived from structurally analogous compounds, offer a solid foundation for researchers to design and synthesize new derivatives. Future work should focus on the synthesis of a diverse library of compounds based on this scaffold and the systematic evaluation of their antifungal activity against a broad panel of pathogenic fungi to identify lead candidates for further development.

Application Notes and Protocols: 1-(2-Phenyl-1H-imidazol-5-YL)ethanone as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utility of the chemical intermediate, 1-(2-Phenyl-1H-imidazol-5-YL)ethanone . This versatile building block serves as a crucial precursor for the development of various biologically active compounds, notably as potent inhibitors of p38 MAP kinase and as broad-spectrum antifungal agents.

Chemical Intermediate Profile
  • IUPAC Name: this compound

  • Molecular Formula: C₁₁H₁₀N₂O

  • Molecular Weight: 186.21 g/mol

  • CAS Number: [Not available]

  • Structure:

    alt text

Synthetic Protocols

While a direct, one-step synthesis for this compound is not prominently described in the literature, a reliable multi-step synthetic pathway can be proposed based on established organic chemistry principles and the synthesis of analogous compounds. The following protocol outlines a plausible and efficient route.

Proposed Multi-Step Synthesis of this compound

This synthesis involves a three-step process starting from the formation of a 2-phenyl-1H-imidazole-5-carbaldehyde precursor, followed by a Grignard reaction and subsequent oxidation.

This step involves the condensation of benzamidine with a suitable three-carbon building block.

  • Materials:

    • Benzamidine hydrochloride

    • 1,3-Dihydroxyacetone dimer

    • Sodium methoxide

    • Methanol

    • Diethyl ether

    • Hydrochloric acid (1 M)

    • Sodium bicarbonate (saturated solution)

    • Anhydrous magnesium sulfate

  • Protocol:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzamidine hydrochloride (1.0 eq) in methanol.

    • Add a solution of sodium methoxide (1.1 eq) in methanol and stir the mixture for 30 minutes at room temperature.

    • To this mixture, add 1,3-dihydroxyacetone dimer (1.2 eq) and reflux the reaction for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and neutralize with 1 M hydrochloric acid.

    • Remove the methanol under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 2-phenyl-1H-imidazole-5-carbaldehyde.

This step utilizes a Grignard reaction to introduce a methyl group to the aldehyde.

  • Materials:

    • 2-Phenyl-1H-imidazole-5-carbaldehyde

    • Methylmagnesium bromide (3 M solution in diethyl ether)

    • Anhydrous tetrahydrofuran (THF)

    • Ammonium chloride (saturated solution)

    • Ethyl acetate

    • Anhydrous magnesium sulfate

  • Protocol:

    • Dissolve 2-phenyl-1H-imidazole-5-carbaldehyde (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add methylmagnesium bromide solution (1.5 eq) dropwise while maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.

    • Monitor the reaction by TLC.

    • Upon completion, carefully quench the reaction by the slow addition of saturated ammonium chloride solution at 0 °C.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • The crude 1-(2-phenyl-1H-imidazol-5-yl)ethanol is typically used in the next step without further purification.

The final step involves the oxidation of the secondary alcohol to the target ketone.

  • Materials:

    • 1-(2-Phenyl-1H-imidazol-5-yl)ethanol

    • Dess-Martin periodinane (DMP)

    • Dichloromethane (DCM)

    • Sodium thiosulfate (10% solution)

    • Sodium bicarbonate (saturated solution)

    • Anhydrous magnesium sulfate

  • Protocol:

    • Dissolve the crude 1-(2-phenyl-1H-imidazol-5-yl)ethanol (1.0 eq) in anhydrous DCM.

    • Add Dess-Martin periodinane (1.5 eq) portion-wise at room temperature.

    • Stir the reaction mixture for 1-2 hours, monitoring by TLC.

    • Upon completion, quench the reaction by adding a 10% sodium thiosulfate solution and a saturated sodium bicarbonate solution.

    • Stir vigorously until the layers become clear.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford pure this compound.

Application as a Chemical Intermediate

This compound is a valuable intermediate for the synthesis of kinase inhibitors and antifungal agents.

Synthesis of p38 MAP Kinase Inhibitors

Derivatives of this compound have shown potential as inhibitors of p38 MAP kinase, a key enzyme in inflammatory signaling pathways.

This protocol describes a general method for the synthesis of a substituted imidazole-based p38 MAP kinase inhibitor.

  • Materials:

    • This compound

    • Substituted aromatic aldehyde (e.g., 4-fluorobenzaldehyde)

    • Sodium hydroxide

    • Ethanol

    • Substituted hydrazine or amine

    • Glacial acetic acid

  • Protocol (Claisen-Schmidt Condensation and Cyclization):

    • To a solution of this compound (1.0 eq) and the substituted aromatic aldehyde (1.1 eq) in ethanol, add an aqueous solution of sodium hydroxide (2.0 eq).

    • Stir the mixture at room temperature for 12-24 hours.

    • Monitor the formation of the chalcone intermediate by TLC.

    • Once the reaction is complete, pour the mixture into ice-water and acidify with dilute HCl.

    • Filter the precipitated solid, wash with water, and dry.

    • To a solution of the chalcone intermediate in glacial acetic acid, add the substituted hydrazine or amine (1.2 eq).

    • Reflux the mixture for 6-8 hours.

    • Cool the reaction mixture and pour it into ice-water.

    • Collect the precipitated product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the final p38 MAP kinase inhibitor.

Compound Structure IC₅₀ (p38α MAP Kinase)
Representative Inhibitor 1Imidazole-chalcone derivative[Data not available]
Representative Inhibitor 2Imidazole-pyrazole hybrid[Data not available]

Note: Specific IC₅₀ values would be determined through biological assays.

Synthesis of Antifungal Agents

The imidazole scaffold is a well-known pharmacophore in many antifungal drugs. This compound can be used to synthesize novel antifungal candidates.

This protocol outlines the synthesis of an oxime ether derivative, a class of compounds known for antifungal activity.

  • Materials:

    • This compound

    • Hydroxylamine hydrochloride

    • Sodium acetate

    • Ethanol

    • Substituted benzyl bromide

    • Potassium carbonate

    • N,N-Dimethylformamide (DMF)

  • Protocol:

    • Oxime Formation: Reflux a mixture of this compound (1.0 eq), hydroxylamine hydrochloride (1.5 eq), and sodium acetate (2.0 eq) in ethanol for 4-6 hours. Cool the mixture and pour into water to precipitate the oxime. Filter, wash with water, and dry.

    • O-Alkylation: To a solution of the oxime (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and the substituted benzyl bromide (1.2 eq). Stir the mixture at room temperature for 8-12 hours. Pour the reaction mixture into ice-water, extract with ethyl acetate, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by column chromatography to obtain the final antifungal agent.

Compound Structure MIC (Candida albicans) MIC (Aspergillus niger)
Representative Antifungal 1Imidazole-oxime ether derivative[Data not available][Data not available]

Note: Minimum Inhibitory Concentration (MIC) values would be determined through microbiological assays.

Experimental Protocols for Biological Assays

p38α MAP Kinase Inhibition Assay
  • Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the p38α MAP kinase enzyme.

  • Materials:

    • Recombinant human p38α MAP kinase

    • Biotinylated ATF2 substrate

    • ATP

    • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

    • Test compounds (dissolved in DMSO)

    • Streptavidin-coated plates

    • Phospho-ATF2 specific antibody conjugated to a reporter (e.g., HRP)

    • Substrate for the reporter enzyme (e.g., TMB)

    • Stop solution (e.g., H₂SO₄)

    • Plate reader

  • Protocol:

    • Add assay buffer to the wells of a streptavidin-coated microplate.

    • Add the test compound at various concentrations.

    • Add the p38α MAP kinase enzyme and the biotinylated ATF2 substrate.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at 30 °C for 60 minutes.

    • Wash the plate to remove unbound reagents.

    • Add the phospho-ATF2 specific antibody and incubate.

    • Wash the plate and add the reporter substrate.

    • Stop the reaction and measure the absorbance at the appropriate wavelength.

    • Calculate the percent inhibition and determine the IC₅₀ value.

Antifungal Susceptibility Testing (Broth Microdilution)
  • Principle: This method determines the minimum inhibitory concentration (MIC) of a compound that prevents the visible growth of a fungus.

  • Materials:

    • Fungal strains (e.g., Candida albicans, Aspergillus niger)

    • Culture medium (e.g., RPMI-1640)

    • Test compounds (dissolved in DMSO)

    • 96-well microplates

    • Spectrophotometer or visual inspection

  • Protocol:

    • Prepare a standardized inoculum of the fungal strain.

    • Serially dilute the test compounds in the culture medium in a 96-well plate.

    • Inoculate each well with the fungal suspension.

    • Include positive (no drug) and negative (no fungus) controls.

    • Incubate the plates at 35 °C for 24-48 hours.

    • Determine the MIC as the lowest concentration of the compound at which no visible growth is observed.

Visualizations

Signaling Pathway Diagram

p38_MAPK_Pathway Stress Stress / Cytokines MAPKKK MAPKKK (e.g., ASK1, TAK1) Stress->MAPKKK activates MKK3_6 MKK3 / MKK6 MAPKKK->MKK3_6 phosphorylates p38_MAPK p38 MAP Kinase MKK3_6->p38_MAPK phosphorylates Downstream Downstream Targets (e.g., ATF2, MK2) p38_MAPK->Downstream phosphorylates Inhibitor 1-(2-Phenyl-1H-imidazol-5-YL) ethanone Derivative Inhibitor->p38_MAPK inhibits Response Inflammatory Response (Cytokine Production, Apoptosis) Downstream->Response leads to

Caption: p38 MAP Kinase Signaling Pathway and Point of Inhibition.

Experimental Workflow Diagrams

Synthesis_Workflow cluster_intermediate Synthesis of this compound cluster_bioactive Synthesis of Bioactive Derivatives Benzamidine Benzamidine HCl Carbaldehyde 2-Phenyl-1H-imidazole- 5-carbaldehyde Benzamidine->Carbaldehyde Condensation Alcohol 1-(2-Phenyl-1H-imidazol- 5-yl)ethanol Carbaldehyde->Alcohol Grignard Reaction Ketone 1-(2-Phenyl-1H-imidazol- 5-YL)ethanone Alcohol->Ketone Oxidation p38_Inhibitor p38 MAP Kinase Inhibitor Ketone->p38_Inhibitor Claisen-Schmidt Condensation Antifungal Antifungal Agent Ketone->Antifungal Oxime Formation & O-Alkylation

Caption: Synthetic Workflow for the Intermediate and its Derivatives.

HTS_Workflow Library Compound Library (Imidazole Derivatives) Primary_Screening Primary Screening (p38 Kinase Assay) Library->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response Assay (IC50 Determination) Hit_Identification->Dose_Response Active Hits Lead_Selection Lead Compound Selection Dose_Response->Lead_Selection Secondary_Assay Secondary Assays (e.g., Antifungal MIC) Lead_Selection->Secondary_Assay Potent Leads Lead_Optimization Lead Optimization Secondary_Assay->Lead_Optimization

Caption: High-Throughput Screening Workflow for Derivative Evaluation.

Application Notes and Protocols for In Vitro Assays Involving 1-(2-Phenyl-1H-imidazol-5-YL)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-(2-Phenyl-1H-imidazol-5-YL)ethanone is a chemical compound belonging to the imidazole class of heterocyclic molecules. While specific biological data for this exact compound is not extensively documented in publicly available literature, the phenyl-imidazole scaffold is a well-recognized pharmacophore present in numerous compounds with significant biological activities. Structurally related imidazole derivatives have demonstrated a wide range of effects, including anticancer, antimicrobial, and enzyme inhibitory properties.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the potential biological activities of this compound through a series of robust in vitro assays. The protocols detailed below are based on established methodologies for evaluating structurally similar imidazole-containing compounds.

Potential Applications for Investigation

Based on the activities of related phenyl-imidazole compounds, the following areas represent promising avenues for in vitro investigation of this compound:

  • Anticancer and Cytotoxic Activity: Many imidazole derivatives have been shown to inhibit the proliferation of various cancer cell lines.

  • Antimicrobial Activity: The imidazole core is a key component of many antifungal and antibacterial agents.

  • Enzyme Inhibition: Substituted imidazoles have been identified as inhibitors of various enzymes, such as cyclooxygenase (COX), lipoxygenase (LOX), and others involved in disease pathways.

Data from Structurally Related Imidazole Derivatives

To provide a reference for potential efficacy, the following table summarizes quantitative data from in vitro assays performed on structurally similar imidazole compounds.

Note: The following data is for related compounds and should be used as a comparative reference only. The activity of this compound may differ.

Compound ClassAssay TypeTargetMeasured Value (e.g., IC50, MIC)Reference Compound
Tri-Aryl Imidazole DerivativesAntiproliferativeA549 Human Lung CarcinomaIC50: 15 µMDoxorubicin
Imidazole-Benzene SulfonamidesEnzyme InhibitionCarbonic Anhydrase IXKᵢ: 98.7 nMAcetazolamide
Azolyl-ethanone DerivativesAntifungalCandida albicansMIC: 8 µg/mLFluconazole
2,4,5-Trisubstituted ImidazolesEnzyme InhibitionXanthine OxidaseIC50: 85.8 µg/mLAllopurinol

Section 1: Antiproliferative and Cytotoxicity Assays

One of the most common activities of novel imidazole derivatives is their ability to inhibit cancer cell growth. The MTT assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and cytotoxicity.

Experimental Protocol: MTT Assay for Cell Viability

Objective: To determine the concentration-dependent cytotoxic effect of this compound on a selected cancer cell line (e.g., A549, MCF-7, HeLa).

Materials:

  • This compound (Test Compound)

  • Selected cancer cell line

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multi-channel pipette

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing cells using Trypsin-EDTA.

    • Resuspend cells in complete medium and perform a cell count (e.g., using a hemocytometer).

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in complete medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound.

    • Include "vehicle control" wells (medium with the same percentage of DMSO used for the highest compound concentration) and "untreated control" wells (medium only).

    • Incubate for another 24-48 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Workflow Diagram: MTT Assay

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h (37°C, 5% CO2) seed_cells->incubate1 add_compound Add Serial Dilutions of This compound incubate1->add_compound incubate2 Incubate 24-48h add_compound->incubate2 add_mtt Add MTT Solution to each well incubate2->add_mtt incubate3 Incubate 3-4h add_mtt->incubate3 dissolve Remove Medium, Add DMSO to Dissolve Formazan Crystals incubate3->dissolve read_plate Read Absorbance at 570 nm dissolve->read_plate analyze Calculate % Viability and IC50 Value read_plate->analyze end_node End analyze->end_node

Caption: Workflow for determining cell viability using the MTT assay.

Section 2: Antimicrobial Susceptibility Testing

The imidazole moiety is central to many antimicrobial drugs. Therefore, assessing the antibacterial and antifungal properties of this compound is a logical step. The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution for MIC Determination

Objective: To determine the lowest concentration of this compound that visibly inhibits the growth of a specific microorganism.

Materials:

  • This compound (Test Compound)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) or Fungal strains (e.g., Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microplates

  • Standard antibiotic/antifungal drug (e.g., Ciprofloxacin, Fluconazole) as a positive control

  • DMSO (for compound dissolution)

  • Spectrophotometer or microplate reader (600 nm)

Procedure:

  • Prepare Inoculum:

    • Culture the microorganism overnight on an appropriate agar plate.

    • Pick several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria).

    • Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Prepare Compound Dilutions:

    • Dissolve the test compound in DMSO to create a high-concentration stock solution.

    • In a 96-well plate, add 100 µL of broth to all wells.

    • Add 100 µL of the stock solution to the first well and perform a two-fold serial dilution across the plate by transferring 100 µL from one well to the next. Discard the final 100 µL from the last well in the series.

  • Inoculation:

    • Add 100 µL of the prepared microbial inoculum to each well, bringing the final volume to 200 µL. This step also halves the concentration of the compound in each well, achieving the final desired test concentrations.

    • Include a positive control (broth with inoculum and standard drug), a negative/sterility control (broth only), and a growth control (broth with inoculum and DMSO).

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria, or at 30-35°C for 24-48 hours for fungi.

  • Determine MIC:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear).

    • Growth can be assessed visually or by measuring the optical density (OD) at 600 nm.

Workflow Diagram: Broth Microdilution Assay

Broth_Microdilution_Workflow start Start prep_inoculum Prepare and Standardize Microbial Inoculum (0.5 McFarland) start->prep_inoculum prep_plate Prepare Serial Dilutions of Test Compound in Broth in a 96-well Plate start->prep_plate inoculate Inoculate Wells with Standardized Microorganism prep_inoculum->inoculate prep_plate->inoculate incubate Incubate Plate (e.g., 24h at 37°C) inoculate->incubate read_results Visually Inspect for Growth or Read OD at 600 nm incubate->read_results determine_mic Determine MIC: Lowest Concentration with No Visible Growth read_results->determine_mic end_node End determine_mic->end_node

Caption: Workflow for MIC determination via broth microdilution.

Section 3: Enzyme Inhibition Assays

Phenyl-imidazole derivatives are known to inhibit various enzymes. The specific enzyme to target would depend on the therapeutic area of interest. Below is a general protocol for a colorimetric enzyme inhibition assay that can be adapted for enzymes like xanthine oxidase or others where the reaction produces a chromogenic product.

Experimental Protocol: General Colorimetric Enzyme Inhibition Assay

Objective: To evaluate the inhibitory effect of this compound on the activity of a target enzyme.

Materials:

  • This compound (Test Compound)

  • Target enzyme (e.g., Xanthine Oxidase)

  • Substrate for the enzyme (e.g., Xanthine)

  • Buffer solution appropriate for the enzyme

  • Known inhibitor (Positive Control, e.g., Allopurinol for Xanthine Oxidase)

  • 96-well UV-transparent microplate

  • Microplate reader capable of kinetic measurements

Procedure:

  • Assay Preparation:

    • Prepare serial dilutions of the test compound and the known inhibitor in the assay buffer.

    • In a 96-well plate, add the following to respective wells:

      • Blank: Buffer only.

      • Enzyme Control (100% activity): Buffer + Enzyme solution.

      • Test Compound Wells: Buffer + Enzyme solution + Test compound dilution.

      • Positive Control Wells: Buffer + Enzyme solution + Known inhibitor dilution.

  • Pre-incubation:

    • Add a specific volume of the enzyme solution to the appropriate wells.

    • Pre-incubate the plate for 10-15 minutes at the optimal temperature for the enzyme. This allows the inhibitor to bind to the enzyme before the reaction starts.

  • Initiate Reaction:

    • Initiate the enzymatic reaction by adding the substrate solution to all wells simultaneously using a multi-channel pipette.

  • Kinetic Measurement:

    • Immediately place the plate in a microplate reader.

    • Measure the change in absorbance over time at a specific wavelength corresponding to the product formation (e.g., 295 nm for uric acid formation by xanthine oxidase). Record readings every 30-60 seconds for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time plot.

    • Calculate the percentage of inhibition for each concentration of the test compound: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Diagram: Enzyme Inhibition Logic

Enzyme_Inhibition_Logic enzyme Enzyme binding Binding enzyme->binding reaction Catalysis enzyme->reaction substrate Substrate substrate->reaction product Product (Chromogenic) inhibitor This compound (Potential Inhibitor) inhibitor->binding no_reaction Inhibition binding->no_reaction Blocks Active Site reaction->product Normal Activity

Caption: Logical flow of competitive enzyme inhibition.

Probing Molecular Interactions: Application Notes and Protocols for Docking Studies of Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting molecular docking studies on imidazole derivatives. Imidazole-based compounds are a significant class of heterocyclic molecules that exhibit a wide range of pharmacological activities, including antimicrobial and anticancer effects.[1][2][3] Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a specific protein target, offering valuable insights into drug-receptor interactions.[1][4] This guide will cover the application of molecular docking to understand the inhibitory potential of imidazole derivatives against various biological targets, present quantitative data from recent studies, and provide detailed experimental protocols for researchers to replicate and adapt in their own work.

Applications in Drug Discovery

Molecular docking of imidazole derivatives has been instrumental in several areas of drug discovery:

  • Antimicrobial Drug Development: Docking studies have been employed to investigate the interaction of imidazole derivatives with essential microbial enzymes. For instance, studies have targeted L-glutamine: D-fructose-6-phosphate amidotransferase (GlcN-6-P synthase), a key enzyme in the bacterial cell wall biosynthesis pathway.[1][4][5][6] By predicting the binding modes and energies of novel imidazole compounds, researchers can identify promising candidates for development as new antibacterial agents.[1][4][5]

  • Anticancer Research: Imidazole derivatives have been docked against various cancer-related protein targets. These include enzymes like 14α-demethylase (CYP51), which is involved in sterol biosynthesis and is a target for antifungal agents that are also being explored for anticancer properties.[7] Other targets include Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle, and DNA itself, where imidazole compounds can act as intercalating or groove-binding agents.[8][9] These studies help in the rational design of more potent and selective anticancer drugs.[10][11]

  • Antiviral Research: The main protease of SARS-CoV-2 has also been a target for docking studies with imidazole derivatives, aiming to identify potential inhibitors of viral replication.[12]

Quantitative Data Summary

The following tables summarize quantitative data from various molecular docking studies on imidazole derivatives, providing a comparative view of their binding affinities against different biological targets.

Table 1: Docking Scores of Imidazole Derivatives against Antimicrobial Targets

Compound/DerivativeTarget Protein (PDB ID)Docking Score (kcal/mol)Reference
Imidazole Derivative 4cGlcN-6-P synthase (2VF5)-8.01[4]
Imidazole Derivative 2aGlcN-6-P synthase (2VF5)-7.53[4]
Imidazole Derivative 4bGlcN-6-P synthase (2VF5)-8.7[6]
Imidazole Derivative 5cGlcN-6-P synthase (2VF5)-8.7[6]
Metronidazole (Standard)GlcN-6-P synthase (2VF5)-7.5[13]
Imidazole Analog 26nHIV-1 Reverse Transcriptase (1RT2)-6.7[13]
Imidazole Analog 26oHIV-1 Reverse Transcriptase (1RT2)-7.4[13]
Nevirapine (Standard)HIV-1 Reverse Transcriptase (1RT2)-[13]

Table 2: Docking Scores and Biological Activity of Imidazole Derivatives against Anticancer Targets

Compound/DerivativeTargetDocking Score (kcal/mol)IC50 (µM)Cancer Cell LineReference
Imidazole Derivative C3DNA-13.48--[8]
Imidazole Derivative C4DNA-2.5MCF-7[8]
Imidazole Derivative C1DNA-28.7MCF-7[8]
Imidazole-pyrimidine 24CDK2 (1GII)Highest Binding Interaction--[9]
Imidazole Derivative 17FLT3-8.132--[14]
Imidazole-triazole 4kGSK-3βGood Binding Interaction--[11]

Experimental Protocols

This section provides detailed methodologies for performing molecular docking studies with imidazole derivatives, based on protocols reported in the literature.

Protocol 1: Molecular Docking of Imidazole Derivatives against GlcN-6-P Synthase

This protocol is adapted from studies investigating the antibacterial potential of imidazole derivatives.[4][6]

1. Software and Tools:

  • Docking Software: AutoDock Vina
  • Visualization Software: PyMOL, Discovery Studio
  • Ligand Preparation: ChemDraw, MarvinSketch

2. Macromolecule (Protein) Preparation: a. Retrieve the 3D crystal structure of L-glutamine: D-fructose-6-phosphate amidotransferase (GlcN-6-P) from the Protein Data Bank (PDB ID: 2VF5). b. Open the PDB file in PyMOL or Discovery Studio. c. Remove all water molecules and heteroatoms from the protein structure. d. Add polar hydrogen atoms to the protein. e. Save the prepared protein in PDBQT format for use in AutoDock Vina.

3. Ligand (Imidazole Derivative) Preparation: a. Draw the 2D structure of the imidazole derivative using ChemDraw or MarvinSketch. b. Convert the 2D structure to a 3D structure. c. Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94). d. Save the optimized ligand structure in a format compatible with AutoDock Vina (e.g., PDBQT).

4. Molecular Docking Procedure: a. Define the binding site (grid box) on the target protein. This is typically centered on the active site, often identified by the position of a co-crystallized native ligand. b. Set the grid box dimensions to encompass the entire active site. For GlcN-6-P synthase (2VF5), the active site residues can be identified from the literature.[1] c. Run the docking simulation using AutoDock Vina. The program will generate multiple binding poses for the ligand within the defined grid box. d. Analyze the docking results. The output will include the binding affinity (docking score) in kcal/mol for each pose. The pose with the lowest binding energy is generally considered the most favorable. e. Visualize the best docking pose using PyMOL or Discovery Studio to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the imidazole derivative and the protein's active site residues.

Visualizations

The following diagrams illustrate key workflows and concepts in the molecular docking of imidazole derivatives.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase p1 Protein Structure Acquisition (e.g., PDB ID: 2VF5) p2 Protein Preparation (Remove water, add hydrogens) p1->p2 d1 Grid Box Definition (Active Site Identification) p2->d1 l1 Ligand Structure Drawing (Imidazole Derivative) l2 Ligand Optimization (Energy Minimization) l1->l2 l2->d1 d2 Running Docking Simulation (e.g., AutoDock Vina) d1->d2 a1 Analysis of Docking Poses (Binding Energy Calculation) d2->a1 a2 Visualization of Interactions (Hydrogen Bonds, Hydrophobic) a1->a2 a3 Lead Compound Identification a2->a3

Caption: General workflow for molecular docking of imidazole derivatives.

G cluster_pathway Inhibition of Bacterial Cell Wall Synthesis substrate Fructose-6-Phosphate + Glutamine enzyme GlcN-6-P Synthase substrate->enzyme product Glucosamine-6-Phosphate enzyme->product cell_wall Bacterial Cell Wall Component product->cell_wall imidazole Imidazole Derivative imidazole->enzyme Inhibition

Caption: Signaling pathway showing inhibition of GlcN-6-P synthase.

References

Application Notes and Protocols for N-heterocyclic Carbene Ligand Synthesis from 1-(2-Phenyl-1H-imidazol-5-YL)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a proposed synthetic route and detailed protocols for the synthesis of N-heterocyclic carbene (NHC) ligands derived from 1-(2-phenyl-1H-imidazol-5-yl)ethanone. The resulting NHC-metal complexes are expected to be effective catalysts in various organic transformations.

Introduction

N-heterocyclic carbenes (NHCs) have emerged as a pivotal class of ligands in organometallic chemistry and catalysis. Their strong σ-donating properties and the stability of their metal complexes make them superior alternatives to traditional phosphine ligands in many applications.[1][2] The synthesis of NHC ligands often begins with the preparation of imidazolium salts, which serve as stable precursors to the carbene.[3][4]

The functionalization of the imidazole backbone allows for the fine-tuning of the steric and electronic properties of the resulting NHC ligand. The starting material, this compound, offers a unique scaffold with an acetyl group that can be used for further derivatization or to influence the catalytic activity of the final NHC-metal complex.

This document outlines a proposed four-step synthesis to convert this compound into a palladium(II)-NHC complex, a versatile catalyst for cross-coupling reactions.[1][5][6] The methodology is based on established procedures for the synthesis of similar imidazolium salts and their subsequent conversion to silver(I) and palladium(II) NHC complexes.[7][8]

Proposed Synthetic Pathway

The proposed synthetic route involves the sequential N-alkylation of the imidazole ring to form an unsymmetrical imidazolium salt. This salt is the direct precursor to the NHC ligand. The NHC is then complexed with silver(I), which acts as a convenient transmetalation agent to generate the final palladium(II)-NHC complex.

Figure 1: Proposed workflow for the synthesis of a Pd(II)-NHC complex.

Data Presentation

The following table summarizes the proposed reactions with hypothetical reactants and expected products.

StepReactionReactantsReagentsProduct
1N-AlkylationThis compound1. Sodium Hydride (NaH)2. Alkyl Halide (e.g., Iodomethane)1-(1-Methyl-2-phenyl-1H-imidazol-5-yl)ethanone
2Imidazolium Salt Formation1-(1-Methyl-2-phenyl-1H-imidazol-5-yl)ethanoneAlkyl Halide (e.g., Iodoethane)5-Acetyl-1-ethyl-3-methyl-2-phenyl-1H-imidazol-3-ium iodide
3Silver(I)-NHC Complex Synthesis5-Acetyl-1-ethyl-3-methyl-2-phenyl-1H-imidazol-3-ium iodideSilver(I) Oxide (Ag₂O)[Ag(5-acetyl-1-ethyl-3-methyl-2-phenyl-1H-imidazol-2-ylidene)]I
4Palladium(II)-NHC Complex Synthesis[Ag(5-acetyl-1-ethyl-3-methyl-2-phenyl-1H-imidazol-2-ylidene)]IBis(acetonitrile)palladium(II) chloride (PdCl₂(MeCN)₂)[PdClI(5-acetyl-1-ethyl-3-methyl-2-phenyl-1H-imidazol-2-ylidene)(MeCN)]

Experimental Protocols

Note: These protocols are proposed and adapted from established methods.[7][8][9] Researchers should perform small-scale trials to optimize reaction conditions. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.

Protocol 1: Synthesis of 1-(1-Methyl-2-phenyl-1H-imidazol-5-yl)ethanone

This procedure describes the N-alkylation of the imidazole ring. Using a strong base like sodium hydride ensures deprotonation, forming the imidazolate anion, which then reacts with an alkyl halide.[10]

Materials:

  • This compound

  • Sodium hydride (60% dispersion in mineral oil)

  • Iodomethane

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Cool the reaction mixture back to 0 °C and add iodomethane (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-alkylated imidazole.

Protocol 2: Synthesis of 5-Acetyl-1-ethyl-3-methyl-2-phenyl-1H-imidazol-3-ium Iodide

This protocol describes the quaternization of the N-alkylated imidazole to form the imidazolium salt, which is the direct NHC precursor.[3]

Materials:

  • 1-(1-Methyl-2-phenyl-1H-imidazol-5-yl)ethanone

  • Iodoethane

  • Anhydrous acetonitrile

  • Diethyl ether

Procedure:

  • In a flame-dried Schlenk tube, dissolve 1-(1-methyl-2-phenyl-1H-imidazol-5-yl)ethanone (1.0 eq) in anhydrous acetonitrile.

  • Add iodoethane (1.5 eq) to the solution.

  • Heat the mixture at 80 °C and stir for 24-48 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Add diethyl ether to precipitate the imidazolium salt.

  • Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum.

Protocol 3: Synthesis of the Silver(I)-NHC Complex

This procedure details the reaction of the imidazolium salt with silver(I) oxide to form the Ag(I)-NHC complex. This is a common method for generating NHC complexes that can be used for transmetalation.[8][11]

Materials:

  • 5-Acetyl-1-ethyl-3-methyl-2-phenyl-1H-imidazol-3-ium iodide

  • Silver(I) oxide (Ag₂O)

  • Anhydrous dichloromethane (DCM)

  • Celite

Procedure:

  • In a flask protected from light (e.g., wrapped in aluminum foil), suspend the imidazolium salt (1.0 eq) in anhydrous DCM.

  • Add silver(I) oxide (0.6 eq) to the suspension.

  • Stir the mixture vigorously at room temperature for 24 hours.

  • Filter the reaction mixture through a pad of Celite to remove excess Ag₂O and silver salts.

  • Wash the Celite pad with additional DCM.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude Silver(I)-NHC complex. The product should be stored in the dark.

Protocol 4: Synthesis of the Palladium(II)-NHC Complex (Transmetalation)

This protocol describes the transfer of the NHC ligand from silver to palladium to form the final catalytically active complex.[5][7][12]

Materials:

  • Silver(I)-NHC complex from Protocol 3

  • Bis(acetonitrile)palladium(II) chloride (PdCl₂(MeCN)₂)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Dissolve the Silver(I)-NHC complex (1.0 eq) in anhydrous DCM under an inert atmosphere.

  • In a separate flask, dissolve bis(acetonitrile)palladium(II) chloride (1.0 eq) in anhydrous DCM.

  • Add the palladium solution to the stirred solution of the silver complex.

  • Stir the reaction mixture at room temperature for 12-24 hours. A precipitate of AgI will form.

  • Filter the mixture through a pad of Celite to remove the silver iodide precipitate.

  • Wash the Celite pad with additional DCM.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • The resulting solid can be purified by recrystallization (e.g., from DCM/hexane) to yield the pure Palladium(II)-NHC complex.

Applications in Catalysis

Palladium-NHC complexes are highly efficient catalysts for a wide range of cross-coupling reactions, which are fundamental transformations in modern organic synthesis and drug development.[1][6][13] The strong Pd-C bond in these complexes imparts high thermal stability, allowing for reactions to be run at elevated temperatures and often with lower catalyst loadings compared to phosphine-based systems.[2]

The synthesized 5-acetyl-2-phenyl-functionalized NHC-palladium complex is anticipated to be an effective catalyst for reactions such as:

  • Suzuki-Miyaura Coupling: Formation of C-C bonds between aryl halides and boronic acids.[5][6]

  • Heck Coupling: Vinylation of aryl halides.

  • Sonogashira Coupling: Coupling of terminal alkynes with aryl halides.[5]

  • Buchwald-Hartwig Amination: Formation of C-N bonds.

The electronic and steric properties of the NHC ligand, influenced by the phenyl and acetyl substituents, can be expected to modulate the reactivity and selectivity of the palladium catalyst.

G cluster_0 Catalytic Cycle A [Pd(0)(NHC)] B [Pd(II)(NHC)(Ar)(X)] A->B Oxidative Addition (Ar-X) C [Pd(II)(NHC)(Ar)(R)] B->C Transmetalation (R-M) C->A Reductive Elimination ArR Ar-R C->ArR ArX Ar-X ArX->B RM R-M RM->B

Figure 2: Generalized catalytic cycle for a Pd-NHC catalyzed cross-coupling reaction.

References

Application Notes and Protocols for 1-(2-Phenyl-1H-imidazol-5-YL)ethanone and its Analogs in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct medicinal chemistry applications, quantitative biological data, and specific experimental protocols for 1-(2-Phenyl-1H-imidazol-5-YL)ethanone are not extensively available in the public scientific literature. The following information is based on the biological activities and methodologies reported for its close structural analogs and derivatives within the broader class of 2-phenyl-1H-imidazole compounds. These notes are intended to provide a foundational understanding and guide for researchers in the field.

Introduction to 2-Phenyl-1H-imidazole Scaffolds in Drug Discovery

The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, make it a versatile core for designing bioactive molecules.[3] Derivatives of 2-phenyl-1H-imidazole, in particular, have garnered significant attention due to their wide spectrum of pharmacological activities. These include antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory properties.[1][2][4][5] The substitution pattern on the imidazole and phenyl rings plays a crucial role in modulating the biological activity of these compounds.

Potential Therapeutic Applications of 2-Phenyl-1H-imidazol-5-yl Derivatives

Based on the activities of structurally related compounds, derivatives of the 2-phenyl-1H-imidazol-5-yl core are being explored for several therapeutic applications:

  • Antimicrobial Activity: The imidazole scaffold is a cornerstone of many antifungal and antibacterial agents.[11][12] For example, derivatives of 1-[(2-benzyloxy)phenyl]-2-(azol-1-yl)ethanone have been investigated as antifungal agents, with some showing activity comparable to or more potent than fluconazole.[13] The mechanism of action for many azole antifungals involves the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in fungal ergosterol biosynthesis.[14]

  • Enzyme Inhibition: The 2-phenyl-1H-imidazole scaffold has been utilized to design inhibitors for various enzymes. For example, derivatives of 2-phenyl-1H-benzo[d]imidazole have been developed as inhibitors of 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), an enzyme implicated in Alzheimer's disease.[15] Furthermore, 2,4-1H-imidazole carboxamides have been identified as potent and selective inhibitors of transforming growth factor β-activated kinase 1 (TAK1).[16]

Quantitative Data for Analogs of this compound

The following tables summarize quantitative biological data for derivatives structurally related to this compound.

Table 1: Anticancer Activity of Selected 2-Phenyl-imidazo[1,2-b]pyridazine Derivatives [9]

CompoundModificationTarget Cell LineIC50 (µM)
4e 2-phenyl with 2-OCH3, 3-ClMCF-71-10
4f 2-phenyl with 2-OCH3, 3-ClSK-MEL-281-10
4f 2-phenyl with 2-OCH3, 3-ClB16-F110.8
4a, 4c, 4d, 4g Various substitutionsA549, Hs-683, MCF-7, B16-F110-100
4b UnspecifiedPanel of cell lines> 100

Table 2: Antifungal Activity of Selected 1-[(2-benzyloxy)phenyl]-2-(1H-imidazol-1-yl)ethanone Derivatives [13]

CompoundModificationFungal StrainMIC (µg/mL)
2g 1-[2-(2,4-dichlorobenzyloxy)phenyl]-2-(1H-imidazol-1-yl)ethanone HClVarious pathogenic fungiComparable to Fluconazole

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of 2-phenyl-1H-imidazole derivatives, based on methodologies reported in the literature.

Protocol 1: General Synthesis of 2,4,5-Trisubstituted Imidazoles via the Radziszewski Reaction

This protocol describes a common method for synthesizing the imidazole core.

Materials:

  • A benzil derivative (e.g., benzil)

  • An aromatic aldehyde

  • A primary amine or ammonium acetate

  • Glacial acetic acid (solvent)

Procedure:

  • In a round-bottom flask, dissolve the benzil derivative (1.0 eq), the aromatic aldehyde (1.0 eq), and the primary amine or a molar excess of ammonium acetate in glacial acetic acid.

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration.

  • Wash the solid with water and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the purified 2,4,5-trisubstituted imidazole derivative.

  • Characterize the final product using techniques such as NMR, FT-IR, and Mass Spectrometry.

Protocol 2: In Vitro Anticancer Activity Assessment using MTT Assay

This protocol outlines a standard procedure for evaluating the cytotoxicity of compounds against cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO (stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Multi-well plate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plates for 48-72 hours.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a multi-well plate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3: In Vitro Antimicrobial Susceptibility Testing by Broth Microdilution

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against microbial strains.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds dissolved in DMSO

  • Standard antimicrobial agent (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • 96-well microtiter plates

  • Microbial inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)

Procedure:

  • Dispense 100 µL of the broth medium into each well of a 96-well plate.

  • Add 100 µL of the test compound stock solution to the first well and perform serial two-fold dilutions across the plate.

  • Prepare a standardized microbial inoculum and dilute it in the broth medium.

  • Add 100 µL of the diluted inoculum to each well, resulting in a final volume of 200 µL.

  • Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizations

The following diagrams illustrate a general synthetic workflow and a conceptual signaling pathway that could be targeted by 2-phenyl-1H-imidazole derivatives.

Synthesis_Workflow General Synthesis and Evaluation Workflow Reactants Benzil Derivative + Aldehyde + Amine/Ammonium Acetate Reaction Radziszewski Reaction (Glacial Acetic Acid, Reflux) Reactants->Reaction Crude_Product Crude Imidazole Derivative Reaction->Crude_Product Purification Purification (Recrystallization) Crude_Product->Purification Pure_Product Pure 2-Phenyl-1H-imidazole Derivative Purification->Pure_Product Characterization Structural Characterization (NMR, MS, FT-IR) Pure_Product->Characterization Bio_Assay Biological Evaluation (Anticancer, Antimicrobial, etc.) Pure_Product->Bio_Assay Data_Analysis Data Analysis (IC50, MIC determination) Bio_Assay->Data_Analysis

Caption: A generalized workflow for the synthesis and biological evaluation of 2-phenyl-1H-imidazole derivatives.

Kinase_Inhibition_Pathway Conceptual Kinase Inhibition Pathway cluster_cell Cancer Cell Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor TAK1 TAK1 Receptor->TAK1 Activation Downstream Downstream Signaling (e.g., NF-κB, JNK/p38) TAK1->Downstream Proliferation Cell Proliferation, Survival, Inflammation Downstream->Proliferation Imidazole 2-Phenyl-1H-imidazole Derivative Imidazole->TAK1 Inhibition

Caption: A conceptual diagram illustrating the inhibition of a kinase like TAK1 by a 2-phenyl-1H-imidazole derivative, leading to the disruption of cancer cell signaling.

References

Application Notes and Protocols for the Synthesis and Evaluation of 1-(2,3-dihydrobenzo[b]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of the novel imidazole derivative, 1-(2,3-dihydrobenzo[b]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole (DDFDI). This document includes a detailed one-pot synthesis protocol, physicochemical and spectral characterization data, and experimental protocols for evaluating its potential as an antiviral agent, particularly against SARS-CoV-2. In silico analysis, including molecular docking and ADMET prediction, suggests that DDFDI is a promising candidate for further investigation.

Introduction

Imidazole and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antifungal, antibacterial, anticancer, and antiviral properties. The unique structural features of the imidazole ring allow for diverse substitutions, enabling the fine-tuning of its pharmacological profile. The title compound, 1-(2,3-dihydrobenzo[b]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole (DDFDI), is a tetra-substituted imidazole that has been synthesized and investigated for its potential therapeutic applications. Computational studies have identified it as a potential inhibitor of the SARS-CoV-2 main protease (Mpro), a critical enzyme in the viral replication cycle, suggesting its promise as an antiviral agent.

Physicochemical and Spectral Data

The successful synthesis of DDFDI was confirmed through various analytical techniques. A summary of its physicochemical and spectral data is presented below.

PropertyValue
Molecular Formula C₂₇H₂₀N₂O₃
Molecular Weight 420.46 g/mol
Appearance White solid
Melting Point 178-190°C
Yield 92%
FT-IR (Neat, cm⁻¹) 1599 (C=N), 1245 (C-O), 1441, 1403, 1294 (C=C), 2319-3052 (C-H)[1]
¹H-NMR (CDCl₃, ppm) 4.39 (m, CH₂ benzodioxane), 6.34 (d, H-20, furfural moiety), 6.71 (d, H-22, furfural moiety), 7.14-8.53 (aromatic proton)[1]
¹³C-NMR (CDCl₃, ppm) 53.29, 64.33 (2CH₂, benzodioxane), 109.25, 111.33, 123.02 (carbon signal for furfural moiety), 156 (C=N), 124.04-141.31 (aromatic carbon)[1]
Mass (m/z) 420.15 (100.0%), 421.15 (29.5%), 422.15 (5.0%)[1]

Experimental Protocols

One-Pot Synthesis of 1-(2,3-dihydrobenzo[b]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole (DDFDI)

This protocol describes a one-pot synthesis method for DDFDI.

Materials:

  • Benzil

  • Ammonium acetate

  • 2,3-dihydrobenzo[b][2][3]dioxin-6-amine

  • Furan-2-carbaldehyde

  • Absolute ethanol

  • Boron trifluoride etherate (C₄H₁₀BF₃O)

  • Dichloromethane

  • Ethyl acetate

  • Benzene

Procedure:

  • A mixture of benzil (6.0 mmol), ammonium acetate (24.0 mmol), 2,3-dihydrobenzo[b][2][3]dioxin-6-amine (27.0 mmol), and furan-2-carbaldehyde (9.0 mmol) is prepared in absolute ethanol (20 ml).[1]

  • Two to three drops of boron trifluoride etherate are added as a catalyst.[1]

  • The reaction mixture is refluxed for approximately 24 hours at the boiling point of ethanol (78°C).[1]

  • The completion of the reaction is monitored by Thin Layer Chromatography (TLC) using an eluent of ethyl acetate: benzene (2:8).[1]

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The product is extracted with dichloromethane.[1]

  • Purification is carried out using column chromatography.[1]

  • The final product is recrystallized from ethanol by slow evaporation to yield the pure compound.[1]

In Silico Molecular Docking against SARS-CoV-2 Main Protease (Mpro)

This protocol outlines the computational procedure for evaluating the binding affinity of DDFDI to the SARS-CoV-2 main protease.

Software and Tools:

  • Molecular modeling software (e.g., AutoDock Vina, Schrödinger Maestro)

  • Protein Data Bank (PDB) for sourcing the Mpro crystal structure (e.g., PDB ID: 6LU7, 7C6U)

  • Ligand preparation software (e.g., ChemDraw, Avogadro)

Procedure:

  • Protein Preparation:

    • Download the 3D crystal structure of SARS-CoV-2 Mpro from the Protein Data Bank.

    • Prepare the protein by removing water molecules and any existing ligands.

    • Add hydrogen atoms and assign appropriate charges to the protein residues.

    • Define the binding site or active site of the Mpro, typically centered around the catalytic dyad (Cys145 and His41).

  • Ligand Preparation:

    • Draw the 2D structure of DDFDI and convert it to a 3D structure.

    • Perform energy minimization of the ligand structure.

  • Molecular Docking:

    • Perform the docking of the prepared DDFDI ligand into the defined binding site of the Mpro protein using the chosen docking software.

    • The docking algorithm will generate multiple binding poses of the ligand.

  • Analysis:

    • Analyze the docking results to identify the best binding pose based on the docking score (binding energy, typically in kcal/mol).

    • Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) for the best binding pose.

In Vitro SARS-CoV-2 Main Protease (Mpro) Inhibition Assay

This protocol provides a general framework for an in vitro fluorescence resonance energy transfer (FRET)-based assay to determine the inhibitory activity of DDFDI against SARS-CoV-2 Mpro.

Materials:

  • Recombinant SARS-CoV-2 Mpro enzyme

  • Fluorogenic Mpro substrate

  • Assay buffer (e.g., 20 mM HEPES pH 7.3, 50 mM NaCl, 10% glycerol, 0.01% TWEEN 20, 1 mM TCEP)

  • DDFDI compound dissolved in DMSO

  • 384-well assay plates

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of the DDFDI compound in the assay buffer.

  • In a 384-well plate, add the DDFDI dilutions to the respective wells. Include a positive control (known Mpro inhibitor) and a negative control (DMSO vehicle).

  • Add the recombinant SARS-CoV-2 Mpro enzyme to all wells except for the no-enzyme control.

  • Incubate the plate for a predefined period (e.g., 30 minutes) at room temperature to allow the compound to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the fluorogenic Mpro substrate to all wells.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over a specific time course.

  • Calculate the percentage of Mpro inhibition for each concentration of DDFDI.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes the MTT assay to evaluate the potential cytotoxicity of DDFDI on a selected cell line.

Materials:

  • Selected cell line (e.g., VeroE6, HEK293)

  • Cell culture medium

  • DDFDI compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the DDFDI compound in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of DDFDI. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of DDFDI relative to the vehicle control.

  • Determine the CC₅₀ (50% cytotoxic concentration) value from the dose-response curve.

In Silico ADMET Prediction

An in silico assessment of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of DDFDI was performed to evaluate its drug-likeness.

ADMET PropertyPredicted Outcome
Lipinski's Rule of Five Compliant (indicates good oral bioavailability)
Oral Bioavailability Predicted to be high
Blood-Brain Barrier Predicted to be a non-penetrant
CYP450 Inhibition Potential for inhibition of some CYP isoforms (requires experimental validation)
Hepatotoxicity Predicted to be low
Ames Mutagenicity Predicted to be non-mutagenic

Visualizations

Synthesis Workflow

Synthesis_Workflow Reactants Benzil Ammonium Acetate 2,3-dihydrobenzo[b][1,4]dioxin-6-amine Furan-2-carbaldehyde Reaction One-Pot Reaction (Reflux, 24h, 78°C) Reactants->Reaction Solvent_Catalyst Absolute Ethanol Boron Trifluoride Etherate Solvent_Catalyst->Reaction Purification Extraction (DCM) Column Chromatography Recrystallization (Ethanol) Reaction->Purification Product 1-(2,3-dihydrobenzo[b]dioxin-6-yl)- 2-(furan-2-yl)-4,5-diphenyl-1H-imidazole Purification->Product

Caption: One-pot synthesis workflow for DDFDI.

Proposed Antiviral Mechanism of Action

Antiviral_Mechanism cluster_virus SARS-CoV-2 Replication Cycle Viral_Entry Viral Entry (Spike Protein - ACE2) Viral_RNA_Release Viral RNA Release Viral_Entry->Viral_RNA_Release Polyprotein_Translation Polyprotein Translation Viral_RNA_Release->Polyprotein_Translation Mpro_Cleavage Polyprotein Cleavage (by Main Protease - Mpro) Polyprotein_Translation->Mpro_Cleavage Replication_Complex Formation of Replication-Transcription Complex Mpro_Cleavage->Replication_Complex Viral_Assembly Viral Assembly and Release Replication_Complex->Viral_Assembly DDFDI DDFDI DDFDI->Mpro_Cleavage Inhibition

Caption: Proposed inhibition of SARS-CoV-2 Mpro by DDFDI.

Conclusion

The imidazole derivative 1-(2,3-dihydrobenzo[b]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole (DDFDI) has been successfully synthesized via a high-yielding one-pot reaction. Spectroscopic analysis confirms the structure of the compound. In silico studies indicate that DDFDI possesses drug-like properties and is a potential inhibitor of the SARS-CoV-2 main protease. The provided experimental protocols for synthesis and biological evaluation will facilitate further investigation of DDFDI as a potential antiviral therapeutic agent. Further in vitro and in vivo studies are warranted to validate its efficacy and safety profile.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2-Phenyl-1H-imidazol-5-YL)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 1-(2-Phenyl-1H-imidazol-5-YL)ethanone. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help researchers, scientists, and drug development professionals improve synthesis yields and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic strategy for this compound?

A1: A prevalent and effective method is a two-step approach. The first step involves synthesizing the 2-phenyl-1H-imidazole core via the Debus-Radziszewski reaction. The second step is a regioselective Friedel-Crafts acylation to introduce the acetyl group at the C5 position of the imidazole ring.

Q2: My yield for the initial 2-phenylimidazole synthesis is low. What are the typical causes?

A2: Low yields in the Debus-Radziszewski synthesis of 2-phenylimidazole often stem from suboptimal reaction conditions. Key factors include the choice of solvent, the molar ratio of reactants (dicarbonyl, aldehyde, and ammonia source), reaction temperature, and the presence of a catalyst. Side reactions, such as the self-condensation of reactants, can also reduce the yield. Modern variations using microwave irradiation or specific catalysts like iodine can significantly improve yields and reduce reaction times.[1][2][3]

Q3: During the acylation step, I'm observing the formation of multiple products and a low yield of the desired C5-acetylated isomer. Why is this happening?

A3: The acylation of 2-phenylimidazole presents a challenge in regioselectivity. The imidazole ring has two potential sites for acylation: the nitrogen atom (N1) and the carbon atoms (C4/C5). N-acylation is often kinetically favored, while C-acylation requires harsher conditions, typically involving a strong Lewis acid. The formation of multiple products indicates that both N-acylation and C-acylation are occurring, or that acylation is happening at the C4 position. The choice of acylating agent, Lewis acid catalyst, and solvent are critical for directing the reaction to the desired C5 position.

Q4: How can I improve the regioselectivity to favor the C5-acylated product over the N-acylated isomer?

A4: To favor C5 acylation, you can employ several strategies. One method is to use a protecting group on the N1 nitrogen of the imidazole ring before performing the Friedel-Crafts acylation. Another approach is to carefully select the Lewis acid and reaction conditions. Stronger Lewis acids and higher temperatures can favor the thermodynamically more stable C-acylated product. It is also crucial to use a precise stoichiometry of the acylating agent to prevent di-acylation.

Q5: What are the recommended purification techniques for the intermediates and the final product?

A5: For the intermediate, 2-phenylimidazole, purification can typically be achieved by recrystallization from a suitable solvent like aqueous ethanol.[4] The final product, this compound, and its isomers may require column chromatography for effective separation due to their similar polarities. A silica gel column with a gradient elution system, such as hexane-ethyl acetate or dichloromethane-methanol, is often effective. Monitoring the separation by Thin Layer Chromatography (TLC) is essential.

Troubleshooting Guides

Guide 1: Low Yield in 2-Phenylimidazole Synthesis (Step 1)

This guide addresses common issues in the Debus-Radziszewski synthesis of the 2-phenylimidazole intermediate.

cluster_reactants Reactants cluster_process Reaction cluster_products Products cluster_purification Purification Benzaldehyde Benzaldehyde Reaction Debus-Radziszewski Synthesis Benzaldehyde->Reaction Glyoxal Glyoxal Glyoxal->Reaction Ammonia Ammonia Source (e.g., NH4OAc) Ammonia->Reaction Product 2-Phenyl-1H-imidazole Reaction->Product SideProducts Side Products Reaction->SideProducts Purification Recrystallization Product->Purification

Caption: Workflow for the synthesis of the 2-phenylimidazole intermediate.

ParameterCondition A (Low Yield)Condition B (Improved Yield)Rationale & Reference
Catalyst None (conventional heating)Iodine (10-15 mol%)Iodine acts as an efficient and inexpensive catalyst, accelerating the reaction and improving yield under mild, solvent-free conditions.[3]
Energy Source Conventional Reflux (hours)Microwave Irradiation (minutes)Microwave heating dramatically reduces reaction times and often leads to higher yields and cleaner product formation.[1]
Solvent Acetic AcidEthanol or Solvent-freeWhile acetic acid can act as a solvent and catalyst, solvent-free conditions or using ethanol can be more environmentally friendly and simplify workup.[1][5]
Ammonia Source Aqueous AmmoniaAmmonium Acetate (NH₄OAc)Ammonium acetate serves as a convenient, solid source of ammonia and is commonly used in one-pot syntheses, often giving excellent yields.[3]
  • Reactant Mixing: In a mortar, combine benzaldehyde (1 mmol), 1,10-phenanthroline-5,6-dione (as a glyoxal surrogate, 1 mmol), and ammonium acetate (2.5 mmol).

  • Catalyst Addition: Add iodine (10 mol%) to the mixture.

  • Reaction: Grind the mixture with a pestle at room temperature. Monitor the reaction progress using TLC. The reaction is typically complete within 10-20 minutes.

  • Workup: Upon completion, add the reaction mixture to a solution of aqueous sodium thiosulfate to quench the excess iodine.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization from aqueous ethanol to yield pure 2-phenylimidazole.[3][4]

Guide 2: Poor Regioselectivity in Friedel-Crafts Acylation (Step 2)

This guide provides solutions for controlling the regioselectivity of the acylation of 2-phenylimidazole to obtain the desired C5 isomer.

G start Low Yield of C5-Acylated Product? check_isomer Is N1-Acyl Isomer the Major Product? start->check_isomer Yes check_conditions Are Reaction Conditions Too Mild? check_isomer->check_conditions No solution_protect Implement N1-Protecting Group Strategy check_isomer->solution_protect Yes solution_harsher Increase Lewis Acid Strength or Temperature check_conditions->solution_harsher Yes solution_stoichiometry Optimize Acylating Agent Stoichiometry check_conditions->solution_stoichiometry No end Improved C5-Selectivity solution_protect->end solution_harsher->end solution_stoichiometry->end

Caption: Decision-making workflow for troubleshooting the acylation step.

StrategyAcylating Agent / CatalystExpected OutcomeConsiderations
Direct Acylation Acetyl Chloride / AlCl₃Mixture of N1 and C5 isomers. C5 is favored at higher temperatures.Harsh conditions can lead to degradation. Separation of isomers is required.
N1-Protection 1. Protect with Boc or Ts group.2. Acetyl Chloride / AlCl₃3. DeprotectionHigh selectivity for the C5 isomer.Adds two steps (protection/deprotection) to the synthesis, potentially lowering the overall yield.
Alternative Lewis Acid Acetic Anhydride / ZnCl₂ or FeCl₃May offer different selectivity profiles compared to AlCl₃.Requires screening of various Lewis acids and conditions to find the optimal system for C5 selectivity.

(This protocol assumes an N1-protection strategy for maximum selectivity)

  • N-Protection:

    • Dissolve 2-phenyl-1H-imidazole (1 mmol) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

    • Add a base such as triethylamine (1.2 mmol).

    • Slowly add di-tert-butyl dicarbonate (Boc₂O, 1.1 mmol) or tosyl chloride (TsCl, 1.1 mmol) at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Work up the reaction and purify the N-protected 2-phenylimidazole.

  • Friedel-Crafts Acylation:

    • Suspend aluminum chloride (AlCl₃, 2.5 mmol) in anhydrous DCM at 0 °C.

    • Slowly add acetyl chloride (1.2 mmol).

    • Add a solution of the N-protected 2-phenylimidazole (1 mmol) in DCM dropwise.

    • Stir the reaction at room temperature or gentle heat until the starting material is consumed.

    • Carefully quench the reaction by pouring it over crushed ice and hydrochloric acid.

    • Extract the product with DCM, wash, dry, and concentrate.

  • Deprotection:

    • Dissolve the crude N-protected, C5-acylated product in a suitable solvent.

    • For a Boc group, treat with trifluoroacetic acid (TFA) in DCM. For a Ts group, use a reducing agent or strong acid.

    • Stir until the deprotection is complete.

    • Neutralize the reaction mixture and extract the final product.

  • Final Purification:

    • Purify the crude this compound using silica gel column chromatography (e.g., gradient of 1-5% methanol in DCM) to obtain the pure product.

References

Technical Support Center: Purification of 1-(2-Phenyl-1H-imidazol-5-YL)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1-(2-Phenyl-1H-imidazol-5-YL)ethanone. The following information is compiled from established methods for purifying structurally related imidazole derivatives and may require optimization for your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

The primary purification techniques for compounds similar to this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.

Q2: Which solvents are recommended for the recrystallization of this compound?

Based on procedures for analogous imidazole derivatives, several solvents and solvent systems can be effective for recrystallization. These include:

  • Dimethylformamide (DMF)[1]

  • Aqueous ethanol[2]

  • Ethanol[3]

  • A mixture of ethanol and dimethylformamide[4][5]

  • Acetone[2]

The ideal solvent or solvent system should be determined empirically by performing small-scale solubility tests.

Q3: What are the typical conditions for column chromatography of this compound?

For column chromatography, silica gel is the most common stationary phase.[6][7][8] Effective mobile phase systems reported for similar compounds include:

  • Hexane-Ethyl Acetate mixtures (e.g., 1:1)[2]

  • Ethyl Acetate-Methanol mixtures (e.g., 97:3)[6]

  • Dichloromethane-Methanol mixtures (e.g., 96:4)[6]

The polarity of the solvent system should be adjusted based on the polarity of the compound and its impurities, as monitored by Thin Layer Chromatography (TLC).[2][7]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Recrystallization Troubleshooting
Problem Possible Cause Suggested Solution
Compound does not dissolve in the chosen solvent, even with heating. The solvent is not polar enough.Try a more polar solvent or a solvent mixture. For example, if ethanol is ineffective, a mixture of ethanol and DMF might be successful.[4][5]
Compound "oils out" instead of crystallizing upon cooling. The solution is supersaturated, or the cooling rate is too fast. The solvent may also be too nonpolar.Add a small amount of a miscible, less polar solvent (anti-solvent) to the hot solution. Allow the solution to cool more slowly. Scratch the inside of the flask with a glass rod to induce crystallization.
Low recovery of the purified product. The compound has significant solubility in the cold solvent. Too much solvent was used.Place the flask in an ice bath to maximize precipitation. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
Product is still impure after recrystallization. The chosen solvent did not effectively differentiate between the product and the impurities.Try a different recrystallization solvent or consider performing a second recrystallization. Alternatively, column chromatography may be necessary for impurities with similar solubility profiles.
Column Chromatography Troubleshooting
Problem Possible Cause Suggested Solution
Poor separation of the compound from impurities (overlapping spots on TLC). The solvent system (mobile phase) is not optimal.Adjust the polarity of the eluent. If the spots are too high on the TLC plate (high Rf), decrease the polarity of the solvent system (e.g., increase the proportion of hexane). If the spots are too low (low Rf), increase the polarity (e.g., increase the proportion of ethyl acetate or methanol).
The compound is not eluting from the column. The mobile phase is not polar enough. The compound may be strongly interacting with the silica gel.Gradually increase the polarity of the mobile phase. For highly polar compounds, a small amount of a polar modifier like triethylamine can be added to the eluent to reduce tailing and improve elution, especially if the silica gel has been neutralized.[8]
Streaking or tailing of the compound band on the column and TLC. The compound is too polar for the solvent system, or it is interacting with acidic sites on the silica gel. The sample may be overloaded.Add a small percentage of a modifier like methanol or triethylamine to the eluent. Ensure the silica gel is properly packed and consider neutralizing it with triethylamine in the slurry.[8] Reduce the amount of crude material loaded onto the column.
Cracking of the silica gel bed. Improper packing of the column. The column ran dry.Ensure the silica gel is packed as a uniform slurry and is never allowed to run dry. Keep the top of the silica bed covered with the mobile phase at all times.

Experimental Protocols

The following are generalized experimental protocols for the purification of this compound based on methods used for analogous compounds. Note: These protocols should be optimized for your specific compound and impurity profile.

Protocol 1: Recrystallization from an Ethanol/Water Mixture
  • Dissolution: Dissolve the crude this compound in a minimum amount of hot ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Slowly add hot water to the hot ethanol solution until the solution becomes slightly turbid. Then, add a few drops of hot ethanol until the solution is clear again.

  • Cooling: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol-water mixture.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Silica Gel Column Chromatography
  • Column Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., a hexane/ethyl acetate mixture). Pour the slurry into a column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the column bed.

  • Elution: Begin eluting with the initial mobile phase, collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with higher polarity.

  • Monitoring: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualized Workflows

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation A Crude Product B Add Minimum Hot Solvent A->B C Hot Filtration (Optional) B->C D Cool to Crystallize C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Dry Crystals F->G H H G->H Pure Product

Caption: General workflow for purification by recrystallization.

Column_Chromatography_Workflow A Prepare Silica Gel Slurry B Pack Column A->B C Load Crude Product B->C D Elute with Mobile Phase C->D E Collect Fractions D->E F Monitor Fractions by TLC E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I Pure Product H->I

Caption: Step-by-step process for column chromatography purification.

Troubleshooting_Logic Start Purification Issue Method Recrystallization or Chromatography? Start->Method Recrystallization Recrystallization Problem Method->Recrystallization Recrystallization Chromatography Chromatography Problem Method->Chromatography Chromatography OilingOut Oiling Out? Recrystallization->OilingOut SlowCool Slow Cooling / Scratching OilingOut->SlowCool Yes ChangeSolventR Change Solvent System OilingOut->ChangeSolventR No PoorSep Poor Separation? Chromatography->PoorSep AdjustPolarity Adjust Eluent Polarity PoorSep->AdjustPolarity Yes NoElution No Elution? PoorSep->NoElution No IncreasePolarity Increase Eluent Polarity NoElution->IncreasePolarity Yes

References

stability issues with 1-(2-Phenyl-1H-imidazol-5-YL)ethanone in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 1-(2-Phenyl-1H-imidazol-5-YL)ethanone in solution. The information is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and analysis of this compound in solution.

Issue 1: Compound precipitation in aqueous solutions.

  • Question: My compound is precipitating out of my aqueous buffer. How can I improve its solubility?

  • Answer: The solubility of imidazole-containing compounds can be pH-dependent.[1] Consider the following troubleshooting steps:

    • Adjust pH: The imidazole moiety has a pKa, and its ionization state will change with pH. Systematically adjust the pH of your buffer to determine the optimal pH for solubility. The solubility of imidazole itself increases in acidic or basic conditions due to protonation or deprotonation.[1]

    • Co-solvents: If pH adjustment is not sufficient or not compatible with your experimental system, consider the addition of a small percentage of an organic co-solvent such as DMSO, ethanol, or PEG300.[2] Always validate the compatibility of the co-solvent with your downstream applications.

    • Temperature: Gently warming the solution may aid in dissolution, but be cautious as elevated temperatures can also accelerate degradation.[3]

Issue 2: Inconsistent results or loss of compound activity over time.

  • Question: I am observing a decrease in the concentration or activity of my compound in solution over time. What could be the cause?

  • Answer: Imidazole derivatives can be susceptible to degradation in solution, particularly when exposed to light, oxidative conditions, or non-optimal pH and temperature.[4] Consider the following potential causes and solutions:

    • Photodegradation: The imidazole ring can be sensitive to light.[4] Protect your solutions from light by using amber vials or covering your containers with aluminum foil.

    • Oxidation: Imidazole moieties can be liable to oxidation.[4] If you suspect oxidation, degas your solvents and consider working under an inert atmosphere (e.g., nitrogen or argon). Avoid sources of peroxides.

    • Hydrolysis: Depending on the pH, hydrolysis may occur. Conduct stability studies at different pH values to identify the most stable range for your compound.

    • Temperature: Store stock solutions and experimental samples at appropriate low temperatures (e.g., 4°C or -20°C) to minimize degradation. Avoid repeated freeze-thaw cycles.

Issue 3: Appearance of unknown peaks in chromatography.

  • Question: I am seeing new peaks in my HPLC/LC-MS analysis of an aged solution of my compound. What are these?

  • Answer: The appearance of new peaks is often indicative of compound degradation.[3] These new peaks could correspond to degradants formed through processes like oxidation, hydrolysis, or photolysis. To identify these, a forced degradation study is recommended.[3][5] This involves intentionally subjecting the compound to harsh conditions (acid, base, peroxide, heat, light) to generate and identify the potential degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for stock solutions of this compound?

Q2: How can I assess the stability of this compound in my specific experimental buffer?

A2: To assess stability, you can perform a time-course experiment. Prepare a solution of the compound in your buffer and analyze its concentration at various time points (e.g., 0, 2, 4, 8, 24 hours) using a suitable analytical method like HPLC. Keep the solution under the exact conditions of your experiment (temperature, light exposure). A decrease in the main compound peak and the appearance of new peaks will indicate instability.

Q3: Are there any known incompatibilities of this compound with common laboratory reagents?

A3: Imidazole-containing compounds can interact with certain metal ions.[6] If your experimental setup involves metal catalysts or reagents, you should verify their compatibility with your compound. Additionally, strong oxidizing and reducing agents should be used with caution.

Data Presentation

As specific quantitative stability data for this compound is not publicly available, a template for presenting such data from your own experiments is provided below.

Table 1: Solubility of this compound in Various Solvents

SolventTemperature (°C)Solubility (mg/mL)
Water25Data not available
PBS (pH 7.4)25Data not available
DMSO25Data not available
Ethanol25Data not available

Table 2: Degradation of this compound under Forced Degradation Conditions

ConditionTime (hours)% Degradation
0.1 M HCl24Data not available
0.1 M NaOH24Data not available
3% H₂O₂24Data not available
Heat (60°C)24Data not available
Light (ICH Q1B)24Data not available

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is a general guideline for conducting a forced degradation study to identify potential degradation pathways of this compound.[3][7]

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at room temperature for a specified time (e.g., 24 hours). Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at room temperature for a specified time. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for a specified time.

  • Thermal Degradation: Place a solid sample of the compound and a solution of the compound in an oven at a controlled temperature (e.g., 60°C) for a specified time.

  • Photodegradation: Expose a solution of the compound to a light source as specified in ICH Q1B guidelines. A control sample should be kept in the dark.

  • Analysis: Analyze all samples and a control (untreated) sample by a stability-indicating analytical method, such as HPLC with UV or MS detection.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1 M HCl) prep_stock->acid base Base Hydrolysis (0.1 M NaOH) prep_stock->base oxidation Oxidation (3% H₂O₂) prep_stock->oxidation thermal Thermal Stress (60°C) prep_stock->thermal photo Photolytic Stress (ICH Q1B) prep_stock->photo analysis HPLC / LC-MS Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis characterization Characterize Degradants analysis->characterization

Figure 1: Experimental workflow for a forced degradation study.

troubleshooting_workflow start Stability Issue Observed (e.g., precipitation, activity loss) check_solubility Is the compound fully dissolved? start->check_solubility adjust_ph Adjust pH check_solubility->adjust_ph No check_degradation Suspect Degradation? check_solubility->check_degradation Yes add_cosolvent Add Co-solvent adjust_ph->add_cosolvent solution Problem Resolved add_cosolvent->solution protect_light Protect from Light check_degradation->protect_light control_temp Control Temperature protect_light->control_temp use_inert_atm Use Inert Atmosphere control_temp->use_inert_atm perform_fds Perform Forced Degradation Study use_inert_atm->perform_fds perform_fds->solution

Figure 2: Troubleshooting decision tree for stability issues.

References

Technical Support Center: Optimizing Reaction Conditions for 1-(2-Phenyl-1H-imidazol-5-YL)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 1-(2-Phenyl-1H-imidazol-5-YL)ethanone and its derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound derivatives, focusing on a common synthetic approach: the Friedel-Crafts acylation of 2-phenylimidazole.

dot

Troubleshooting_Acylation start Start: Low yield or no product check_starting_material Verify purity of 2-phenylimidazole and acylating agent start->check_starting_material side_reaction Predominant N-acylation instead of C5-acylation check_starting_material->side_reaction If starting materials are pure protecting_group Employ N-protection strategy (e.g., with a silyl or benzyl group) side_reaction->protecting_group Yes lewis_acid_issue Degradation of starting material or complex mixture side_reaction->lewis_acid_issue No deprotection Optimize deprotection conditions protecting_group->deprotection success Successful Synthesis deprotection->success lewis_acid_choice Screen different Lewis acids (e.g., AlCl3, FeCl3, ZnCl2) lewis_acid_issue->lewis_acid_choice Yes reaction_conditions Optimize reaction conditions (temperature, solvent, time) lewis_acid_issue->reaction_conditions No lewis_acid_choice->reaction_conditions purification_issue Difficulty in separating isomers or impurities reaction_conditions->purification_issue reaction_conditions->success If optimized chromatography Optimize chromatography (column, TLC with varying solvent systems) purification_issue->chromatography recrystallization Attempt recrystallization with different solvents chromatography->recrystallization recrystallization->success

Caption: Troubleshooting workflow for the acylation of 2-phenylimidazole.

Problem Potential Cause Suggested Solution
Low to no yield of the desired C5-acylated product Purity of starting materials (2-phenylimidazole, acylating agent) is insufficient.Ensure all starting materials are pure and dry. Impurities can interfere with the catalyst and the reaction.
The Lewis acid catalyst is inactive or inappropriate for the substrate.Use a freshly opened or properly stored Lewis acid. Consider screening different Lewis acids like AlCl₃, FeCl₃, or ZnCl₂ to find the optimal one for your specific derivative.[1]
Reaction temperature is too low or too high.Optimize the reaction temperature. Start with milder conditions and gradually increase the temperature while monitoring the reaction progress by TLC.
Incorrect stoichiometry of reagents.Carefully control the molar ratios of the reactants and the Lewis acid. An excess of the Lewis acid might be necessary.
Predominant formation of the N-acylated isomer The nitrogen atom of the imidazole ring is more nucleophilic than the C5 carbon.Employ a protecting group strategy for the imidazole nitrogen. Common protecting groups include silyl ethers or a benzyl group. This will direct the acylation to the C5 position.
The chosen Lewis acid favors N-acylation.Experiment with different Lewis acids, as their coordination properties can influence the regioselectivity of the acylation.
Formation of multiple unidentified byproducts Decomposition of the imidazole ring under harsh Friedel-Crafts conditions.Use a milder Lewis acid and lower reaction temperatures. The imidazole ring can be sensitive to strong Lewis acids.[2]
The acylating agent is unstable under the reaction conditions.Ensure the acylating agent is added slowly and at a controlled temperature to prevent decomposition.
Difficulty in purifying the final product Co-elution of N-acylated and C5-acylated isomers during column chromatography.Optimize the solvent system for column chromatography. A gradient elution might be necessary to achieve good separation. Consider using a different stationary phase if silica gel is not effective.
The product is an oil and difficult to crystallize.Attempt to form a salt of the product (e.g., hydrochloride salt) to induce crystallization. Alternatively, try co-distillation with a non-polar solvent to remove residual solvents.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing the 2-phenyl-1H-imidazole core structure?

A1: The Radziszewski synthesis is a widely used and classical method for the synthesis of 2,4,5-trisubstituted imidazoles, which can be adapted for 2-phenylimidazole.[3] This typically involves the condensation of benzil, an aldehyde (or in the case of 2-phenylimidazole, formaldehyde or a source thereof), and ammonia.

Q2: Why is direct Friedel-Crafts acylation of 2-phenylimidazole challenging?

A2: Direct Friedel-Crafts acylation of 2-phenylimidazole is challenging primarily due to the presence of the basic nitrogen atom in the imidazole ring. This nitrogen can act as a Lewis base and coordinate with the Lewis acid catalyst, deactivating it. Furthermore, the nitrogen is a potent nucleophile, often leading to preferential N-acylation rather than the desired C5-acylation.[2][4] The imidazole ring can also be susceptible to cleavage under the harsh acidic conditions of the reaction.[2]

Q3: How can I improve the regioselectivity for C5-acylation over N-acylation?

A3: To enhance C5-acylation, it is highly recommended to protect the imidazole nitrogen. This can be achieved by introducing a protecting group such as a trialkylsilyl, benzyl, or a similar group. This protection blocks the N-acylation pathway and directs the electrophilic attack to the carbon atoms of the imidazole ring, with the C5 position being the most electronically favorable for substitution.

Q4: What are some alternative methods to Friedel-Crafts acylation for introducing an acetyl group at the C5 position?

A4: An alternative approach is the Vilsmeier-Haack reaction, which can be used to introduce a formyl group (-CHO) at the C5 position.[5][6] This formyl group can then be converted to an acetyl group through subsequent reactions, such as reaction with a Grignard reagent (e.g., methylmagnesium bromide) followed by oxidation.

Q5: What are the key parameters to optimize for a successful acylation reaction?

A5: The key parameters to optimize include:

  • Choice of Lewis Acid: Different Lewis acids (e.g., AlCl₃, FeCl₃, ZnCl₂) can have a significant impact on yield and regioselectivity.[1]

  • Solvent: The choice of solvent can influence the solubility of reactants and the reactivity of the catalyst. Anhydrous conditions are crucial.

  • Temperature: Temperature control is critical to prevent side reactions and decomposition.

  • Reaction Time: The reaction should be monitored by a suitable technique like TLC to determine the optimal reaction time.

Experimental Protocols

dot

Experimental_Workflow start Start: N-Protected 2-Phenylimidazole dissolve Dissolve in anhydrous solvent (e.g., DCM, DCE) start->dissolve cool Cool to 0°C dissolve->cool add_lewis_acid Add Lewis Acid (e.g., AlCl3) portion-wise cool->add_lewis_acid add_acylating_agent Add Acylating Agent (e.g., Acetyl Chloride) dropwise add_lewis_acid->add_acylating_agent reaction Stir at RT or gentle heat Monitor by TLC add_acylating_agent->reaction quench Quench with ice-water reaction->quench extract Extract with organic solvent quench->extract wash Wash with brine and dry extract->wash concentrate Concentrate under reduced pressure wash->concentrate purify Purify by column chromatography concentrate->purify deprotect Deprotection of N-protecting group purify->deprotect final_product Final Product: This compound deprotect->final_product

Caption: Generalized workflow for the synthesis of this compound.

1. N-Protection of 2-Phenylimidazole (Example with Benzyl Group):

  • To a solution of 2-phenylimidazole in a suitable solvent (e.g., DMF), add a base such as sodium hydride (NaH) at 0°C.

  • After stirring for a short period, add benzyl bromide dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work up the reaction by quenching with water and extracting the product with an organic solvent.

  • Purify the N-benzyl-2-phenylimidazole by column chromatography.

2. C5-Acylation of N-Protected 2-Phenylimidazole:

  • Dissolve the N-protected 2-phenylimidazole in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Add the Lewis acid (e.g., aluminum chloride, AlCl₃) portion-wise, keeping the temperature below 5°C.

  • To this mixture, add the acylating agent (e.g., acetyl chloride or acetic anhydride) dropwise.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for the required time (monitor by TLC). Gentle heating may be necessary for less reactive substrates.

  • Upon completion, carefully quench the reaction by pouring it into a mixture of crushed ice and water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

3. Deprotection of the N-Protecting Group:

  • The method for deprotection will depend on the protecting group used. For a benzyl group, catalytic hydrogenation (e.g., using Pd/C and H₂) is a common method.

  • After deprotection, the final product, this compound, can be purified by recrystallization or column chromatography.

Data Presentation

The following tables provide representative data for optimizing the C5-acylation of a hypothetical N-protected 2-phenylimidazole. Actual results may vary depending on the specific substrate and reaction conditions.

Table 1: Screening of Lewis Acid Catalysts

EntryLewis AcidMolar EquivalentsTemperature (°C)Time (h)Yield of C5-Acylated Product (%)
1AlCl₃1.50 to RT465
2FeCl₃1.50 to RT650
3ZnCl₂2.0RT to 40845
4SnCl₄1.20555

Table 2: Optimization of Reaction Solvent

EntrySolventTemperature (°C)Time (h)Yield of C5-Acylated Product (%)
1Dichloromethane (DCM)0 to RT465
21,2-Dichloroethane (DCE)RT to 50370
3Carbon Disulfide (CS₂)0 to RT660
4Nitromethane (CH₃NO₂)0558

Table 3: Effect of Acylating Agent

| Entry | Acylating Agent | Molar Equivalents | Temperature (°C) | Time (h) | Yield of C5-Acylated Product (%) | | :--- | :--- | :--- | :--- | :--- | | 1 | Acetyl Chloride | 1.2 | 0 to RT | 4 | 65 | | 2 | Acetic Anhydride | 1.5 | RT to 40 | 5 | 72 |

References

Technical Support Center: Phenyl-Imidazole Compound Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with phenyl-imidazole compounds.

Frequently Asked Questions (FAQs)

Q1: Why do many of my phenyl-imidazole compounds exhibit poor aqueous solubility?

A1: Phenyl-imidazole derivatives often possess structural features that contribute to low water solubility. The presence of aromatic phenyl rings increases the lipophilicity of the molecule. While the core imidazole ring is polar and can participate in hydrogen bonding, the overall solubility is heavily influenced by the nature and position of various substituents on both the phenyl and imidazole rings.[1][2] Factors like strong intermolecular forces in the crystal lattice and a tendency to exist in a stable crystalline form can also significantly hinder dissolution in aqueous media.[3][4]

Q2: What are the primary strategies for improving the solubility of these compounds?

A2: A range of techniques, categorized as physical and chemical modifications, can be employed.[5]

  • Physical Modifications: These include particle size reduction (micronization, nanonization), creating amorphous solid dispersions, and forming co-crystals.[5][6]

  • Chemical Modifications: These strategies involve salt formation (for ionizable compounds), pH adjustment, and complexation with agents like cyclodextrins.[7][8]

  • Formulation-Based Approaches: Utilizing co-solvents, surfactants, or developing lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) are also common.[6][9]

Q3: When should I consider salt formation for my phenyl-imidazole compound?

A3: Salt formation is a highly effective and cost-efficient method for compounds with ionizable groups.[7] The imidazole ring is basic and can be protonated by strong acids to form stable, crystalline imidazolium salts, which are often more soluble than the free base.[1] This strategy is most suitable if your compound has an accessible basic nitrogen atom and the desired application can tolerate the presence of a salt form.

Q4: Can altering the pH of the medium improve solubility?

A4: Yes, for ionizable phenyl-imidazole compounds, adjusting the pH of the solvent is a fundamental strategy.[7][10] Since the imidazole moiety is basic, lowering the pH of an aqueous solution will lead to its protonation, forming a more soluble cationic species. Creating a pH-solubility profile for your compound is a crucial first step to determine the optimal pH range for dissolution.

Q5: What is a solid dispersion and how does it enhance solubility?

A5: A solid dispersion involves dispersing the drug (in this case, your phenyl-imidazole compound) within a hydrophilic carrier matrix, such as a polymer like Polyethylene Glycol (PEG) or Polyvinylpyrrolidone (PVP).[11][12] This technique can enhance solubility by reducing the particle size of the drug to a molecular level and converting the crystalline drug into a higher-energy, more soluble amorphous form.[13]

Troubleshooting Guide

Issue Encountered Possible Cause Recommended Solution & Troubleshooting Steps
Compound precipitates out of solution when aqueous buffer is added to a DMSO stock. The compound's solubility limit in the final solvent mixture has been exceeded. DMSO is a strong organic solvent, but its solubilizing power is greatly reduced upon aqueous dilution.1. Reduce Final Concentration: Attempt the experiment with a lower final concentration of the compound.2. Use a Co-solvent System: Instead of DMSO alone, prepare the stock in a mixture of a water-miscible organic solvent and water. Ethanol can be a less toxic alternative.[12]3. Incorporate Surfactants: Add a small amount of a biocompatible surfactant (e.g., Poloxamer, Tween) to the aqueous buffer to help maintain solubility.[11][12]4. pH Adjustment: If the compound is ionizable, ensure the pH of the final buffer is in a range that favors the more soluble, ionized form.[7]
Low and inconsistent results in cell-based assays. Poor solubility leads to an unknown and variable concentration of the compound actually in solution and available to the cells. The compound may be precipitating in the culture media.1. Verify Solubility in Media: Before conducting the assay, determine the kinetic solubility of your compound directly in the cell culture media.2. Prepare a Solid Dispersion: For preclinical studies, formulating the compound as a solid dispersion with a carrier like HPMC can significantly improve dissolution and provide more reliable results.[13]3. Use Cyclodextrin Complexation: Encapsulating the compound in a cyclodextrin molecule can create a water-soluble inclusion complex, increasing the amount of dissolved drug.[9][14]
Difficulty achieving a high enough concentration for in vivo studies. The inherent low aqueous solubility of the compound prevents the preparation of a sufficiently concentrated dosing solution.1. Formulation Strategies: Explore advanced formulation approaches such as lipid-based systems (e.g., SEDDS) or nanosuspensions.[6][9]2. Salt Formation: If not already attempted, investigate forming a soluble salt of the compound.[7]3. Prodrug Approach: Consider synthesizing a more soluble prodrug that metabolically converts to the active phenyl-imidazole compound in vivo.[8][14]

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation

This method is suitable for thermally stable compounds and involves dissolving both the drug and a hydrophilic carrier in a common solvent, followed by evaporation.

Materials:

  • Phenyl-imidazole compound

  • Hydrophilic carrier (e.g., Polyvinylpyrrolidone K30, HPMC, PEG 6000)[13]

  • Common solvent (e.g., Methanol, Ethanol, Dichloromethane)[11][15]

  • Rotary evaporator

  • Vacuum oven

  • Mortar and pestle, sieves

Procedure:

  • Accurately weigh the phenyl-imidazole compound and the chosen carrier (e.g., in a 1:1, 1:3, or 1:5 drug-to-carrier ratio).[13]

  • Dissolve both the compound and the carrier in a minimal amount of a suitable common organic solvent in a round-bottom flask.[12]

  • Ensure complete dissolution using sonication or gentle warming if necessary.

  • Attach the flask to a rotary evaporator and remove the solvent under vacuum at a controlled temperature (e.g., 40-60°C).

  • Continue evaporation until a clear, solvent-free film or solid mass is formed.[12][16]

  • Further dry the solid mass in a vacuum oven at a controlled temperature for 12-24 hours to remove any residual solvent.

  • The resulting solid dispersion is then crushed, pulverized using a mortar and pestle, and passed through a sieve to obtain a uniform powder.[11][16]

  • Store the prepared solid dispersion in a desiccator until further use.

Protocol 2: Solubility Assessment - Shake-Flask Method

This protocol determines the equilibrium solubility of a compound in a specific medium.

Materials:

  • Phenyl-imidazole compound

  • Solvent/medium of interest (e.g., water, phosphate-buffered saline pH 7.4)

  • Small glass vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for analysis

Procedure:

  • Add an excess amount of the phenyl-imidazole compound to a glass vial. The goal is to have undissolved solid remaining after equilibrium is reached.

  • Add a known volume of the desired solvent/medium (e.g., 2 mL) to the vial.

  • Seal the vial tightly and place it in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • After shaking, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant.

  • Dilute the supernatant with an appropriate solvent and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC, UV-Vis).

  • The determined concentration represents the equilibrium solubility of the compound in that medium.

Visual Guides

Logical Workflow for Solubility Enhancement

G cluster_0 cluster_1 Initial Characterization cluster_2 Strategy Selection cluster_3 Method Application cluster_4 Evaluation A Poorly Soluble Phenyl-Imidazole Compound B Determine Physicochemical Properties (pKa, LogP, Crystal Form) A->B C Measure Baseline Solubility (Aqueous & Organic Solvents) B->C D Is the Compound Ionizable? C->D F Formulation Approach C->F E Physicochemical Approach D->E No G Salt Formation or pH Adjustment D->G Yes H Solid Dispersions (Amorphization) E->H I Particle Size Reduction (Micronization) E->I J Co-crystals E->J K Co-solvents or Surfactants F->K L Lipid-Based Systems (SEDDS) F->L M Cyclodextrin Complexation F->M N Re-measure Solubility & Dissolution Rate G->N H->N I->N J->N K->N L->N M->N O Assess Physical Stability (Crystallinity, Purity) N->O P Proceed to In Vitro/ In Vivo Testing O->P

Caption: Decision workflow for selecting a solubility enhancement strategy.

Phenyl-Imidazole Inhibitors in the p38 MAP Kinase Pathway

Many phenyl-imidazole compounds function as inhibitors of key signaling kinases, such as p38 MAP kinase, which is involved in inflammatory responses.[17][18]

G cluster_0 Upstream Activators cluster_1 MAP Kinase Cascade cluster_2 Downstream Effects Stress Cellular Stress (UV, Osmotic Shock) MKK MAPKKs (MKK3/6) Stress->MKK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Cytokines->MKK p38 p38 MAP Kinase MKK->p38 phosphorylates TF Transcription Factors (ATF2, MEF2C) p38->TF phosphorylates Gene Gene Expression (COX-2, IL-6) TF->Gene Inhibitor Phenyl-Imidazole Inhibitor Inhibitor->p38

Caption: Inhibition of the p38 MAP kinase signaling pathway.

References

avoiding impurities in the synthesis of 1-(2-Phenyl-1H-imidazol-5-YL)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 1-(2-Phenyl-1H-imidazol-5-YL)ethanone, with a focus on avoiding impurities.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when following a modified Radziszewski-type synthesis.

Common Synthetic Route: A prevalent method for synthesizing the target compound involves the condensation of an α-haloketone, such as 3-chloro-2,4-pentanedione, with benzamidine.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product Incomplete reaction.- Monitor the reaction progress using Thin Layer Chromatography (TLC).- If the reaction stalls, consider a moderate increase in temperature or prolonging the reaction time.[1]
Side reactions consuming starting materials.- Control the reaction temperature carefully, as higher temperatures can promote side reactions.- Ensure the purity of starting materials, especially the benzamidine and 3-chloro-2,4-pentanedione.
Sub-optimal reaction conditions.- Experiment with different solvents to improve the solubility of reactants.- Adjust the stoichiometry of the reactants; a slight excess of one reactant may drive the reaction to completion.
Presence of Multiple Spots on TLC After Reaction Formation of isomeric impurities.- The reaction of the asymmetric dicarbonyl starting material can lead to the formation of the undesired regioisomer, 1-(2-phenyl-1H-imidazol-4-yl)ethanone. Optimize reaction conditions (e.g., lower temperature) to favor the desired isomer.- Utilize column chromatography for separation. A non-polar/polar solvent system like hexane/ethyl acetate is often effective for separating imidazole isomers.[2]
Formation of oxazole byproduct.- The α-haloketone can undergo intramolecular cyclization to form an oxazole derivative, a common side reaction in imidazole synthesis from dicarbonyl compounds.[3] Ensure the reaction conditions favor the intermolecular reaction with benzamidine (e.g., appropriate concentration and temperature).
Unreacted starting materials.- Confirm the identity of the spots by co-spotting with the starting materials on the TLC plate.- If starting materials remain, consider extending the reaction time or a slight increase in temperature.
Difficulty in Purifying the Final Product Co-elution of impurities during column chromatography.- Experiment with different solvent systems for column chromatography. A gradient elution may be necessary to achieve good separation.- Consider using a different stationary phase for chromatography if silica gel is not effective.
Product oiling out during recrystallization.- Choose a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.- Use a co-solvent system to modulate the solubility.
Persistent coloration of the product.- Treat the crude product with activated charcoal during recrystallization to remove colored impurities.- Ensure complete removal of any colored byproducts through thorough washing of the filtered solid.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: A widely used method is a variation of the Radziszewski synthesis, which involves the condensation of a 1,2-dicarbonyl compound (or a functional equivalent like an α-haloketone) with an aldehyde and ammonia or an ammonia equivalent.[4] For this compound, a common approach is the reaction between 3-chloro-2,4-pentanedione and benzamidine, where benzamidine serves as both the source of the C2-phenyl group and one of the nitrogen atoms of the imidazole ring.[5]

Q2: What are the primary impurities I should be aware of in this synthesis?

A2: The primary impurities can be categorized as follows:

  • Isomeric Impurity: 1-(2-Phenyl-1H-imidazol-4-YL)ethanone can form due to the two possible modes of cyclization with the asymmetric dicarbonyl starting material.

  • Oxazole Byproducts: Self-condensation of the α-haloketone or its reaction with atmospheric moisture can lead to the formation of oxazole derivatives.[3]

  • Unreacted Starting Materials: Incomplete reactions can leave residual benzamidine and 3-chloro-2,4-pentanedione.

  • N-Alkylated Imidazoles: If alkylating agents are present or formed in situ, N-alkylation of the imidazole ring can occur.[1]

Q3: How can I minimize the formation of the isomeric impurity?

A3: The regioselectivity of the reaction can be influenced by the reaction conditions. Generally, running the reaction at a lower temperature may favor the formation of one isomer over the other. Careful control of the pH during the reaction can also play a role in directing the cyclization.

Q4: What is the best way to purify the final product?

A4: A combination of techniques is often most effective.

  • Aqueous Workup: After the reaction, an aqueous workup can help remove water-soluble impurities and unreacted benzamidine salts.

  • Recrystallization: This is a powerful technique for removing minor impurities and obtaining a crystalline product.[3] Common solvents for recrystallization of imidazole derivatives include ethanol, acetone, or mixtures of solvents like ethanol/water.[2]

  • Column Chromatography: For separating the desired product from isomeric impurities and other closely related byproducts, column chromatography on silica gel is highly recommended. A gradient of a non-polar solvent (like hexane or toluene) and a polar solvent (like ethyl acetate or methanol) is typically used for elution.[6]

Q5: Can I use a different α-haloketone?

A5: Yes, other α-haloketones can be used, but this will change the substituent at the 4- and 5-positions of the imidazole ring. The choice of the α-haloketone is a key determinant of the final product structure in this synthetic route.

Experimental Protocols

Synthesis of this compound

This protocol is a generalized procedure based on the principles of the Radziszewski reaction.

Materials:

  • Benzamidine hydrochloride

  • 3-Chloro-2,4-pentanedione[7]

  • Sodium methoxide or another suitable base

  • Methanol or another suitable solvent

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve benzamidine hydrochloride in methanol.

  • Add a solution of sodium methoxide in methanol dropwise to the benzamidine solution to generate the free base.

  • To this mixture, add 3-chloro-2,4-pentanedione dropwise at room temperature with stirring.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient, followed by recrystallization from a suitable solvent system.

Visualizations

Synthesis_Pathway reagents Benzamidine + 3-Chloro-2,4-pentanedione intermediate Condensation Intermediate reagents->intermediate Base, Solvent (e.g., NaOMe, MeOH) product This compound intermediate->product Cyclization (Reflux)

Caption: Synthetic pathway for this compound.

Impurity_Formation start Benzamidine + 3-Chloro-2,4-pentanedione desired_product This compound start->desired_product Desired Reaction isomer Isomeric Impurity (1-(2-Phenyl-1H-imidazol-4-YL)ethanone) start->isomer Alternative Cyclization oxazole Oxazole Byproduct start->oxazole Self-Condensation of Dicarbonyl unreacted Unreacted Starting Materials start->unreacted Incomplete Reaction

Caption: Potential impurity formation pathways.

Troubleshooting_Workflow start Reaction Complete? workup Aqueous Workup start->workup Yes low_yield Low Yield? start->low_yield No tlc Analyze by TLC tlc->start multiple_spots Multiple Spots? workup->multiple_spots purify Purification Step column Column Chromatography purify->column Isomers Present recrystal Recrystallization purify->recrystal Minor Impurities column->recrystal pure_product Pure Product recrystal->pure_product low_yield->workup No optimize Optimize Reaction Conditions (Temp, Time, Stoichiometry) low_yield->optimize Yes optimize->tlc multiple_spots->purify Yes multiple_spots->pure_product No (Single Spot) identify Identify Spots (Co-spotting) multiple_spots->identify Yes identify->purify

Caption: Troubleshooting workflow for the synthesis and purification.

References

Technical Support Center: 1-(2-Phenyl-1H-imidazol-5-YL)ethanone Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) for experiments involving 1-(2-Phenyl-1H-imidazol-5-YL)ethanone.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic approach for this compound?

A1: The synthesis of this compound typically involves the reaction of an α-haloketone with benzamidine or a related precursor. A common method is the Debus-Radziszewski synthesis, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[1] For this specific molecule, a plausible route is the reaction of a 3-halo-2,4-pentanedione with benzamidine.

Q2: What are the expected spectroscopic characteristics of this compound?

A2: Spectroscopic data is crucial for confirming the identity and purity of the synthesized compound. Expected shifts and signals are summarized in the data presentation section. Key indicators include characteristic peaks for the phenyl and imidazole protons in ¹H NMR, specific carbon signals in ¹³C NMR, and vibrational bands for the carbonyl and C=N bonds in IR spectroscopy.

Q3: What are common challenges in the purification of this compound?

A3: Purification can be challenging due to the presence of starting materials, side products, and regioisomers. Common purification techniques include column chromatography on silica gel and recrystallization from appropriate solvents like ethanol or ethyl acetate. The choice of solvent is critical to obtain a pure product.

Q4: Are there known biological activities for phenyl-imidazole derivatives?

A4: Yes, phenyl-imidazole derivatives are known to exhibit a wide range of biological activities. They have been investigated as inhibitors of enzymes such as indoleamine 2,3-dioxygenase (IDO) and can modulate intracellular signaling pathways.[2][3] Their diverse pharmacological potential also includes anticancer, antimicrobial, and anti-inflammatory properties.[1][4]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield Incomplete reaction.- Ensure starting materials are pure and dry.- Optimize reaction temperature and time.- Use a suitable catalyst if applicable.
Decomposition of starting materials or product.- Run the reaction under an inert atmosphere (e.g., nitrogen or argon).- Control the reaction temperature carefully.
Incorrect stoichiometry of reactants.- Accurately measure and verify the molar ratios of all reactants.
Presence of Multiple Spots on TLC Formation of side products or regioisomers.- Optimize reaction conditions to favor the formation of the desired product.- Employ careful column chromatography for separation. Test different solvent systems.
Incomplete reaction.- Monitor the reaction progress using TLC until the starting material is consumed.
Difficulty in Product Purification Product is an oil or does not crystallize easily.- Attempt purification by column chromatography.- Try co-distillation with a high-boiling solvent to remove impurities.- Attempt to form a salt of the imidazole to facilitate crystallization.
Product is insoluble in common recrystallization solvents.- Screen a wider range of solvents or solvent mixtures for recrystallization.
Inconsistent Spectroscopic Data Presence of impurities.- Repurify the product using column chromatography or recrystallization.- Ensure the NMR solvent is free of impurities.
Incorrect product structure.- Re-evaluate the synthetic route and reaction mechanism.- Consider the possibility of regioisomer formation and use 2D NMR techniques for structural elucidation.

Data Presentation

Spectroscopic Data for this compound
Technique Observed Data
¹H NMR (400 MHz, DMSO-d₆) δ (ppm)12.85 (s, 1H, NH), 8.10 (s, 1H, Imidazole-H), 7.95 (d, J = 7.2 Hz, 2H, Phenyl-H), 7.50 (t, J = 7.4 Hz, 2H, Phenyl-H), 7.40 (t, J = 7.3 Hz, 1H, Phenyl-H), 2.55 (s, 3H, CH₃)
¹³C NMR (101 MHz, DMSO-d₆) δ (ppm)190.2 (C=O), 148.5 (C), 142.1 (C), 131.0 (CH), 130.5 (C), 129.8 (CH), 128.9 (CH), 126.3 (CH), 28.1 (CH₃)
IR (KBr) ν (cm⁻¹)3100-2800 (N-H stretch), 1660 (C=O stretch), 1580 (C=N stretch), 1450 (C=C stretch)
Mass Spec (ESI-MS) m/z187.08 [M+H]⁺

Note: The presented spectroscopic data is based on analogous compounds and predicted values. Actual experimental data may vary.

Experimental Protocols

Proposed Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • 3-Bromo-2,4-pentanedione

  • Benzamidine hydrochloride

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzamidine hydrochloride (1.0 eq) and sodium bicarbonate (2.2 eq) in ethanol.

  • Addition of α-Haloketone: To the stirred solution, add 3-bromo-2,4-pentanedione (1.0 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts. Evaporate the solvent under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford the pure this compound.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis reactants Benzamidine HCl 3-Bromo-2,4-pentanedione NaHCO3, Ethanol reaction Reflux (4-6h) reactants->reaction workup Filtration & Solvent Evaporation reaction->workup extraction Ethyl Acetate Extraction workup->extraction chromatography Silica Gel Column Chromatography extraction->chromatography characterization NMR, IR, MS chromatography->characterization product Pure Product characterization->product

Caption: A generalized workflow for the synthesis and purification of this compound.

Troubleshooting Logic

troubleshooting_logic start Low/No Product check_reaction Check Reaction Completion (TLC) start->check_reaction check_purity Check Starting Material Purity start->check_purity optimize_conditions Optimize Temp/Time check_reaction->optimize_conditions check_purity->optimize_conditions side_products Multiple Spots on TLC optimize_conditions->side_products purification_issue Difficulty in Purification side_products->purification_issue change_column Modify Column Chromatography purification_issue->change_column recrystallize Attempt Recrystallization purification_issue->recrystallize success Successful Synthesis change_column->success recrystallize->success

Caption: A decision tree for troubleshooting common issues in the synthesis of imidazole derivatives.

Potential Signaling Pathway Involvement

signaling_pathway compound This compound enzyme Target Enzyme (e.g., IDO, Kinase) compound->enzyme Inhibition pathway Signaling Pathway (e.g., MAPK, PI3K/Akt) enzyme->pathway Modulation transcription Transcription Factors (e.g., NF-κB, AP-1) pathway->transcription Activation/ Inhibition response Cellular Response (e.g., Proliferation, Apoptosis, Inflammation) transcription->response

Caption: Hypothetical signaling pathway modulation by a phenyl-imidazole derivative.

References

Technical Support Center: Enhancing the Biological Activity of Synthesized Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthesized imidazole derivatives. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Troubleshooting Guides

This section addresses common problems encountered during the synthesis and biological evaluation of imidazole derivatives.

Issue 1: Low Yield During Synthesis

Q: My imidazole synthesis resulted in a very low yield. What are the common causes and how can I improve it?

A: Low yields in imidazole synthesis can stem from several factors. Here are some common causes and troubleshooting steps:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Extend the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are no longer visible.[1] Some protocols specify refluxing for up to 12 hours.[2]

  • Suboptimal Temperature: The reaction temperature might be too low.

    • Solution: Ensure the reaction mixture is refluxing at the appropriate temperature for the solvent used (e.g., glacial acetic acid).[2]

  • Reagent Purity and Stoichiometry: Impure reagents or incorrect molar ratios can significantly impact yield.

    • Solution: Use reagents of high purity. Carefully check the stoichiometry of reactants, especially the molar ratios of the aldehyde, diketone, amine, and ammonium acetate.[2]

  • Catalyst Issues: An inefficient or deactivated catalyst can hinder the reaction.

    • Solution: For syntheses requiring a catalyst, ensure it is active and used in the correct amount. Some modern methods utilize efficient and reusable catalysts like nano-magnetic catalysts which have been shown to produce good yields.[3]

  • Work-up and Purification Losses: Significant product loss can occur during the work-up and purification steps.

    • Solution: After cooling the reaction mixture, ensure complete precipitation of the product by adding a sufficient volume of water.[2] During filtration and washing, use cold solvents to minimize product dissolution. Optimize the recrystallization solvent system to maximize crystal formation and minimize loss.

Issue 2: Poor Solubility of Synthesized Derivatives in Biological Assay Buffers

Q: My synthesized imidazole derivative has poor solubility in aqueous buffers for biological assays. How can I address this?

A: Solubility is a critical factor for obtaining reliable biological data. Here are some strategies to overcome solubility issues:

  • Co-solvents: The use of a biocompatible co-solvent is a common approach.

    • Solution: Prepare a stock solution of your compound in an organic solvent like Dimethyl Sulfoxide (DMSO) and then dilute it in the aqueous assay medium.[2] It is crucial to keep the final DMSO concentration low (typically <1%) to avoid solvent-induced cytotoxicity.

  • Salt Formation: Converting the imidazole derivative to a salt can enhance its aqueous solubility.

    • Solution: The basic nitrogen atoms in the imidazole ring can be protonated to form water-soluble salts.[4] This can be achieved by treating the compound with a suitable acid.

  • Structural Modification: If solubility issues persist and are a recurring problem for a series of analogs, consider structural modifications in future synthesis designs.

    • Solution: Incorporate polar functional groups or ionizable moieties into the molecular structure to improve aqueous solubility. The imidazole ring itself can improve pharmacokinetic characteristics due to its polar and ionizable nature.[5]

Issue 3: Unexpected or Lack of Biological Activity

Q: My synthesized imidazole derivative is showing no activity, or the activity is much lower than expected. What could be the reason?

A: Several factors can contribute to a lack of biological activity. Consider the following:

  • Compound Purity: Impurities can interfere with the biological assay or the active compound might be present in a very low concentration.

    • Solution: Ensure the purity of your compound using analytical techniques like NMR, Mass Spectrometry, and HPLC.[6][7] Repurify the compound if necessary.

  • Incorrect Stereochemistry: If the target molecule has chiral centers, the biological activity might be specific to one stereoisomer.

    • Solution: Characterize the stereochemistry of your synthesized compound. If it's a racemic mixture, consider chiral separation or stereoselective synthesis.

  • Compound Stability: The compound might be degrading in the assay medium.

    • Solution: Assess the stability of your compound under the assay conditions (pH, temperature, light exposure).[6] HPLC can be used to monitor the compound's integrity over time.[6]

  • Mechanism of Action: The chosen assay may not be appropriate for the compound's mechanism of action.

    • Solution: Imidazole derivatives exhibit a wide range of biological activities through various mechanisms, including enzyme inhibition (e.g., aurora kinase, topoisomerase II), disruption of cell wall synthesis, and interference with DNA replication.[2][8] Consider screening your compound in a broader panel of assays to identify its potential targets.

  • Cell Permeability: The compound may not be reaching its intracellular target.

    • Solution: Evaluate the physicochemical properties of your compound, such as lipophilicity (LogP), which influences cell membrane permeability. ADME (Absorption, Distribution, Metabolism, and Excretion) predictions can provide insights into the compound's drug-like properties.[8]

Frequently Asked Questions (FAQs)

Q1: What are the key characterization techniques for synthesized imidazole derivatives?

A1: Comprehensive characterization is crucial to confirm the structure and purity of your synthesized compounds. The most common techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To elucidate the molecular structure.[2][7]

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.[7]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the presence of key functional groups.[2][7]

  • Elemental Analysis (CHN Analysis): To determine the elemental composition and confirm the empirical formula.[6][7]

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.[6]

Q2: How do I perform a cytotoxicity assay for my imidazole derivatives?

A2: A common method to assess cytotoxicity is the MTS or MTT assay, which measures cell viability.[2][8]

  • General Protocol:

    • Cell Seeding: Plate a suitable cell line (e.g., HFF-1 for general cytotoxicity, or specific cancer cell lines like HeLa or MCF-7) in a 96-well plate and allow them to adhere overnight.[2]

    • Compound Treatment: Prepare serial dilutions of your imidazole derivatives (typically from a DMSO stock solution) in the cell culture medium. Replace the old medium with the medium containing your compounds. Include appropriate controls (negative control: medium with DMSO; positive control: a known cytotoxic agent).[2]

    • Incubation: Incubate the cells with the compounds for a specific period (e.g., 24 or 48 hours).[2]

    • MTS/MTT Addition: Add the MTS or MTT reagent to each well and incubate for a few hours to allow for the conversion of the reagent into a colored formazan product by viable cells.[2]

    • Absorbance Measurement: Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength (e.g., 492 nm for MTS).[2]

    • Data Analysis: Calculate the percentage of cell viability relative to the negative control. The IC50 value (the concentration at which 50% of cell growth is inhibited) can then be determined.

Q3: What are some known signaling pathways affected by imidazole derivatives?

A3: Imidazole derivatives have been shown to interact with various signaling pathways, contributing to their diverse biological activities. Some examples include:

  • Cancer:

    • Aurora Kinase Inhibition: Leading to cell cycle arrest and apoptosis.[8]

    • Topoisomerase II Inhibition: Interfering with DNA replication and repair, inducing apoptosis.[2][8]

    • p38 Signaling Pathway Activation: Involved in cellular responses to stress, inflammation, and apoptosis.[8]

    • BRAF Inhibition: Targeting a key protein in the MAPK/ERK signaling pathway, relevant in certain cancers like melanoma.[9]

  • Inflammation:

    • COX-2 Enzyme Inhibition: Reducing the production of prostaglandins involved in inflammation.[8]

  • Antimicrobial Activity:

    • Disruption of Cell Wall Synthesis: Weakening the bacterial cell wall.[2]

    • Inhibition of Protein Synthesis: Halting essential protein production in bacteria.[2]

    • Interference with DNA Replication: Preventing bacterial proliferation.[2]

Data Presentation

Table 1: In Vitro Anticancer Activity of Selected Imidazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of ActionReference
Compound C12 MDA-MB-231 (Breast Cancer)0.38Aurora Kinase Inhibition[8]
PC3 (Prostate Cancer)1.09Aurora Kinase Inhibition[8]
SH-SY5Y (Neuroblastoma)0.77Aurora Kinase Inhibition[8]
Compound C15 A375 (Human Melanoma)16.1Not Determined[8]
B16 (Mouse Melanoma)31.6Not Determined[8]
Compound 6 HCT-15 (Colon Cancer)0.08 - 0.2Not Specified[9]
HT29 (Colon Cancer)0.08 - 0.2Not Specified[9]
HeLa (Cervical Cancer)0.08 - 0.2Not Specified[9]
MDA-MB-468 (Breast Cancer)0.08 - 0.2Not Specified[9]
Compound 22 A549 (Lung Cancer)0.15Not Specified[9]
HeLa (Cervical Cancer)0.21Not Specified[9]
HepG2 (Liver Cancer)0.33Not Specified[9]
MCF-7 (Breast Cancer)0.17Not Specified[9]

Table 2: Minimum Inhibitory Concentration (MIC) of Imidazole Derivatives Against Bacterial Strains

CompoundS. aureus (MIC µg/mL)MRSA (MIC µg/mL)E. coli (MIC µg/mL)P. aeruginosa (MIC µg/mL)A. baumannii (MIC µg/mL)Reference
HL1 2.44 - 50002.44 - 50002.44 - 50002.44 - 50002.44 - 5000[2]
HL2 2.44 - 50002.44 - 50002.44 - 50002.44 - 50002.44 - 5000[2]
Vancomycin 0.02 - 100.02 - 10N/ANot ActiveNot Active[2]
Ciprofloxacin 0.02 - 100.02 - 100.02 - 100.02 - 100.02 - 10[2]

Note: The MIC values for HL1 and HL2 are presented as a range as per the source.

Experimental Protocols

1. General Synthesis of 2,4,5-Trisubstituted Imidazole Derivatives (Debus-Radziszewski Reaction)

This protocol is a generalized procedure based on the synthesis of compounds HL1 and HL2.[2]

  • Reagents:

    • An appropriate aldehyde (e.g., 2-Hydroxy-1-naphthaldehyde) (1 mmol)

    • A 1,2-diketone (e.g., Benzil) (1.1 mmol)

    • An aniline derivative (e.g., 4-methylaniline or 4-methoxyaniline) (4 mmol)

    • Ammonium acetate (10 mmol)

    • Glacial acetic acid (10 mL)

  • Procedure:

    • Combine the aldehyde, 1,2-diketone, aniline derivative, and ammonium acetate in a round-bottom flask containing glacial acetic acid.

    • Reflux the reaction mixture under an inert atmosphere (e.g., argon) for 12 hours.

    • After 12 hours, cool the reaction mixture to room temperature.

    • Dilute the mixture with water (e.g., 20 mL) to precipitate the solid product.

    • Collect the solid by filtration.

    • Wash the collected precipitate with 10% acetic acid and then with water.

    • Dry the final product.

    • Characterize the product using NMR, FT-IR, and Mass Spectrometry.

2. Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the determination of MIC using a broth microdilution method.

  • Materials:

    • Synthesized imidazole derivatives

    • Bacterial strains (e.g., S. aureus, E. coli)

    • Cation-adjusted Mueller-Hinton broth (CAMHB)

    • 96-well microtiter plates

    • Standard antibiotics for control (e.g., Vancomycin, Ciprofloxacin)

  • Procedure:

    • Prepare a stock solution of the imidazole derivatives in DMSO.

    • Perform two-fold serial dilutions of the compounds in CAMHB in a 96-well plate to achieve a range of concentrations (e.g., 5000 to 2.44 µg/mL).[2]

    • Prepare a bacterial inoculum standardized to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Add the standardized bacterial suspension to each well containing the diluted compounds.

    • Include a growth control (broth + bacteria, no compound) and a sterility control (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_bioassay Biological Evaluation synthesis Imidazole Derivative Synthesis purification Purification (Filtration, Washing, Recrystallization) synthesis->purification nmr NMR purification->nmr purity Purity Check (HPLC) nmr->purity ms Mass Spec ms->purity ftir FT-IR ftir->purity cytotoxicity Cytotoxicity Assay (e.g., MTS/MTT) purity->cytotoxicity antimicrobial Antimicrobial Assay (e.g., MIC) purity->antimicrobial mechanism Mechanism of Action Studies cytotoxicity->mechanism antimicrobial->mechanism

Caption: Experimental workflow for synthesis, characterization, and biological evaluation of imidazole derivatives.

signaling_pathway cluster_cancer Anticancer Mechanisms imidazole Imidazole Derivative aurora Aurora Kinase imidazole->aurora inhibits topoisomerase Topoisomerase II imidazole->topoisomerase inhibits braf BRAF imidazole->braf inhibits cell_cycle Cell Cycle Arrest aurora->cell_cycle dna_damage DNA Damage topoisomerase->dna_damage apoptosis Apoptosis braf->apoptosis cell_cycle->apoptosis dna_damage->apoptosis troubleshooting_logic start Experiment Start synthesis Synthesis Step start->synthesis yield_check Low Yield? synthesis->yield_check troubleshoot_yield Troubleshoot Synthesis: - Check Reagents - Extend Reaction Time - Optimize Temperature yield_check->troubleshoot_yield Yes bioassay Biological Assay yield_check->bioassay No troubleshoot_yield->synthesis activity_check Low/No Activity? bioassay->activity_check troubleshoot_activity Troubleshoot Assay: - Check Purity - Assess Solubility - Verify Assay Choice activity_check->troubleshoot_activity Yes end Successful Outcome activity_check->end No troubleshoot_activity->bioassay

References

Technical Support Center: Characterization of 1-(2-Phenyl-1H-imidazol-5-YL)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the characterization of 1-(2-Phenyl-1H-imidazol-5-YL)ethanone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the expected challenges in the synthesis of this compound?

A1: The synthesis of substituted imidazoles can present challenges such as low yields, the formation of side products, and difficulties in purification. The Radziszewski reaction and its variations are common methods for synthesizing 2,4,5-trisubstituted imidazoles. Key challenges include controlling the reaction conditions to minimize the formation of isomeric impurities and optimizing the purification strategy to isolate the desired product with high purity.

Q2: How does tautomerism of the imidazole ring affect its characterization?

A2: The imidazole ring of this compound can exhibit tautomerism, where the proton on the nitrogen atom can shift between the two nitrogen atoms. This can lead to broadened peaks in the ¹H NMR spectrum, particularly for the N-H proton. In some cases, it may also result in the appearance of two distinct sets of signals for the imidazole ring protons if the tautomeric exchange is slow on the NMR timescale. It is important to use appropriate NMR solvents and consider temperature-dependent NMR studies to investigate this phenomenon.

Q3: What are the recommended storage conditions for this compound?

A3: As with many functionalized imidazole derivatives, it is recommended to store this compound in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. The compound's stability to air and moisture should be evaluated, especially if it is to be stored for extended periods.

Troubleshooting Guides

Synthesis and Purification
Issue Possible Cause Troubleshooting Steps
Low reaction yield Incomplete reaction, side reactions, or product degradation.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.- Ensure all reagents and solvents are pure and dry.- Optimize the reaction temperature and catalyst concentration.
Difficult purification by column chromatography The compound may be too polar, leading to streaking on the silica gel column.- Use a different stationary phase, such as alumina.- Employ a gradient elution system with a polar solvent system (e.g., dichloromethane/methanol or ethyl acetate/methanol).- Consider purification by recrystallization from a suitable solvent system.
Presence of multiple spots on TLC after purification Isomeric impurities or degradation of the product on the TLC plate.- Use a different TLC solvent system to achieve better separation.- Spot the sample and run the TLC plate immediately to minimize degradation.- Confirm the identity of the spots by techniques such as LC-MS.
Spectroscopic Characterization
Technique Issue Possible Cause Troubleshooting Steps
¹H NMR Broad or absent N-H proton signal Rapid proton exchange with residual water in the solvent or tautomerism.- Use a deuterated solvent that is rigorously dried.- Add a drop of D₂O to the NMR tube to confirm the N-H proton signal by exchange.- Acquire the spectrum at a lower temperature to slow down the exchange process.
¹H NMR Complex aromatic region Overlapping signals from the phenyl and imidazole rings.- Acquire a 2D NMR spectrum (e.g., COSY, HSQC) to aid in the assignment of protons.- Compare the spectrum with predicted chemical shifts from NMR prediction software.
Mass Spec Low intensity or absent molecular ion peak Fragmentation of the molecule in the ion source.- Use a soft ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI).- Optimize the ionization source parameters to minimize fragmentation.
Purity Analysis (HPLC)
Issue Possible Cause Troubleshooting Steps
Poor peak shape (tailing) Interaction of the basic imidazole nitrogen with acidic silanol groups on the stationary phase.- Use a C8 or C18 column with end-capping.- Add a competing base, such as triethylamine (0.1%), to the mobile phase.- Adjust the pH of the mobile phase to be 2-3 units below the pKa of the imidazole nitrogen.
Poor resolution between the main peak and impurities Inappropriate mobile phase composition or column.- Optimize the mobile phase by varying the ratio of organic solvent to aqueous buffer.- Try a different organic modifier (e.g., acetonitrile instead of methanol).- Use a column with a different stationary phase or a smaller particle size for higher efficiency.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄).

  • ¹H NMR Acquisition :

    • Acquire a standard ¹H NMR spectrum.

    • Expected signals: aromatic protons from the phenyl and imidazole rings, a singlet for the acetyl methyl group, and a broad singlet for the N-H proton of the imidazole ring.

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Expected signals: carbons of the phenyl and imidazole rings, the carbonyl carbon of the ethnone group, and the methyl carbon of the acetyl group.

High-Performance Liquid Chromatography (HPLC)
  • HPLC System : A standard HPLC system with a UV detector.

  • Column : A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.[1][2]

  • Mobile Phase : A mixture of an aqueous buffer (e.g., 0.025 M KH₂PO₄ adjusted to pH 3.2 with phosphoric acid) and an organic solvent (e.g., methanol or acetonitrile).[1][2] A common starting gradient could be 30-70% organic solvent over 10 minutes.

  • Flow Rate : 1.0 mL/min.[1][2]

  • Detection : UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm or a wavelength determined by UV-Vis spectroscopy).

  • Sample Preparation : Prepare a stock solution of the compound in the mobile phase or a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL. Dilute as necessary.

Mass Spectrometry (MS)
  • Ionization Source : Electrospray ionization (ESI) is recommended for this polar molecule.

  • Mode : Positive ion mode is likely to be more sensitive due to the basic nitrogen atoms in the imidazole ring.

  • Analysis :

    • Look for the protonated molecule [M+H]⁺.

    • Analyze the fragmentation pattern to confirm the structure. Expected fragments may arise from the loss of the acetyl group or cleavage of the imidazole ring.

Quantitative Data Summary

The following tables provide hypothetical but expected data for this compound based on the analysis of similar compounds.[3][4][5]

Table 1: Expected ¹H NMR Chemical Shifts (in DMSO-d₆)

Proton Expected Chemical Shift (ppm) Multiplicity
N-H (imidazole)12.0 - 13.0br s
Phenyl-H (ortho)7.8 - 8.0m
Phenyl-H (meta, para)7.3 - 7.6m
Imidazole-H7.9 - 8.2s
-COCH₃2.4 - 2.6s

Table 2: Expected ¹³C NMR Chemical Shifts (in DMSO-d₆)

Carbon Expected Chemical Shift (ppm)
C=O190 - 195
Imidazole C2145 - 150
Imidazole C4/C5120 - 140
Phenyl C (quaternary)128 - 132
Phenyl CH125 - 130
-COCH₃25 - 30

Table 3: Example HPLC Method Parameters

Parameter Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% to 90% B in 15 min
Flow Rate 1.0 mL/min
Detection 254 nm
Expected Retention Time 5 - 10 min

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_analysis Data Analysis synthesis Synthesis of Crude Product purification Purification (Column Chromatography/Recrystallization) synthesis->purification nmr NMR (¹H, ¹³C) purification->nmr Pure Sample ms Mass Spectrometry purification->ms hplc HPLC (Purity) purification->hplc structure_confirmation Structure Confirmation nmr->structure_confirmation ms->structure_confirmation purity_assessment Purity Assessment hplc->purity_assessment

Caption: Experimental workflow for this compound.

troubleshooting_hplc start HPLC Analysis Issue peak_tailing Poor Peak Shape (Tailing)? start->peak_tailing poor_resolution Poor Resolution? peak_tailing->poor_resolution No add_additive Add Triethylamine (0.1%) to Mobile Phase peak_tailing->add_additive Yes optimize_gradient Optimize Mobile Phase Gradient poor_resolution->optimize_gradient Yes end Problem Solved poor_resolution->end No change_ph Adjust Mobile Phase pH add_additive->change_ph use_endcapped_column Use End-Capped Column change_ph->use_endcapped_column use_endcapped_column->end change_organic Change Organic Solvent (ACN/MeOH) optimize_gradient->change_organic change_column Use Different Column (e.g., smaller particles) change_organic->change_column change_column->end

Caption: Troubleshooting guide for HPLC analysis issues.

References

Validation & Comparative

Comparative Analysis of 1-(2-Phenyl-1H-imidazol-5-YL)ethanone and a Structural Isomer

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the structural and physicochemical properties of 1-(2-Phenyl-1H-imidazol-5-YL)ethanone and its structural isomer, 1-[4-(1H-imidazol-1-yl)phenyl]ethanone. Due to the limited availability of experimental data for this compound, this guide will leverage comprehensive data available for its isomer to provide a robust comparative framework for researchers, scientists, and drug development professionals.

Structural Confirmation and Physicochemical Properties

The precise structure of an organic compound is fundamental to understanding its chemical reactivity and biological activity. While both compounds share the same molecular formula (C₁₁H₁₀N₂O) and molecular weight (186.21 g/mol ), the arrangement of their atoms differs, leading to distinct chemical entities.

This compound (CAS: 10045-68-8) features a phenyl group at the 2-position and an acetyl group at the 5-position of the imidazole ring. In contrast, 1-[4-(1H-imidazol-1-yl)phenyl]ethanone (CAS: 10041-06-2) has an imidazol-1-yl group attached to a phenyl ring at the 4-position of the phenyl ring, which in turn bears an acetyl group.

Below is a table summarizing the key physicochemical properties of the two compounds.

PropertyThis compound1-[4-(1H-imidazol-1-yl)phenyl]ethanone
CAS Number 10045-68-810041-06-2[1][2][3][4]
Molecular Formula C₁₁H₁₀N₂OC₁₁H₁₀N₂O[1][4]
Molecular Weight 186.21 g/mol 186.21 g/mol [3]
Appearance Not specifiedWhite to light yellow powder/crystal[2][3]
Melting Point Not specified112-114 °C[3]
Boiling Point Not specified369 °C[3]
Water Solubility Not specified>27.9 µg/mL[3]
Density Not specified1.13 g/cm³[3]

Spectroscopic Data for Structural Elucidation

Detailed spectroscopic data is available for 1-[4-(1H-imidazol-1-yl)phenyl]ethanone, providing a benchmark for the characterization of related imidazole derivatives.

Table of Spectroscopic Data for 1-[4-(1H-imidazol-1-yl)phenyl]ethanone monohydrate

Spectroscopy Data
¹H NMR (400 MHz, CDCl₃) δ 8.09 (d), 7.95 (s), 7.51 (d), 7.35 (s), 7.25 (s), and 1.62 (s)[5]
¹³C NMR (400 MHz, CDCl₃) δ 196.5 (carbonyl CO), 140.8, 135.8, 135.4, 131.2, 130.4, 120.7, 117.7, 26.61 (CH₃)[5]
IR (ATR, cm⁻¹) 3202 (water of crystallization), 2222 (C-H), 1665 (C=O), 1606 (C=N), 1530 (N-C), 956 (C=C), 814 (para-substituted benzene)[5]

Experimental Protocols

Synthesis of 1-[4-(1H-imidazol-1-yl)phenyl]ethanone[5]

A modified method involves the reaction of imidazole with para-chloroacetophenone in a suitable solvent such as DMSO at an elevated temperature. The reaction mixture is stirred for a specified period, followed by purification to isolate the desired product.

Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_purification Purification imidazole Imidazole heating Heat and Stir imidazole->heating p_chloroacetophenone para-Chloroacetophenone p_chloroacetophenone->heating dmso DMSO (solvent) dmso->heating tlc Thin Layer Chromatography (TLC) heating->tlc Reaction Mixture column_chromatography Column Chromatography tlc->column_chromatography crystallization Recrystallization column_chromatography->crystallization final_product 1-[4-(1H-imidazol-1-yl)phenyl]ethanone crystallization->final_product Pure Product G LPS LPS (Lipopolysaccharide) TLR4 TLR4 LPS->TLR4 activates p38_MAPK p38 MAP Kinase TLR4->p38_MAPK activates NF_kB NF-κB p38_MAPK->NF_kB activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF_kB->Pro_inflammatory_Cytokines induces expression Imidazole_Derivative Imidazole Derivative Imidazole_Derivative->p38_MAPK inhibits

References

A Comparative Analysis of the Antifungal Potential of 1-(2-Phenyl-1H-imidazol-5-YL)ethanone Analogues and Fluconazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel antifungal agents to combat the growing threat of resistant fungal infections, imidazole derivatives continue to be a focal point of extensive research. This guide provides a comparative overview of the antifungal activity of compounds structurally related to 1-(2-Phenyl-1H-imidazol-5-YL)ethanone and the widely used antifungal drug, fluconazole. While direct comparative experimental data for this compound is not publicly available, this analysis of its close analogues offers valuable insights into the potential efficacy of this class of compounds.

The data presented is collated from studies on structurally similar phenyl-imidazole derivatives, providing a basis for understanding their structure-activity relationships and antifungal spectrum in relation to fluconazole.

Quantitative Antifungal Activity: A Comparative Snapshot

The antifungal efficacy of a compound is primarily quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an agent that inhibits the visible growth of a microorganism. The following table summarizes the MIC values of representative phenyl-imidazole derivatives against various fungal strains, with fluconazole as the reference standard.

Compound/DrugFungal StrainMIC (µg/mL)Reference
1-[2-(2,4-dichlorobenzyloxy)phenyl]-2-(1H-imidazol-1-yl)ethanone hydrochloride Candida albicans0.5-2[1]
Candida glabrata1-4[1]
Candida krusei2-8[1]
Aspergillus fumigatus4-16[1]
Fluconazole Candida albicans0.25-2[1]
Candida glabrata8-64[1]
Candida krusei16-64[1]
Aspergillus fumigatus>64[1]
Imidazole Derivative 31 Candida albicans (Fluconazole-resistant)8[2]
Imidazole Derivative 42 Candida albicans (Fluconazole-resistant)8[2]
Fluconazole Candida albicans (Fluconazole-resistant)>64[2]

Note: The presented data is for illustrative purposes, based on structurally similar compounds. The antifungal activity of this compound may vary.

Mechanism of Action: The Azole Antifungal Pathway

Fluconazole, a triazole antifungal, exerts its effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is a critical component in the biosynthesis of ergosterol, an essential sterol in the fungal cell membrane that is analogous to cholesterol in mammalian cells. The inhibition of lanosterol 14α-demethylase leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols. This disruption of the cell membrane's integrity and function ultimately inhibits fungal growth and replication. It is hypothesized that phenyl-imidazole derivatives, as azole compounds, share a similar mechanism of action.

Azole_Antifungal_Pathway Mechanism of Action of Azole Antifungals Lanosterol Lanosterol Lanosterol_14a_demethylase Lanosterol 14α-demethylase (Fungal Cytochrome P450) Lanosterol->Lanosterol_14a_demethylase Substrate Ergosterol Ergosterol Lanosterol_14a_demethylase->Ergosterol Catalyzes conversion Fungal_Growth_Inhibition Inhibition of Fungal Growth Lanosterol_14a_demethylase->Fungal_Growth_Inhibition Leads to Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane Essential component Fungal_Cell_Membrane->Fungal_Growth_Inhibition Disruption leads to Azole_Antifungals Azole Antifungals (e.g., Fluconazole, Imidazole Derivatives) Azole_Antifungals->Lanosterol_14a_demethylase Inhibits

Caption: Mechanism of action of azole antifungals.

Experimental Protocols: Determining Antifungal Susceptibility

The in vitro antifungal activity of the compounds is typically determined using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of Fungal Inoculum:

  • Fungal strains are cultured on an appropriate agar medium, such as Sabouraud Dextrose Agar, at 35°C for 24-48 hours.

  • Colonies are then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 colony-forming units (CFU)/mL.

  • The suspension is further diluted in RPMI-1640 medium to obtain the final inoculum concentration.

2. Broth Microdilution Assay:

  • The antifungal compounds and fluconazole are serially diluted in RPMI-1640 medium in a 96-well microtiter plate.

  • The standardized fungal inoculum is added to each well.

  • The plates are incubated at 35°C for 24-48 hours.

3. Determination of Minimum Inhibitory Concentration (MIC):

  • The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of visible fungal growth compared to the growth in the drug-free control well.

Antifungal_Susceptibility_Workflow Workflow for Antifungal Susceptibility Testing cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Fungal_Culture Fungal Strain Culture (e.g., on Sabouraud Dextrose Agar) Inoculum_Prep Inoculum Preparation (0.5 McFarland Standard) Fungal_Culture->Inoculum_Prep Inoculation Inoculation of Microtiter Plate Inoculum_Prep->Inoculation Compound_Dilution Serial Dilution of Antifungal Compounds Compound_Dilution->Inoculation Incubation Incubation (35°C, 24-48h) Inoculation->Incubation MIC_Determination Visual or Spectrophotometric Reading of Growth Inhibition Incubation->MIC_Determination Result Determination of MIC Value MIC_Determination->Result

Caption: Experimental workflow for antifungal susceptibility testing.

Conclusion

The exploration of phenyl-imidazole derivatives as potential antifungal agents reveals a promising avenue for the development of new therapeutics. The comparative data on structurally similar compounds suggest that certain derivatives can exhibit potent antifungal activity, in some cases comparable or superior to fluconazole, particularly against resistant strains. The shared azole scaffold points towards a similar mechanism of action centered on the disruption of ergosterol biosynthesis.

Further research, including the synthesis and direct antifungal evaluation of this compound, is warranted to fully elucidate its potential as a novel antifungal candidate. The methodologies and comparative data presented in this guide provide a foundational framework for such future investigations.

References

The Evolving Landscape of Phenyl-Imidazoles: A Comparative Guide to Structure-Activity Relationships in Anticancer Research

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the structure-activity relationships (SAR) of 1-(2-Phenyl-1H-imidazol-5-YL)ethanone analogs and related 2-phenyl-imidazole derivatives reveals critical insights for the development of novel anticancer agents. This guide synthesizes findings from multiple studies to provide a comparative analysis of their biological activities, supported by experimental data and detailed methodologies.

The imidazole ring is a key pharmacophore in a multitude of clinically used drugs and a focal point in the design of new therapeutic agents due to its diverse biological activities, including anticancer properties.[1][2] Modifications to the substituents on the 2-phenyl-1H-imidazole scaffold have been shown to significantly influence the cytotoxic and mechanistic profiles of these compounds. This guide will explore these relationships, offering a valuable resource for researchers in medicinal chemistry and drug discovery.

Comparative Analysis of Anticancer Activity

The anticancer activity of 2-phenyl-imidazole derivatives has been evaluated against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric for comparison. The following table summarizes the IC50 values for a selection of 2-phenyl-imidazole analogs from various studies.

Compound ID/ReferenceCore Scaffold ModificationCancer Cell LineIC50 (µM)
Compound 4f[3] 2-ethyl-1-(4-bromophenyl)-1H-imidazoleA549 (Lung)6.60
HeLa (Cervical)3.24
SGC-7901 (Gastric)5.37
Compound 4j[3] 2-ethyl-1-(4-aminophenyl)-1H-imidazoleHeLa (Cervical)7.42
Compound 9j'[4] Imidazole-chalcone derivativeA549 (Lung)7.05
Compound 9g[4] Imidazole-chalcone derivativeA549 (Lung)Varies
Compound 35[5] 2-phenyl benzimidazole derivativeMCF-7 (Breast)3.37
Compound 36[5] 2-phenyl benzimidazole derivativeMCF-7 (Breast)6.30
Compound 37[5] Benzimidazole-pyrazole derivativeA549 (Lung)2.2
Compound 38[5] Benzimidazole-pyrazole derivativeA549 (Lung)2.8
Compound 44[5] Thiazole-benzimidazole derivativeMCF-7 (Breast)6.30
Compound 45[5] Thiazole-benzimidazole derivativeMCF-7 (Breast)5.96
KIM-161[6] (Z)-N-benzyl-4-[4-(4-methoxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-imidazol-1-yl]phenylacetamideHCT116 (Colon)0.294
HL60 (Leukemia)0.362
Compound 17[7] 2-chloro-4-(1-phenylethyl)quinazolineA549 (Lung)0.027
Compound 4e[8] 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine bearing sulfonamideMCF-7 (Breast)1-10
Compound 4f[8] 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine bearing sulfonamideSK-MEL-28 (Melanoma)1-10

Structure-Activity Relationship Insights:

From the compiled data, several key SAR trends can be deduced for 2-phenyl-imidazole and related scaffolds:

  • Substitution on the Phenyl Ring: The nature and position of substituents on the 2-phenyl ring play a crucial role in determining anticancer potency. For instance, in a series of 1-(4-substituted phenyl)-2-ethyl imidazole derivatives, a bromine substituent at the para position (compound 4f) demonstrated superior activity across multiple cell lines compared to other halogen substitutions.[3] An amino group at the para position (compound 4j) also showed notable activity against HeLa cells.[3]

  • Modifications at the 1-position: The group attached to the N1 position of the imidazole ring significantly impacts activity. The introduction of a 4-bromophenyl group in compound 4f led to potent cytotoxicity.[3]

  • Fusion with other Heterocyclic Rings: The fusion of the imidazole core with other heterocyclic systems, such as in benzimidazoles and imidazo[1,2-b]pyridazines, has yielded compounds with potent anticancer activities.[5][8] For example, compounds 4e and 4f, which feature a tetrahydroimidazo[1,2-b]pyridazine core, exhibited excellent activities against breast and melanoma cancer cell lines.[8]

  • Introduction of Chalcone Moieties: Hybrid molecules incorporating an imidazole-chalcone scaffold have emerged as promising tubulin polymerization inhibitors.[4]

  • Kinase Inhibitor Scaffolds: Many potent anticancer imidazole derivatives are designed as kinase inhibitors, targeting enzymes like EGFR and VEGFR.[5]

Experimental Protocols

The evaluation of the anticancer activity of these compounds typically involves a series of in vitro assays. A standard experimental workflow is outlined below.

G General Workflow for In Vitro Anticancer Drug Screening cluster_0 Compound Preparation cluster_1 Cell Culture cluster_2 Cytotoxicity Assay cluster_3 Data Analysis Compound_Synthesis Synthesis of Analogs Compound_Purification Purification & Characterization Compound_Synthesis->Compound_Purification Stock_Solution Preparation of Stock Solutions Compound_Purification->Stock_Solution Compound_Treatment Treatment of Cells with Compounds Stock_Solution->Compound_Treatment Cell_Line_Selection Selection of Cancer Cell Lines Cell_Maintenance Cell Seeding & Maintenance Cell_Line_Selection->Cell_Maintenance Cell_Maintenance->Compound_Treatment Incubation Incubation (e.g., 48-72h) Compound_Treatment->Incubation MTT_Assay MTT/SRB Assay Incubation->MTT_Assay Data_Acquisition Absorbance Reading MTT_Assay->Data_Acquisition IC50_Calculation Calculation of IC50 Values Data_Acquisition->IC50_Calculation SAR_Analysis Structure-Activity Relationship Analysis IC50_Calculation->SAR_Analysis

Figure 1: A generalized workflow for the in vitro screening of anticancer compounds.

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[9]

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized imidazole analogs. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are also included.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 values are determined by plotting the percentage of viability against the log of the compound concentration.

Signaling Pathways and Mechanisms of Action

The anticancer effects of 2-phenyl-imidazole derivatives are often attributed to their ability to interfere with specific cellular signaling pathways. Two common mechanisms are the inhibition of tubulin polymerization and the inhibition of receptor tyrosine kinases (RTKs) such as EGFR and VEGFR.

G Tubulin Polymerization Inhibition Pathway Imidazole_Analog Imidazole Analog Tubulin_Dimers α/β-Tubulin Dimers Imidazole_Analog->Tubulin_Dimers Binds to Colchicine Site Microtubule_Polymerization Microtubule Polymerization Imidazole_Analog->Microtubule_Polymerization Inhibits Tubulin_Dimers->Microtubule_Polymerization Microtubule_Dynamics Disruption of Microtubule Dynamics Microtubule_Polymerization->Microtubule_Dynamics Mitotic_Spindle Defective Mitotic Spindle Microtubule_Dynamics->Mitotic_Spindle Cell_Cycle_Arrest G2/M Phase Arrest Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Figure 2: Proposed mechanism of action for tubulin-inhibiting imidazole analogs.

Some imidazole-chalcone derivatives have been shown to induce cell cycle arrest at the G2/M phase and promote apoptosis by inhibiting tubulin polymerization.[4] These compounds often bind to the colchicine-binding site on β-tubulin, thereby disrupting microtubule dynamics, which is essential for cell division.

G EGFR/VEGFR Signaling Inhibition Ligand Growth Factor (e.g., EGF, VEGF) RTK Receptor Tyrosine Kinase (EGFR/VEGFR) Ligand->RTK Dimerization Receptor Dimerization & Autophosphorylation RTK->Dimerization Imidazole_Analog Imidazole Analog Imidazole_Analog->RTK Inhibits ATP Binding Downstream_Signaling Downstream Signaling Cascades (e.g., RAS/MAPK, PI3K/AKT) Dimerization->Downstream_Signaling Cellular_Responses Cell Proliferation, Survival, Angiogenesis Downstream_Signaling->Cellular_Responses

Figure 3: Inhibition of receptor tyrosine kinase signaling by imidazole analogs.

Other 2-phenyl-imidazole derivatives function as inhibitors of receptor tyrosine kinases like EGFR and VEGFR.[5] By blocking the ATP-binding site of these kinases, the compounds prevent their activation and subsequent downstream signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis.

Conclusion

The this compound scaffold and its analogs represent a promising area for the development of novel anticancer agents. The structure-activity relationship studies highlighted in this guide demonstrate that strategic modifications to the core structure can lead to compounds with potent and selective anticancer activity. Future research should focus on optimizing these scaffolds to improve their pharmacological profiles and further elucidate their mechanisms of action to identify novel therapeutic targets. The experimental protocols and pathway diagrams provided herein offer a foundational framework for researchers to design and evaluate the next generation of imidazole-based anticancer drugs.

References

A Comparative Analysis of the Biological Efficacy of 2-Phenylimidazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological effects of 2-phenylimidazole derivatives, a class of heterocyclic compounds with significant therapeutic potential. Due to the limited specific data on 1-(2-Phenyl-1H-imidazol-5-YL)ethanone, this document will focus on the broader class of 2-phenylimidazole and related benzimidazole derivatives. The imidazole core is a key feature in many natural products and synthetic drugs, exhibiting a wide range of biological activities including anticancer, antifungal, and anti-inflammatory properties. This guide will objectively compare the performance of representative 2-phenylimidazole derivatives against established therapeutic agents in these key areas, supported by experimental data and detailed methodologies.

Anticancer Activity

The anticancer potential of imidazole-based compounds is a significant area of research. These compounds can interact with various biological targets to inhibit cancer cell growth. For instance, some derivatives of 2-phenylimidazo[2,1-b]benzothiazole have been shown to target the Met receptor tyrosine kinase (RTK) signaling pathway, which is crucial in many cancers.

Comparative Analysis of Cytotoxicity

The following table summarizes the cytotoxic activity of novel 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivatives bearing sulfonamides against various human cancer cell lines. The activity is compared with standard anticancer agents, 5-Fluorouracil and Etoposide.

CompoundA-549 (Lung) IC₅₀ (µM)Hs-683 (Glioma) IC₅₀ (µM)MCF-7 (Breast) IC₅₀ (µM)SK-MEL-28 (Melanoma) IC₅₀ (µM)B16-F10 (Melanoma) IC₅₀ (µM)Reference
4e (2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivative)8.98.69.89.29.4[1]
4f (2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivative)12.311.210.211.510.8[1]
5-Fluorouracil (Standard)9.18.99.89.59.2[1]
Etoposide (Standard)8.58.29.18.98.7[1]

IC₅₀: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[2][3] Metabolically active cells reduce the yellow MTT to a purple formazan product.[4] The intensity of the purple color is directly proportional to the number of viable cells.[3]

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 2-phenylimidazole derivatives, 5-Fluorouracil) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 3-4 hours at 37°C.[4]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ value is determined from the dose-response curve.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Data Acquisition & Analysis Seed Seed cells in 96-well plate Incubate1 Incubate 24h (37°C, 5% CO2) Seed->Incubate1 AddCmpd Add test compounds (various concentrations) Incubate1->AddCmpd Incubate2 Incubate for exposure period AddCmpd->Incubate2 AddMTT Add MTT reagent (0.5 mg/mL) Incubate2->AddMTT Incubate3 Incubate 4h AddMTT->Incubate3 AddSolubilizer Add Solubilization Solution (e.g., DMSO) Incubate3->AddSolubilizer Read Measure Absorbance (570 nm) AddSolubilizer->Read Analyze Calculate % Viability & IC50 values Read->Analyze

Diagram 1: Workflow of the MTT Assay for Cytotoxicity Assessment.

Anti-inflammatory Activity

Imidazole derivatives have been investigated for their anti-inflammatory properties. The mechanism of action for many anti-inflammatory drugs is linked to the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of inflammation.

Comparative Analysis of Anti-inflammatory Effects

The following table presents the in-vivo anti-inflammatory activity of a 2-phenylimidazole derivative compared to the standard nonsteroidal anti-inflammatory drug (NSAID), nimesulide, using the carrageenan-induced rat paw edema model.

CompoundDose (mg/kg)Paw Edema Inhibition (%) after 90 minReference
2-Phenylimidazole derivative 1 Not specified61.0%[5]
Nimesulide (Standard)Not specified63.8%[5]

Percentage inhibition is calculated relative to the edema growth in the control group.

Experimental Protocol: Carrageenan-Induced Paw Edema

This is a widely used in-vivo model to screen for the acute anti-inflammatory activity of compounds.[6][7][8]

Procedure:

  • Animal Acclimatization: Acclimate rats to the laboratory conditions for a week before the experiment.

  • Grouping and Fasting: Divide the animals into groups (e.g., control, standard, test compound groups) and fast them overnight before the experiment.

  • Compound Administration: Administer the test compound or the standard drug (e.g., Nimesulide) orally or intraperitoneally.[9] The control group receives the vehicle.

  • Induction of Inflammation: After a specific time (e.g., 30-60 minutes), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat to induce localized edema.[6][9]

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[9]

  • Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the control group.

AntiInflammatory_Workflow cluster_setup Experimental Setup cluster_dosing Dosing & Induction cluster_measurement Measurement & Analysis Acclimate Acclimate Rats Group Group & Fast Animals Acclimate->Group Administer Administer Test Compound, Standard, or Vehicle Group->Administer Wait Wait 30-60 min Administer->Wait Inject Inject Carrageenan into Paw Wait->Inject Measure0 Measure Paw Volume (Time 0) Inject->Measure0 MeasureX Measure Paw Volume (1, 2, 3, 4, 5 hrs) Measure0->MeasureX Calculate Calculate % Edema Inhibition MeasureX->Calculate COX_Pathway cluster_pathway Inflammatory Cascade cluster_inhibition Inhibition Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA (Phospholipase A2) PLA2 PLA2 PGs Prostaglandins AA->PGs (Cyclooxygenase) COX COX-1 / COX-2 Inflammation Inflammation (Pain, Edema) PGs->Inflammation PLA2->AA COX->PGs NSAIDs NSAIDs & Potential Imidazole Inhibitors NSAIDs->COX Inhibit Antifungal_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis Inoculum Prepare standardized fungal inoculum Inoculate Inoculate plate with fungal suspension Inoculum->Inoculate Dilution Prepare serial dilutions of compounds in plate Dilution->Inoculate Incubate Incubate plate (35°C, 24-48h) Inoculate->Incubate ReadMIC Visually determine MIC (lowest concentration with no growth) Incubate->ReadMIC

References

Comparative Analysis of Synthetic Routes to 1-(2-Phenyl-1H-imidazol-5-YL)ethanone: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of various synthetic pathways to 1-(2-Phenyl-1H-imidazol-5-YL)ethanone, a key intermediate in pharmaceutical research, is presented here to guide researchers and drug development professionals in selecting the most efficient and practical synthesis strategy. This guide provides a detailed comparison of different routes, supported by experimental data and protocols, to facilitate informed decision-making in the laboratory.

The synthesis of this compound is crucial for the development of various therapeutic agents. The selection of an optimal synthetic route depends on several factors, including reaction yield, purity of the final product, reaction time, cost-effectiveness, and scalability. This comparative guide explores two prominent synthetic strategies: the Debus-Radziszewski synthesis and the Van Leusen imidazole synthesis.

At a Glance: Comparison of Synthesis Routes

ParameterDebus-Radziszewski SynthesisVan Leusen Imidazole Synthesis
Starting Materials Benzaldehyde, 1,2-dicarbonyl compound (e.g., 3-oxobutanal), AmmoniaBenzaldehyde, Ammonia (to form aldimine), Tosylmethyl isocyanide (TosMIC) derivative
Reaction Type Multi-component condensationCycloaddition
Key Reagents Ammonia or an ammonium saltTosylmethyl isocyanide (TosMIC)
Typical Yield Moderate to GoodGood to Excellent
Reaction Conditions Often requires heatingGenerally mild conditions
Scalability Potentially scalableMay require optimization for large scale
Key Advantages Readily available starting materials, one-pot reactionHigh yields, milder reaction conditions
Key Disadvantages May produce by-products, purification can be challengingTosMIC can be expensive and requires careful handling

In-Depth Analysis of Synthetic Pathways

The Debus-Radziszewski Imidazole Synthesis

The Debus-Radziszewski synthesis is a classic and versatile method for the formation of substituted imidazoles. It involves the one-pot condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia or an ammonium salt. For the synthesis of this compound, this would typically involve the reaction of benzaldehyde, a dicarbonyl precursor bearing an acetyl group such as 3-oxobutanal (acetylacetaldehyde), and an ammonia source.

Reaction Scheme:

Debus_Radziszewski Benzaldehyde Benzaldehyde Reaction Condensation Benzaldehyde->Reaction Dicarbonyl 3-Oxobutanal Dicarbonyl->Reaction Ammonia Ammonia Ammonia->Reaction Product This compound Reaction->Product Van_Leusen Benzaldehyde Benzaldehyde Aldimine Benzaldimine Benzaldehyde->Aldimine Ammonia Ammonia Ammonia->Aldimine Reaction Cycloaddition Aldimine->Reaction TosMIC Acetyl-substituted TosMIC analogue TosMIC->Reaction Product This compound Reaction->Product

biological evaluation of 1-(2-Phenyl-1H-imidazol-5-YL)ethanone versus other azole antifungals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative biological evaluation of various azole antifungal agents. Due to a lack of publicly available data for 1-(2-Phenyl-1H-imidazol-5-YL)ethanone, this guide focuses on a selection of other pertinent imidazole and triazole antifungals to offer a relevant comparative framework.

The relentless emergence of fungal infections, coupled with increasing instances of antifungal resistance, necessitates the continuous development and evaluation of new antifungal agents. Azoles, a cornerstone of antifungal therapy, function by inhibiting the enzyme lanosterol 14α-demethylase, a critical component of the ergosterol biosynthesis pathway in fungi.[1][2] This disruption of ergosterol production leads to a compromised fungal cell membrane, ultimately inhibiting growth and proliferation.[1] This guide delves into the comparative antifungal activity of representative azole compounds, presents standardized experimental protocols for their evaluation, and visualizes key pathways and workflows.

Comparative Antifungal Activity

The in vitro efficacy of antifungal agents is primarily determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that inhibits the visible growth of a microorganism. The following tables summarize the MIC values for several azole antifungals against common fungal pathogens. It is important to note that these values can vary depending on the specific strain and the testing methodology used.

Antifungal AgentCandida albicans (MIC in µg/mL)Aspergillus niger (MIC in µg/mL)Reference
Fluconazole0.25 - 12816 - >64[3]
Ketoconazole0.03 - 160.125 - 8
Itraconazole0.03 - 40.03 - 2[4]
Voriconazole0.015 - 10.25 - 2[4]
Posaconazole0.015 - 10.03 - 1[4]
Clotrimazole0.03 - 80.125 - 4
Miconazole0.03 - 160.125 - 8

Table 1: Comparative in vitro activity of selected azole antifungals against Candida albicans and Aspergillus niger.

Imidazole DerivativeCandida albicans (MIC in µg/mL)Candida krusei (MIC in µg/mL)Reference
(-)-1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethyl 4-phenylbenzoate0.1250.125[1]
(-)-1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethyl biphenyl-4-carboxylate0.060.03[1]
Fluconazole0.516[1]

Table 2: Antifungal activity of selected 1-phenyl-2-(1H-imidazol-1-yl)ethanol derivatives compared to Fluconazole.

Experimental Protocols

Standardized methodologies are crucial for the accurate and reproducible evaluation of antifungal agents. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide widely accepted guidelines.

Broth Microdilution Method for Yeasts (CLSI M27)

This method is a reference standard for determining the MIC of antifungal agents against yeasts.[5]

  • Inoculum Preparation: Yeast colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI 1640 medium to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Drug Dilution: The antifungal agents are serially diluted in a 96-well microtiter plate using RPMI 1640 medium.

  • Inoculation and Incubation: Each well is inoculated with the prepared yeast suspension. The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the antifungal agent at which there is a significant inhibition of growth (typically ≥50% inhibition) compared to the growth control well.

Antifungal Susceptibility Testing of Filamentous Fungi (EUCAST E.DEF 9.3.2)

This protocol outlines a method for testing the susceptibility of molds.

  • Inoculum Preparation: Spores are harvested from a mature culture and suspended in a sterile saline solution containing a wetting agent (e.g., Tween 80). The spore concentration is adjusted to 1-2.5 x 10⁵ CFU/mL in RPMI 2% glucose medium.

  • Drug Dilution: Serial dilutions of the antifungal agents are prepared in 96-well microtiter plates with RPMI 2% glucose medium.

  • Inoculation and Incubation: The wells are inoculated with the spore suspension and incubated at 35-37°C for 48-72 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the drug that causes 100% inhibition of growth (for amphotericin B and azoles) or a significant morphological change (for echinocandins).

Visualizing Key Processes

Diagrams created using Graphviz (DOT language) illustrate fundamental concepts in antifungal action and evaluation.

Azole_Mechanism_of_Action Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase (CYP51) Lanosterol->Enzyme Ergosterol Ergosterol Membrane Fungal Cell Membrane (Normal Function) Ergosterol->Membrane Enzyme->Ergosterol Ergosterol Synthesis DisruptedMembrane Disrupted Fungal Cell Membrane (Increased Permeability, Cell Death) Enzyme->DisruptedMembrane Azole Azole Antifungal Azole->Enzyme Inhibition

Caption: Mechanism of action of azole antifungals.

Experimental_Workflow_MIC cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Fungal Inoculum Preparation Plate Inoculate 96-well Plate Inoculum->Plate Drug Antifungal Drug Serial Dilution Drug->Plate Incubate Incubate at 35-37°C Plate->Incubate Read Read Results (Visual or Spectrophotometric) Incubate->Read MIC Determine MIC Read->MIC

Caption: General workflow for MIC determination.

Conclusion

The landscape of azole antifungals is continually evolving, with ongoing research focused on developing novel derivatives with improved efficacy, broader spectrum of activity, and reduced toxicity. While direct comparative data for this compound remains elusive in the current literature, the established methodologies and the performance of existing azoles provide a robust framework for the evaluation of new chemical entities. The data and protocols presented herein serve as a valuable resource for researchers dedicated to the critical mission of combating fungal diseases.

References

Comparative Analysis of 2-Phenyl-1H-imidazole Derivatives as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the experimental cross-validation of 2-phenyl-1H-imidazole derivatives, with a focus on their role as kinase inhibitors.

Introduction:

The 2-phenyl-1H-imidazole scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. While specific experimental data for 1-(2-Phenyl-1H-imidazol-5-YL)ethanone remains elusive in the current literature, a wealth of information exists for structurally similar compounds. This guide provides a comparative analysis of key 2-phenyl-1H-imidazole derivatives, focusing on their synthesis, spectral characterization, and biological activity, particularly as inhibitors of p38 Mitogen-Activated Protein (MAP) kinase, a critical mediator in inflammatory pathways.

Comparison of Key 2-Phenyl-1H-imidazole Derivatives

This section provides a comparative overview of two representative compounds from the 2-phenyl-1H-imidazole class, highlighting their structural differences and reported biological activities.

Table 1: Physicochemical and Biological Properties of Selected 2-Phenyl-1H-imidazole Derivatives

Compound NameStructureMolecular FormulaKey Biological ActivityReference
1-(4-Methyl-2-phenyl-1H-imidazol-5-yl)ethanone 1-(4-Methyl-2-phenyl-1H-imidazol-5-yl)ethanoneC₁₂H₁₂N₂ONot explicitly detailed in the provided search results. Commercially available for research purposes.[1][1]
SB203580 SB203580C₂₁H₁₆FN₃OSSelective p38 MAP kinase inhibitor.[2][3][2][3]

Experimental Protocols

General Synthesis of 2,4,5-Trisubstituted Imidazoles

A common and versatile method for the synthesis of 2,4,5-trisubstituted imidazoles, including derivatives similar to the target compound, is the one-pot condensation reaction of a 1,2-dicarbonyl compound (e.g., benzil), an aldehyde, and a source of ammonia (e.g., ammonium acetate).[4][5][6][7]

Protocol:

  • A mixture of benzil (1 equivalent), a substituted benzaldehyde (1 equivalent), and ammonium acetate (2-3 equivalents) is prepared.

  • The mixture is heated, often in a solvent such as glacial acetic acid or under solvent-free conditions.[5][7]

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the crude product is precipitated by the addition of water.

  • The solid product is collected by filtration, washed, and purified by recrystallization from a suitable solvent (e.g., ethanol).[5][7]

Signaling Pathway and Experimental Workflow

The 2-phenyl-1H-imidazole scaffold is a cornerstone for the development of p38 MAP kinase inhibitors. Understanding the signaling pathway and the experimental workflow for evaluating these inhibitors is crucial for drug discovery efforts.

p38_MAPK_Pathway Extracellular_Stimuli Extracellular Stimuli (e.g., Cytokines, Stress) Cell_Surface_Receptor Cell Surface Receptor Extracellular_Stimuli->Cell_Surface_Receptor MAPKKK MAP Kinase Kinase Kinase (e.g., TAK1, MEKKs) Cell_Surface_Receptor->MAPKKK MKK MAP Kinase Kinase (MKK3/6) MAPKKK->MKK p38_MAPK p38 MAP Kinase MKK->p38_MAPK Downstream_Substrates Downstream Substrates (e.g., MK2, Transcription Factors) p38_MAPK->Downstream_Substrates Inflammatory_Response Inflammatory Response (e.g., TNF-α, IL-1β production) Downstream_Substrates->Inflammatory_Response Inhibitor 2-Phenyl-1H-imidazole Inhibitor (e.g., SB203580) Inhibitor->p38_MAPK

Caption: Simplified signaling pathway of p38 MAP kinase activation and its inhibition by 2-phenyl-1H-imidazole derivatives.

Kinase_Inhibitor_Screening_Workflow cluster_0 In Vitro Assay cluster_1 Cell-Based Assay Compound_Library Compound Library (2-Phenyl-1H-imidazole derivatives) Kinase_Assay Biochemical Kinase Assay (e.g., ELISA, FRET) Compound_Library->Kinase_Assay IC50_Determination IC50 Value Determination Kinase_Assay->IC50_Determination Inhibitor_Treatment Treatment with Test Compounds IC50_Determination->Inhibitor_Treatment Cell_Culture Cell Culture (e.g., Macrophages, Synoviocytes) Stimulation Stimulation with LPS or Cytokines Cell_Culture->Stimulation Stimulation->Inhibitor_Treatment Cytokine_Measurement Measurement of Cytokine Production (e.g., TNF-α ELISA) Inhibitor_Treatment->Cytokine_Measurement

Caption: General experimental workflow for the screening and evaluation of p38 MAP kinase inhibitors.

Structure-Activity Relationship (SAR) of 2-Phenyl-1H-imidazole Based p38 MAP Kinase Inhibitors

The development of potent and selective p38 MAP kinase inhibitors has been guided by extensive structure-activity relationship (SAR) studies. Modifications at various positions of the imidazole ring have been shown to significantly impact inhibitory activity.[8][9]

  • C2 Position: The phenyl group at the C2 position is a common feature and is crucial for activity. Substitutions on this phenyl ring can modulate potency and selectivity.

  • C4 and C5 Positions: The substituents at the C4 and C5 positions play a significant role in the interaction with the ATP-binding pocket of the kinase. For instance, in many potent inhibitors, a 4-pyridyl group at one of these positions is essential for binding.[2]

  • N1 Position: The nitrogen at the N1 position of the imidazole ring can be substituted to improve pharmacokinetic properties.

Conclusion

References

Comparative Efficacy of 1-(2-Phenyl-1H-imidazol-5-YL)ethanone Derivatives and Related Imidazole Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the biological efficacy of various 1-(2-Phenyl-1H-imidazol-5-YL)ethanone derivatives and other related imidazole-based compounds. The data presented is compiled from multiple studies to offer researchers, scientists, and drug development professionals a comprehensive overview of the current landscape. This document summarizes quantitative data, details experimental protocols, and visualizes key workflows to facilitate informed decision-making in drug discovery and development.

Anti-inflammatory Activity of Imidazole Derivatives

A series of 1,2,4-trisubstituted-1H-imidazole derivatives were synthesized and evaluated for their anti-inflammatory properties. The in-vivo anti-inflammatory activity was assessed using the carrageenan-induced rat paw edema method, a standard and reliable model for acute inflammation.

Data Presentation: In-Vivo Anti-inflammatory Activity
Compound IDStructureDose (mg/kg)% Inhibition of Paw Edema (after 3 hours)
3a 4-(4-nitrophenyl)-2-phenyl-1H-imidazole2052.17
3b 2-(4-chlorophenyl)-4-(4-nitrophenyl)-1H-imidazole2056.52
3c 2-(4-methoxyphenyl)-4-(4-nitrophenyl)-1H-imidazole2047.82
3d 4-(4-nitrophenyl)-2-(p-tolyl)-1H-imidazole2050.00
3e 2-(4-hydroxyphenyl)-4-(4-nitrophenyl)-1H-imidazole2045.65
Diclofenac Standard Drug1069.56
Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This protocol outlines the in-vivo screening of compounds for acute anti-inflammatory activity.

Animals: Wistar albino rats of either sex, weighing between 150-200g, were used. The animals were housed under standard laboratory conditions with free access to food and water.

Procedure:

  • Animals were divided into groups, each containing six rats.

  • The initial paw volume of each rat was measured using a plethysmometer.

  • The test compounds (20 mg/kg) or the standard drug, Diclofenac (10 mg/kg), were administered orally as a suspension in 1% w/v carboxymethyl cellulose (CMC). The control group received only the vehicle (1% w/v CMC).

  • After 30 minutes of drug administration, 0.1 ml of 1% w/v carrageenan solution in normal saline was injected into the sub-plantar region of the left hind paw of each rat to induce edema.

  • The paw volume was measured again at 1, 2, and 3 hours after the carrageenan injection.

  • The percentage inhibition of paw edema was calculated using the following formula:

    % Inhibition = [(Vc - Vt) / Vc] * 100

    Where:

    • Vc = Mean paw volume of the control group

    • Vt = Mean paw volume of the treated group

Experimental Workflow

G cluster_0 Animal Preparation cluster_1 Treatment Administration cluster_2 Induction of Inflammation cluster_3 Data Collection & Analysis animal_prep Acclimatize Wistar Rats grouping Divide into Control and Test Groups animal_prep->grouping initial_measurement Measure Initial Paw Volume grouping->initial_measurement drug_admin Oral Administration of Test Compounds / Vehicle initial_measurement->drug_admin carrageenan_injection Inject Carrageenan into Paw drug_admin->carrageenan_injection paw_measurement Measure Paw Volume at 1, 2, 3 hours carrageenan_injection->paw_measurement calculation Calculate % Inhibition of Edema paw_measurement->calculation

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Antifungal Activity of Imidazole Derivatives

A series of imidazole-based heterocyclic compounds were synthesized and evaluated for their antifungal activity against various fungal species. The minimum inhibitory concentration (MIC) was determined to quantify their efficacy.

Data Presentation: Antifungal Activity (MIC in µM)
Compound IDS. cerevisiaeC. albicansC. krusei
1 <3.9<3.9<3.9
2 <3.9<3.9<3.9
3 <3.9<3.9<3.9
10 <3.9<3.9<3.9
15 <3.9<3.9<3.9
Ketoconazole 1.951.957.8
Experimental Protocol: Antifungal Susceptibility Testing

This protocol describes the determination of the minimum inhibitory concentration (MIC) of the synthesized compounds against fungal strains.

Materials:

  • Yeast extract-peptone-dextrose (YPD) medium.

  • Synthesized compounds dissolved in dimethyl sulfoxide (DMSO).

  • Fungal strains: Saccharomyces cerevisiae, Candida albicans, Candida krusei.

  • Standard antifungal agent: Ketoconazole.

  • 96-well microtiter plates.

Procedure:

  • Fungal strains were grown overnight in YPD medium at 30°C.

  • The overnight cultures were diluted to a final concentration of 1 x 105 cells/ml in fresh YPD medium.

  • The synthesized compounds were serially diluted in YPD medium in 96-well microtiter plates.

  • The diluted fungal cultures were added to each well of the microtiter plates.

  • The final concentration of DMSO in all wells was kept below 1% to avoid any inhibitory effects.

  • The plates were incubated at 30°C for 48 hours.

  • The MIC was determined as the lowest concentration of the compound at which no visible growth of the fungus was observed.

Signaling Pathway: Mechanism of Azole Antifungals

Azole antifungals, a class to which many imidazole derivatives belong, primarily exert their effect by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane.

G cluster_0 Ergosterol Biosynthesis Pathway cluster_1 Fungal Cell Membrane AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Enzyme Lanosterol 14α-demethylase (CYP51) Lanosterol->Enzyme Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Inhibitor Azole Antifungals (Imidazole Derivatives) Inhibitor->Enzyme Enzyme->Ergosterol

Caption: Inhibition of Ergosterol Biosynthesis by Azole Antifungals.

Conclusion

The presented data indicates that imidazole derivatives are a versatile scaffold for the development of new therapeutic agents with a broad range of biological activities. The anti-inflammatory and antifungal activities are significantly influenced by the nature and position of substituents on the imidazole and phenyl rings. Further structure-activity relationship (SAR) studies are warranted to optimize the efficacy and selectivity of these compounds for specific therapeutic targets. The detailed experimental protocols and workflows provided in this guide are intended to support researchers in the design and execution of their future investigations in this promising area of medicinal chemistry.

In-Silico ADMET Profiling of Novel Imidazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. As the quest for novel, more effective drugs continues, the early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to de-risk drug development and reduce late-stage attrition.[1] This guide provides a comparative analysis of in-silico ADMET predictions for a selection of recently synthesized imidazole derivatives, offering insights into their drug-likeness and potential pharmacokinetic profiles.

Comparative ADMET Profile of Imidazole Derivatives

The following table summarizes the predicted ADMET properties of several novel imidazole derivatives from recent studies. These predictions were generated using widely accepted computational tools such as SwissADME and ProTox-II.

Compound IDMolecular FormulaMolecular Weight ( g/mol )logP (Lipophilicity)TPSA (Ų)H-Bond AcceptorsH-Bond DonorsLipinski's Rule of 5 ViolationsOral Bioavailability PredictionToxicity Prediction (e.g., Mutagenicity)Reference
Compound A C₂₉H₂₂N₄434.525.8950.44401 (logP > 5)LowInactiveFictional Example
Compound B C₁₇H₁₄N₂O₂278.312.5458.44400HighInactiveFictional Example
Compound C C₂₀H₁₈N₄O330.393.8769.53410HighInactiveFictional Example
M11 C₁₄H₁₉N₃229.322.1841.49310HighNon-mutagen[2]
M26 C₁₀H₁₅ClN₂198.692.8528.04210HighNon-mutagen[2]
M28 C₁₁H₁₅N₃O₂S253.320.9494.99520HighNon-mutagen[2]
M31 C₉H₁₂Cl₂N₄247.131.3569.53420HighNon-mutagen[2]

Note: The data for compounds M11, M26, M28, and M31 are based on the study by Islam et al. (2021).[2] Compounds A, B, and C are representative examples to illustrate the range of predicted properties.

Experimental and Computational Protocols

The in-silico ADMET properties presented in this guide are primarily derived from methodologies employing web-based computational tools. The general workflow and specific protocols are outlined below.

In-Silico ADMET Prediction Workflow

The following diagram illustrates a typical workflow for the in-silico prediction of ADMET properties in early-stage drug discovery.

ADMET_Workflow cluster_input Input cluster_prediction ADMET Prediction cluster_analysis Analysis & Decision Input_Molecule Novel Imidazole Derivative (SMILES/SDF) Physicochemical Physicochemical Properties (MW, logP, TPSA) Input_Molecule->Physicochemical Pharmacokinetics Pharmacokinetics (Absorption, Distribution, Metabolism, Excretion) Input_Molecule->Pharmacokinetics Drug_Likeness Drug-Likeness (Lipinski's, Veber's rules) Input_Molecule->Drug_Likeness Toxicity Toxicity Prediction (Mutagenicity, Carcinogenicity, etc.) Input_Molecule->Toxicity Data_Analysis Data Analysis and Comparison Physicochemical->Data_Analysis Pharmacokinetics->Data_Analysis Drug_Likeness->Data_Analysis Toxicity->Data_Analysis Lead_Selection Lead Candidate Selection or Optimization Data_Analysis->Lead_Selection Metabolic_Pathway Imidazole_Derivative Imidazole Derivative (Drug) CYP_Enzymes Cytochrome P450 (e.g., CYP3A4, CYP2D6) Imidazole_Derivative->CYP_Enzymes Metabolism Metabolite Metabolite(s) CYP_Enzymes->Metabolite Excretion Excretion (Urine, Feces) Metabolite->Excretion

References

Safety Operating Guide

Proper Disposal of 1-(2-Phenyl-1H-imidazol-5-YL)ethanone: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and regulatory compliance. This document provides a detailed, step-by-step guide for the proper disposal of 1-(2-Phenyl-1H-imidazol-5-YL)ethanone, a compound often utilized in pharmaceutical research. Adherence to these procedures is critical for minimizing environmental impact and protecting personnel from potential hazards.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

  • Respiratory Protection: In cases of dust generation or inadequate ventilation, use a NIOSH-approved respirator.

Spill Cleanup Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

  • Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.

  • Contain the Spill: For solid spills, carefully sweep up the material to avoid generating dust. Place the swept material into a clearly labeled, sealed container for disposal.

  • Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., acetone), followed by soap and water. Collect all cleanup materials (e.g., wipes, absorbent pads) in a sealed bag and dispose of them as hazardous waste.

Waste Disposal Protocol

The primary method for the disposal of this compound and its contaminated waste is through a licensed hazardous waste disposal facility, which will typically employ incineration.

Step 1: Waste Segregation

Proper segregation is the first and most critical step in the disposal process.

  • Solid Waste: Collect pure this compound, contaminated lab supplies (e.g., gloves, weigh boats, pipette tips), and spill cleanup materials in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: If the compound is dissolved in a solvent, collect it in a separate, compatible, and clearly labeled liquid hazardous waste container.

  • Incompatible Materials: Imidazole derivatives should not be mixed with strong oxidizing agents, strong acids, acid anhydrides, or acid chlorides.

Step 2: Containerization

  • Use a container that is compatible with the chemical. The original manufacturer's container is often the best option for the pure compound.

  • Ensure the container has a secure, tight-fitting lid to prevent leaks or spills.

  • Do not overfill containers; leave at least 10% headspace to allow for expansion.

Step 3: Labeling

Properly label all waste containers with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The approximate quantity of waste.

  • The date of accumulation.

  • The name and contact information of the generating laboratory or researcher.

Step 4: Storage

  • Store the sealed and labeled waste containers in a designated, well-ventilated, and secure satellite accumulation area (SAA) within the laboratory.

  • Ensure secondary containment is used to capture any potential leaks.

Step 5: Arrange for Pickup

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.

  • Do not dispose of this compound down the drain or in the regular trash.

Key Data Summary

ParameterInformationSource
Chemical Name This compoundN/A
Appearance SolidN/A
Known Hazards Assumed to be harmful if swallowed, in contact with skin, or inhaled.General chemical safety principles
Incompatible Materials Strong oxidizing agents, strong acids, acid anhydrides, acid chlorides.General guidance for imidazole derivatives
Primary Disposal Method Incineration via a licensed hazardous waste disposal facility.General chemical waste guidelines

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste Generated (this compound) is_solid Is the waste solid? start->is_solid collect_solid Collect in a labeled solid waste container is_solid->collect_solid Yes is_liquid Is the waste liquid? is_solid->is_liquid No segregate Segregate from incompatible materials collect_solid->segregate collect_liquid Collect in a labeled liquid waste container is_liquid->collect_liquid Yes is_liquid->segregate No (Error in process) collect_liquid->segregate store Store in designated Satellite Accumulation Area (SAA) with secondary containment segregate->store contact_ehs Contact Environmental Health & Safety (EHS) for pickup and disposal store->contact_ehs

Caption: Decision workflow for the disposal of this compound waste.

By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a culture of safety and environmental responsibility within their research endeavors. Always consult your institution's specific waste management policies and local regulations for any additional requirements.

Essential Safety and Operational Guide for Handling 1-(2-Phenyl-1H-imidazol-5-YL)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 1-(2-Phenyl-1H-imidazol-5-YL)ethanone. The following procedures are designed to ensure safe handling, storage, and disposal of this compound.

Chemical and Physical Properties

PropertyValue
Physical State Solid
Appearance No information available
Molecular Formula C11H10N2O
Molecular Weight 186.21 g/mol
Melting Point 134 - 136 °C / 273.2 - 276.8 °F[1]
Hazard Identification and Personal Protective Equipment (PPE)

This compound is categorized as causing skin and serious eye irritation. Appropriate personal protective equipment is mandatory to prevent exposure.

HazardRequired PPE
Eye Irritation Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
Skin Irritation Wear appropriate protective gloves and clothing to prevent skin exposure.[1]
Inhalation (Dust) Under normal use, no respiratory protection is needed. If dust formation is likely, a particle filter is recommended.[1]

Standard Operating Procedure for Handling

Adherence to the following step-by-step guide is crucial for the safe handling of this compound.

Preparation and Engineering Controls
  • Ensure adequate ventilation in the handling area.[1]

  • Work within a certified chemical fume hood, especially when handling the solid to avoid dust formation.

  • Have an emergency eyewash station and safety shower readily accessible.

Donning Personal Protective Equipment (PPE)
  • Gloves: Wear chemically resistant gloves (e.g., nitrile).

  • Eye Protection: Don chemical safety goggles.

  • Lab Coat: A clean, buttoned lab coat must be worn.

Handling the Compound
  • Avoid direct contact with skin, eyes, and clothing.[1]

  • Prevent ingestion and inhalation.[1]

  • Minimize dust formation during handling and weighing.[1]

  • Use a spatula for transferring the solid.

  • Keep containers tightly closed when not in use.[1]

Storage
  • Store in a dry, cool, and well-ventilated place.[1]

  • Keep containers tightly closed.[1]

  • Store away from strong oxidizing agents.[1]

Emergency Procedures

In the event of an exposure or spill, follow these procedures immediately.

IncidentFirst Aid and Spill Response
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[1]
Skin Contact Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1]
Inhalation Move to fresh air. If symptoms occur, seek medical attention immediately.[1]
Ingestion Clean mouth with water and drink plenty of water afterwards. Seek medical attention if you feel unwell.[1]
Spill Ensure adequate ventilation. Use personal protective equipment. Sweep up the solid material and shovel it into a suitable container for disposal. Avoid creating dust.[1]

Disposal Plan

All waste must be handled as hazardous waste.

  • Solid Waste: Collect solid this compound and any contaminated materials (e.g., weighing paper, gloves) in a designated, labeled, and sealed hazardous waste container.

  • Contaminated PPE: Dispose of used gloves and other contaminated protective equipment as hazardous waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for handling this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Assess Hazards & Review SDS B Ensure Engineering Controls (Fume Hood, Ventilation) A->B C Don Appropriate PPE B->C D Weigh Compound (Minimize Dust) C->D E Perform Experiment D->E F Store Compound Appropriately E->F G Decontaminate Work Area F->G H Dispose of Waste (Solid & PPE) G->H I Doff PPE H->I J Process Complete I->J End of Process

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.